Product packaging for Benzene, 1-butyl-4-ethyl(Cat. No.:CAS No. 15181-08-5)

Benzene, 1-butyl-4-ethyl

Cat. No.: B15483940
CAS No.: 15181-08-5
M. Wt: 162.27 g/mol
InChI Key: UPYBAFFRUZTWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzene, 1-butyl-4-ethyl is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B15483940 Benzene, 1-butyl-4-ethyl CAS No. 15181-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15181-08-5

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-butyl-4-ethylbenzene

InChI

InChI=1S/C12H18/c1-3-5-6-12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3

InChI Key

UPYBAFFRUZTWFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Benzene, 1-butyl-4-ethyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the aromatic hydrocarbon, Benzene, 1-butyl-4-ethyl-. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental protocols for key property determination and a plausible synthetic route are also included.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound- and its isomer, 1-tert-butyl-4-ethylbenzene. It is crucial to distinguish between these isomers as their structural differences lead to variations in their physical properties.

Table 1: General and Computed Properties of this compound-

PropertyValueSource
Molecular Formula C₁₂H₁₈PubChem[1]
Molecular Weight 162.27 g/mol PubChem[1]
IUPAC Name 1-butyl-4-ethylbenzenePubChem[1]
CAS Number 15181-08-5PubChem[1]
XLogP3-AA (Computed) 4.6PubChem[1]
Hydrogen Bond Donor Count (Computed) 0PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 0PubChem[1]
Rotatable Bond Count (Computed) 4PubChem[1]
Exact Mass (Computed) 162.140850574 DaPubChem[1]
Topological Polar Surface Area (Computed) 0 ŲPubChem[1]

Table 2: Experimental Physicochemical Properties of Butyl-Ethyl-Benzene Isomers

Property1-n-butyl-4-ethylbenzene1-tert-butyl-4-ethylbenzeneSource
Boiling Point No experimental data available212.1 °CChemicalBook[2]
Melting Point No experimental data available-38.35 °CChemicalBook[2]
Density No experimental data available0.8617 g/mL (estimate)ChemicalBook[2]
Refractive Index No experimental data available1.4933ChemicalBook[2]

Note: The lack of specific experimental data for the n-butyl isomer in readily available literature highlights the need for empirical determination for applications requiring high precision.

Synthesis Pathway

A plausible synthetic route to obtain this compound- involves a two-step process starting from ethylbenzene: a Friedel-Crafts acylation followed by a Clemmensen reduction.

G A Ethylbenzene C 4-Ethylbutyrophenone A->C Friedel-Crafts Acylation B Butyryl Chloride + AlCl₃ (catalyst) B->C E This compound- C->E Clemmensen Reduction D Zn(Hg) + HCl D->E

Plausible synthesis route for this compound-.

1. Friedel-Crafts Acylation of Ethylbenzene: Ethylbenzene can be acylated with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-ethylbutyrophenone.[3][4] This reaction is a classic example of electrophilic aromatic substitution.

2. Clemmensen Reduction of 4-Ethylbutyrophenone: The resulting ketone, 4-ethylbutyrophenone, can then be reduced to the corresponding alkane, this compound-, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[5][6][7] This reduction is particularly effective for aryl-alkyl ketones.

Experimental Protocols

The following are detailed, generalized protocols for the determination of key physicochemical properties of organic compounds like this compound-.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes.

Materials:

  • Sample of this compound-

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Place a few drops of the liquid sample into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into the heating bath (Thiele tube).

  • Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

  • Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the bath to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

G A Prepare Sample Assembly (Test tube with sample and inverted capillary attached to thermometer) B Immerse in Heating Bath A->B C Heat Gently B->C D Observe Bubble Stream C->D E Remove Heat at Rapid Bubbling D->E F Record Temperature at Liquid Entry into Capillary E->F G A Weigh Empty Pycnometer (m₁) D Calculate Density using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water A->D B Weigh Pycnometer filled with Water (m₂) B->D C Weigh Pycnometer filled with Sample (m₃) C->D

References

An In-depth Technical Guide to the Synthesis of 1-butyl-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-butyl-4-ethylbenzene, a valuable intermediate in various chemical and pharmaceutical applications. The guide details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction mechanisms and workflows.

Introduction

1-butyl-4-ethylbenzene is a disubstituted aromatic hydrocarbon with applications as a building block in the synthesis of more complex molecules. The selection of an appropriate synthetic route is crucial for achieving high yields and purity while minimizing side products. This guide focuses on the most viable and commonly employed methods for its preparation.

Primary Synthesis Pathway: Friedel-Crafts Acylation followed by Reduction

The most reliable and widely used method for synthesizing 1-butyl-4-ethylbenzene involves a two-step process:

  • Friedel-Crafts Acylation: Ethylbenzene is acylated with butanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-ethylbutyrophenone. This reaction proceeds with high regioselectivity for the para position due to the ortho,para-directing effect of the ethyl group and steric hindrance at the ortho position.[1]

  • Reduction of the Ketone: The carbonyl group of 4-ethylbutyrophenone is then reduced to a methylene group to yield the final product, 1-butyl-4-ethylbenzene. Two primary methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[2][3]

This two-step approach is generally preferred over direct Friedel-Crafts alkylation because it avoids the common issue of carbocation rearrangement, which would lead to the formation of isomeric byproducts.[4]

Experimental Protocols

Step 1: Synthesis of 4-ethylbutyrophenone via Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds.[1][5]

Materials:

  • Ethylbenzene

  • Butanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add butanoyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, add ethylbenzene (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition of ethylbenzene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-ethylbutyrophenone.

  • The crude product can be purified by vacuum distillation.

Step 2A: Clemmensen Reduction of 4-ethylbutyrophenone

This protocol is based on general procedures for the Clemmensen reduction of aryl ketones.[2][6][7]

Materials:

  • 4-ethylbutyrophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.

  • Add a solution of 4-ethylbutyrophenone (1.0 eq) in toluene.

  • Add concentrated hydrochloric acid portion-wise to the stirred mixture. The reaction is exothermic and will generate hydrogen gas.

  • Heat the mixture to reflux for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain a vigorous reaction.

  • After cooling to room temperature, decant the liquid from the remaining zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude 1-butyl-4-ethylbenzene can be purified by vacuum distillation.

Step 2B: Wolff-Kishner Reduction of 4-ethylbutyrophenone

This protocol is a modified Huang-Minlon procedure, which is generally effective for the Wolff-Kishner reduction.[3][8][9]

Materials:

  • 4-ethylbutyrophenone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Water, deionized

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add 4-ethylbutyrophenone (1.0 eq), diethylene glycol, hydrazine hydrate (3.0 eq), and potassium hydroxide (4.0 eq).

  • Heat the mixture to 130-140 °C for 1 hour.

  • Replace the reflux condenser with a distillation apparatus and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.[8]

  • Once the temperature has stabilized, switch back to a reflux condenser and heat the mixture at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 1-butyl-4-ethylbenzene is then purified by vacuum distillation.

Quantitative Data
Reaction StepReactantsProductsCatalyst/ReagentsTypical YieldPurityRef.
Friedel-Crafts Acylation Ethylbenzene, Butanoyl chloride4-ethylbutyrophenoneAlCl₃60-85%>95% (after distillation)[1]
Clemmensen Reduction 4-ethylbutyrophenone1-butyl-4-ethylbenzeneZn(Hg), HCl60-80%>98% (after distillation)[7]
Wolff-Kishner Reduction 4-ethylbutyrophenone1-butyl-4-ethylbenzeneN₂H₄·H₂O, KOH70-90%>98% (after distillation)[10][11]

Note: Yields are indicative and can vary based on reaction scale and specific conditions.

Alternative Synthesis Pathway: Direct Friedel-Crafts Alkylation

A seemingly more direct route to 1-butyl-4-ethylbenzene is the Friedel-Crafts alkylation of ethylbenzene with a 1-butyl halide (e.g., 1-chlorobutane or 1-bromobutane) and a Lewis acid catalyst.

Challenges and Limitations

This method is generally not preferred due to the high propensity for carbocation rearrangement. The initially formed primary butyl carbocation readily rearranges to the more stable secondary butyl carbocation via a hydride shift. This results in the major product being sec-butyl-4-ethylbenzene, with only a minor amount of the desired n-butyl isomer.

Furthermore, Friedel-Crafts alkylation is prone to polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation.[12]

Experimental Protocol (Illustrative)

Materials:

  • Ethylbenzene

  • 1-Chlorobutane

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a manner similar to the Friedel-Crafts acylation, ethylbenzene and 1-chlorobutane would be reacted in the presence of anhydrous aluminum chloride.

  • The workup procedure would also be analogous, involving decomposition of the catalyst with acid, separation, washing, drying, and purification.

  • Analysis of the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary to determine the ratio of n-butyl, sec-butyl, and other isomers.

Due to the significant formation of isomeric byproducts, this method is not recommended for the selective synthesis of 1-butyl-4-ethylbenzene.

Visualizations

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Acylation_Reduction_Pathway cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction ethylbenzene Ethylbenzene acylation_reaction Acylation ethylbenzene->acylation_reaction butanoyl_chloride Butanoyl Chloride butanoyl_chloride->acylation_reaction intermediate 4-ethylbutyrophenone acylation_reaction->intermediate AlCl₃ clemmensen Clemmensen Reduction intermediate->clemmensen Zn(Hg), HCl wolff_kishner Wolff-Kishner Reduction intermediate->wolff_kishner N₂H₄·H₂O, KOH final_product 1-butyl-4-ethylbenzene clemmensen->final_product wolff_kishner->final_product

Caption: Preferred synthesis pathway for 1-butyl-4-ethylbenzene.

Friedel_Crafts_Alkylation_Pathway ethylbenzene Ethylbenzene alkylation_reaction Alkylation ethylbenzene->alkylation_reaction butyl_halide 1-Butyl Halide butyl_halide->alkylation_reaction AlCl₃ rearrangement Carbocation Rearrangement alkylation_reaction->rearrangement desired_product 1-butyl-4-ethylbenzene (Minor Product) rearrangement->desired_product isomer_product sec-butyl-4-ethylbenzene (Major Product) rearrangement->isomer_product

Caption: Direct Friedel-Crafts alkylation showing rearrangement.

Experimental_Workflow start Start reaction_setup Reaction Setup start->reaction_setup reagent_addition Reagent Addition reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC) reagent_addition->reaction_monitoring workup Aqueous Workup reaction_monitoring->workup extraction Extraction workup->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Chromatography) concentration->purification characterization Characterization (NMR, IR, GC-MS) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis and purification.

References

Spectroscopic Characterization of 4-Ethylbutylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-ethylbutylbenzene, a disubstituted aromatic hydrocarbon. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification and characterization of 4-ethylbutylbenzene and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-ethylbutylbenzene. These predictions are derived from the analysis of spectroscopic data for related compounds such as ethylbenzene, butylbenzene, and other p-disubstituted alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR (Proton NMR)

The predicted 1H NMR spectrum of 4-ethylbutylbenzene in a standard deuterated solvent like CDCl3 would exhibit characteristic signals for the aromatic protons and the protons of the ethyl and butyl side chains.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1 (doublet)d2HAromatic protons (H-2, H-6)
~ 7.1 (doublet)d2HAromatic protons (H-3, H-5)
~ 2.6 (quartet)q2H-CH2- (ethyl group)
~ 2.6 (triplet)t2H-CH2- (butyl group, benzylic)
~ 1.6 (sextet)sxt2H-CH2- (butyl group)
~ 1.4 (sextet)sxt2H-CH2- (butyl group)
~ 1.2 (triplet)t3H-CH3 (ethyl group)
~ 0.9 (triplet)t3H-CH3 (butyl group)

1.1.2. 13C NMR (Carbon-13 NMR)

The predicted 13C NMR spectrum would show distinct signals for the carbon atoms of the benzene ring and the alkyl substituents.

Chemical Shift (δ, ppm)Assignment
~ 142Aromatic C-1 (quaternary)
~ 139Aromatic C-4 (quaternary)
~ 128Aromatic C-2, C-6
~ 128Aromatic C-3, C-5
~ 35-CH2- (butyl group, benzylic)
~ 34-CH2- (butyl group)
~ 29-CH2- (ethyl group)
~ 22-CH2- (butyl group)
~ 16-CH3 (ethyl group)
~ 14-CH3 (butyl group)
Infrared (IR) Spectroscopy

The IR spectrum of 4-ethylbutylbenzene is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring and the alkyl groups.

Wavenumber (cm-1)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2850StrongAliphatic C-H stretch (CH3 and CH2)
~ 1610, ~1510Medium-StrongC=C stretch in aromatic ring
~ 1465MediumCH2 scissoring and CH3 asymmetric bending
~ 820Strongp-disubstituted C-H out-of-plane bend
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-ethylbutylbenzene is predicted to be dominated by fragmentation patterns characteristic of alkylbenzenes, particularly benzylic cleavage.

m/zRelative IntensityProposed Fragment
162Medium[M]+ (Molecular ion)
147High[M - CH3]+
133High[M - C2H5]+ (Benzylic cleavage of ethyl group)
119High[M - C3H7]+ (Benzylic cleavage of butyl group)
91Very High (Base Peak)[C7H7]+ (Tropylium ion)
77Medium[C6H5]+ (Phenyl cation)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These are standard procedures and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-ethylbutylbenzene in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • 1H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Switch the spectrometer to the 13C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl4) and place it in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 4-ethylbutylbenzene.

Spectroscopic_Workflow Spectroscopic Analysis of 4-Ethylbutylbenzene cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample 4-Ethylbutylbenzene Sample NMR NMR Spectroscopy (1H and 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of 4-Ethylbutylbenzene NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of 4-ethylbutylbenzene.

In-Depth Technical Guide: Safety and Handling of 1-Butyl-4-ethylbenzene (CAS 15181-08-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 1-butyl-4-ethylbenzene (CAS 15181-08-5) have not been fully investigated. This guide is based on available data for structurally similar compounds and general principles for handling aromatic hydrocarbons. All procedures should be conducted with caution in a controlled laboratory setting.

Executive Summary

1-Butyl-4-ethylbenzene is an aromatic hydrocarbon for which specific safety and toxicological data is limited.[1] This document provides a comprehensive overview of its presumed physical and chemical properties, extrapolated potential hazards, and recommended safety and handling procedures based on data from analogous compounds such as ethylbenzene and n-butylbenzene. Standard protocols for assessing the potential toxicity of such a compound are also detailed.

Physicochemical Properties

Quantitative data for 1-butyl-4-ethylbenzene is sparse. The following table summarizes known and predicted properties, with data for analogous compounds provided for comparison.

Property1-Butyl-4-ethylbenzene (CAS 15181-08-5)Ethylbenzene (CAS 100-41-4)n-Butylbenzene (CAS 104-51-8)
Molecular Formula C₁₂H₁₈C₈H₁₀C₁₀H₁₄
Molecular Weight 162.27 g/mol [1]106.17 g/mol 134.22 g/mol
Boiling Point Not available136 °C183 °C
Flash Point Not available15 °C71 °C
Density Not available0.867 g/cm³0.86 g/cm³[2]
Water Solubility Low (predicted)152 mg/L11.8 mg/L
Log Kow Not available3.154.38[2][3]

Hazard Identification and Classification

A definitive GHS classification for 1-butyl-4-ethylbenzene is not available. Based on its structure as an alkylated benzene, it should be treated as a substance with the potential for the following hazards:

  • Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[2][3]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[4][5]

  • Skin Irritation: Expected to cause skin irritation.[2][5]

  • Eye Irritation: Likely to cause serious eye irritation.[2][5]

  • Acute Inhalation Toxicity: May be harmful if inhaled.[4][5]

  • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs.[4][5]

Safety and Handling

Due to its classification as a volatile organic compound (VOC), appropriate safety measures are imperative.[6][7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and/or a full-face shield where splashing is possible.[8]

  • Hand Protection: Wear gloves of impervious material.[8]

  • Body Protection: Wear impervious protective clothing, including boots, gloves, a lab coat, apron, or coveralls, as appropriate, to prevent skin contact.[8]

  • Respiratory Protection: If exposure limits are exceeded or engineering controls are not feasible, wear a supplied-air, full-facepiece respirator, airline hood, or full-facepiece self-contained breathing apparatus.[8]

Engineering Controls
  • Ventilation: Ensure adequate ventilation, especially in confined areas.[9]

  • Grounding: Ensure all equipment is electrically grounded before beginning transfer operations to prevent static discharge.[9][10]

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[3]

Emergency Procedures

First Aid
Exposure RouteFirst Aid Measures
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[8]
Skin Contact Wash skin with soap and water upon contact. Remove contaminated clothing. If irritation persists, get medical attention. Wash clothing before reuse.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[8]
Ingestion Do NOT induce vomiting. Get medical attention.[8]
Fire Fighting
  • Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[12]

  • Firefighting Procedures: Wear full protective fire-resistant clothing and self-contained breathing apparatus.[8]

Experimental Protocols

The following are general protocols that can be adapted to assess the toxicological profile of 1-butyl-4-ethylbenzene.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of 1-butyl-4-ethylbenzene (solubilized in a suitable solvent like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This test assesses the potential of a substance to cause skin irritation.[14]

Methodology:

  • Tissue Preparation: Culture reconstructed human epidermis (RhE) tissues to the appropriate stage of development.

  • Chemical Exposure: Apply a defined amount of 1-butyl-4-ethylbenzene to the surface of the RhE tissue for a specified exposure time (e.g., 60 minutes).[15]

  • Washing: Thoroughly rinse the test substance from the tissue surface.

  • Post-Incubation: Incubate the tissue for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Determine tissue viability using the MTT assay as described above.

  • Classification: A reduction in tissue viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[14]

Acute Eye Irritation/Corrosion Test (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[16]

Methodology:

  • Animal Selection: Use healthy, young adult albino rabbits.[16]

  • Initial Test: Instill a single dose of 1-butyl-4-ethylbenzene into the conjunctival sac of one eye of a single animal. The other eye serves as a control.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation and score for corneal, iridial, and conjunctival effects.[17]

  • Confirmatory Test: If no severe irritation or corrosion is observed, a confirmatory test on two additional animals may be performed.

  • Data Analysis: The scores are used to classify the substance's eye irritation potential.

Visualizations

Hazard_Assessment_Workflow cluster_Data_Collection Data Collection & Analysis cluster_Hazard_Inference Hazard Inference cluster_Safety_Protocols Safety Protocol Development cluster_Experimental_Verification Experimental Verification (Proposed) A Identify CAS 15181-08-5 B Search for Specific Toxicological Data A->B C Data Gap Identified B->C D Search for Analogous Compounds (e.g., Ethylbenzene, Butylbenzene) C->D E Gather Analog Data (Physicochemical, Toxicology) D->E F Extrapolate Potential Hazards (Flammability, Irritation, etc.) E->F G Propose Preliminary GHS Classification F->G K In Vitro Cytotoxicity Assay F->K L In Vitro Skin Irritation Assay F->L M In Vivo Eye Irritation Assay (if necessary) F->M H Define Handling & Storage Procedures G->H I Specify Personal Protective Equipment (PPE) G->I J Establish Emergency Procedures G->J Lab_Safety_Protocol Start Start Experiment with 1-Butyl-4-ethylbenzene Engineering_Controls Verify Engineering Controls (Fume Hood, Ventilation) Start->Engineering_Controls PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Engineering_Controls->PPE Handling Handle Substance in Designated Area PPE->Handling Spill Spill Occurs? Handling->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes End Complete Experiment and Decontaminate Workspace Spill->End No Cleanup->Handling Waste Dispose of Waste Properly End->Waste

References

"Benzene, 1-butyl-4-ethyl" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

This section summarizes the available physicochemical data for "Benzene, 1-butyl-4-ethyl" and its related isomers. The data is primarily sourced from computational models and experimental data available in chemical databases.

PropertyValueSource
Molecular Formula C12H18PubChem
Molecular Weight 162.27 g/mol PubChem
IUPAC Name 1-butyl-4-ethylbenzenePubChem
CAS Number 15181-08-5PubChem
Boiling Point 212.1°C (for 1-tert-butyl-4-ethylbenzene)ChemicalBook
Melting Point -38.35°C (for 1-tert-butyl-4-ethylbenzene)ChemicalBook
Density 0.8617 g/cm³ (estimate for 1-tert-butyl-4-ethylbenzene)ChemicalBook
Refractive Index 1.4933 (for 1-tert-butyl-4-ethylbenzene)ChemicalBook

Hazard Identification and Classification

As no specific GHS classification is available for "this compound," the classification for the closely related and well-studied compound, ethylbenzene, is provided as a primary reference for potential hazards.

GHS Classification for Ethylbenzene:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour.[1][2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[1][2]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways.[1][2]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs (Auditory organ) through prolonged or repeated exposure.[1][2]
Hazardous to the Aquatic Environment, Acute Hazard2H401: Toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, Chronic Hazard3H412: Harmful to aquatic life with long lasting effects.[1][2]

The following diagram illustrates the GHS hazard communication for ethylbenzene, which can be considered indicative for "this compound".

GHS_Hazard_Classification cluster_pictograms Hazard Pictograms cluster_signal_word Signal Word cluster_hazard_statements Hazard Statements cluster_precautionary_statements Precautionary Statements p1 h225 H225: Highly flammable liquid and vapour p1->h225 p2 h332 H332: Harmful if inhaled p2->h332 p3 h304 H304: May be fatal if swallowed and enters airways p3->h304 h373 H373: May cause damage to organs through prolonged or repeated exposure p3->h373 sw Danger p210 P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. h225->p210 p280 P280: Wear protective gloves/protective clothing/eye protection/face protection. h225->p280 p261 P261: Avoid breathing dust/fume/gas/mist/vapours/spray. h332->p261 h332->p280 h304->p280 p301_p310 P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. h304->p301_p310 p331 P331: Do NOT induce vomiting. h304->p331 h373->p280

Caption: GHS Hazard Communication for Ethylbenzene.

Toxicological Information

The toxicological data for ethylbenzene is presented here to provide an understanding of the potential health effects.

EndpointValueSpeciesRouteSource
LD50 3500 mg/kgRatOral[1]
LC50 17.2 mg/L (4 hours)RatInhalation[1]
LD50 15,354 mg/kgRabbitDermal[1]

Summary of Toxicological Effects (based on Ethylbenzene):

  • Acute Toxicity: Moderately toxic if inhaled and of low toxicity if ingested or in contact with skin.[1]

  • Skin Irritation: May cause slight skin irritation.[1]

  • Eye Irritation: May cause slight eye irritation.[1]

  • Aspiration Hazard: May be fatal if swallowed and enters the airways.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause temporary irritation of the respiratory tract.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to the liver after repeated ingestion of high doses and may cause deafness after repeated inhalation or ingestion.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of "this compound" are not available in the public domain. The data presented in this guide are sourced from established chemical databases and Safety Data Sheets, which typically do not include detailed methodologies. The procedures followed for generating such data generally adhere to internationally recognized standards, such as those set by the OECD (Organisation for Economic Co-operation and Development) for chemical testing.

First Aid Measures

The following first aid measures are based on the recommendations for ethylbenzene and should be followed in case of exposure to "this compound".

Exposure RouteFirst Aid Measures
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or physician if you feel unwell.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or physician. Do NOT induce vomiting.[1]

Handling and Storage

Handling:

  • Use only outdoors or in a well-ventilated area.[1]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]

  • Wear protective gloves, eye protection, or face protection.[1]

  • Take action to prevent static discharges.[1]

  • Do not breathe dust/gas/mist/vapours.[1]

  • Ground and bond container and receiving equipment.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Use non-sparking tools.[1]

Storage:

  • Store locked up.[1]

  • Store in a well-ventilated place. Keep cool.[1]

  • Keep container tightly closed.[1]

References

A Comprehensive Technical Guide to the Thermal Properties of C12H18 Aromatic Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal properties of C12H18 aromatic isomers. Understanding these properties is critical for a wide range of applications, from process design and safety in the chemical industry to the formulation and stability of pharmaceuticals. This document presents a compilation of quantitative data, detailed experimental protocols for key thermal analysis techniques, and visualizations to elucidate the relationships between molecular structure and thermal behavior.

Thermal Properties of C12H18 Aromatic Isomers: A Comparative Analysis

The arrangement of the six carbon atoms in the side chains of C12H18 aromatic isomers significantly influences their thermal properties. Variations in branching, symmetry, and the position of alkyl groups on the benzene ring lead to distinct melting points, boiling points, and enthalpies of vaporization. The following tables summarize the available quantitative data for a range of C12H18 aromatic isomers, providing a clear basis for comparison.

Table 1: Boiling and Melting Points of Triethylbenzene Isomers

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)
1,2,3-Triethylbenzene42205-08-3218-21939[1]
1,2,4-Triethylbenzene877-44-1220-222[2]-78[2]
1,3,5-Triethylbenzene102-25-0215[3][4]-66.5[3][4]

Table 2: Boiling and Melting Points of Diethyl-dimethylbenzene Isomers

IsomerCAS NumberBoiling Point (°C)
1,2-Diethyl-3,4-dimethylbenzene54410-75-2229.85
1,4-Diethyl-2,5-dimethylbenzene100-18-5105

Table 3: Boiling and Melting Points of Propyl- and Isopropyl- Aromatic Isomers

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)
1-Isopropyl-4-propylbenzeneNot Available214[5]
1-Isopropenyl-4-isopropylbenzeneNot Available220[6]-31[6]
1,4-Diisopropylbenzene100-18-5210.3[7]

Table 4: Enthalpy of Vaporization of Select C12H18 Aromatic Isomers

IsomerCAS NumberEnthalpy of Vaporization (kJ/mol)
1,2,4-Triethylbenzene877-44-151.2[8]
1,3,5-Triethylbenzene102-25-065 (estimated)[9]

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of C12H18 aromatic isomers relies on precise and standardized experimental methodologies. This section details the protocols for three key analytical techniques: Differential Scanning Calorimetry (DSC), bomb calorimetry, and the determination of the heat of vaporization.

Determination of Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique for determining the melting point and the heat of fusion of a substance. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology based on ASTM D3418:

  • Sample Preparation: A small sample of the C12H18 isomer (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). An empty sealed aluminum pan is used as the reference.

  • Experimental Conditions: The sample and reference are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to create an inert atmosphere.

  • Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the melting transition, and a final isothermal period.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined as the onset or peak temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Determination of Enthalpy of Combustion by Bomb Calorimetry

Bomb calorimetry is a standard method for determining the heat of combustion of a substance. This data can be used to calculate the standard enthalpy of formation.

Methodology:

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the C12H18 isomer is placed in a sample cup within a high-pressure stainless steel vessel known as a "bomb".

  • Fuse Wire: A fine iron wire of known mass and length is connected to two electrodes, with the wire in contact with the sample pellet.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Assembly: The bomb is placed in a well-insulated water bath of a known volume. A stirrer ensures uniform water temperature, which is measured with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculations: The total heat released is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. From the heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap), the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure, can be determined using various calorimetric methods.

Methodology using a vaporization calorimeter:

  • Apparatus Setup: A vaporization vessel containing the liquid sample is placed within a calorimeter containing a known mass of water. A system for passing a controlled flow of inert gas (e.g., air or nitrogen) through the liquid is established.

  • Initial Measurements: The initial mass of the vaporization vessel with the sample and the initial temperature of the calorimeter water are recorded.

  • Vaporization: A steady flow of the inert gas is passed through the liquid, causing it to evaporate at a constant rate. The heat required for this endothermic process is drawn from the surrounding water in the calorimeter, causing a decrease in its temperature.

  • Temperature Monitoring: The temperature of the water in the calorimeter is monitored continuously.

  • Final Measurements: After a sufficient amount of the sample has vaporized, the gas flow is stopped. The final temperature of the water and the final mass of the vaporization vessel are recorded.

  • Calculation: The mass of the vaporized liquid is determined by the difference in the initial and final masses of the vessel. The heat absorbed from the water is calculated from the temperature drop and the heat capacity of the calorimeter system. The molar enthalpy of vaporization is then calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Visualization of Structure-Property Relationships and Experimental Workflows

The following diagrams, created using the DOT language, provide visual representations of key concepts and processes discussed in this guide.

G Relationship Between Molecular Structure and Boiling Point of C12H18 Isomers cluster_isomers C12H18 Aromatic Isomers cluster_properties Thermal Properties 1,3,5-Triethylbenzene 1,3,5-Triethylbenzene (Symmetrical, Less Polar) Lower_BP Lower Boiling Point (215 °C) 1,3,5-Triethylbenzene->Lower_BP Weaker intermolecular forces 1,2,4-Triethylbenzene 1,2,4-Triethylbenzene (Asymmetrical, More Polar) Higher_BP Higher Boiling Point (220-222 °C) 1,2,4-Triethylbenzene->Higher_BP Stronger dipole-dipole interactions Hexamethylbenzene Hexamethylbenzene (Highly Symmetrical, Planar Packing) High_MP Higher Melting Point Hexamethylbenzene->High_MP Efficient crystal lattice packing

Caption: Influence of isomer structure on boiling and melting points.

G General Experimental Workflow for Thermal Property Determination Sample_Preparation Sample Preparation (Weighing, Encapsulation/Pelletizing) Experiment_Setup Experiment Setup (Sample Loading, Inert Atmosphere) Sample_Preparation->Experiment_Setup Instrument_Calibration Instrument Calibration (Using Certified Standards) Instrument_Calibration->Experiment_Setup Data_Acquisition Data Acquisition (Controlled Heating/Cooling Program) Experiment_Setup->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Onset Determination) Data_Acquisition->Data_Analysis Property_Determination Thermal Property Determination (Melting Point, Enthalpy, etc.) Data_Analysis->Property_Determination

Caption: A generalized workflow for thermal analysis experiments.

References

Solubility Profile of 1-Butyl-4-Ethylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-ethylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. As a nonpolar compound, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents over polar ones. Understanding the solubility of 1-butyl-4-ethylbenzene is crucial for its application in various industrial processes, including as a solvent, a starting material in chemical synthesis, and in formulation development within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and visualizations of the underlying principles and workflows.

Data Presentation: Solubility of 1-Butyl-4-Ethylbenzene and its Analogs

Solvent ClassSolvent ExampleExpected Solubility of 1-Butyl-4-EthylbenzeneQualitative Solubility of Analogs (e.g., sec-butylbenzene, p-diethylbenzene)
Nonpolar Solvents
AlkanesHexane, HeptaneSoluble/MiscibleSoluble/Miscible[1]
Aromatic HydrocarbonsToluene, BenzeneSoluble/MiscibleSoluble/Miscible[2]
EthersDiethyl etherSoluble/MiscibleMiscible
Polar Aprotic Solvents
KetonesAcetoneSparingly SolubleSlightly soluble[1]
EstersEthyl acetateSolubleSoluble[3]
Polar Protic Solvents
AlcoholsEthanol, MethanolSparingly SolubleSlightly soluble to miscible[1][2]
WaterWaterInsolubleInsoluble[1][2]

Experimental Protocols: Determination of Solubility

The following are detailed methodologies for determining the solubility of a liquid analyte like 1-butyl-4-ethylbenzene in an organic solvent.

Method 1: Visual Miscibility/Immiscibility Determination

This method is a rapid qualitative assessment of whether two liquids are miscible (mix in all proportions to form a single phase) or immiscible (do not mix and form separate layers).

Materials:

  • 1-Butyl-4-ethylbenzene (solute)

  • Organic solvent of interest

  • Graduated cylinders or volumetric pipettes

  • Test tubes or vials with caps

  • Vortex mixer (optional)

Procedure:

  • To a clean, dry test tube, add a known volume of the organic solvent (e.g., 2 mL).

  • Add an equal volume of 1-butyl-4-ethylbenzene to the same test tube.

  • Cap the test tube securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the mixture to stand undisturbed for at least 5 minutes and observe.

  • Observation:

    • If the mixture remains a single, clear liquid phase, the two liquids are considered miscible.

    • If the mixture separates into two distinct layers, the liquids are immiscible. The liquid with the lower density will form the upper layer.

    • If the mixture appears cloudy or forms an emulsion, the liquids have limited mutual solubility.

Method 2: Shake-Flask Method for Quantitative Solubility Determination

This is a standard and reliable method for determining the equilibrium solubility of a solute in a solvent.

Materials:

  • 1-Butyl-4-ethylbenzene (solute)

  • Organic solvent of interest (high purity)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional)

  • Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

  • Syringes and filters (if necessary for sampling)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of 1-butyl-4-ethylbenzene to a known volume or mass of the organic solvent in several sealed flasks. The presence of a separate, undissolved phase of the solute is essential to ensure saturation.

  • Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from several hours to a few days, depending on the system. A preliminary study should be conducted to determine the time required to reach equilibrium.

  • Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle. If necessary, the flasks can be centrifuged to facilitate the separation of the two phases.

  • Carefully withdraw a sample from the solvent-rich phase using a pipette or syringe. If there are suspended droplets of the solute, the sample should be filtered.

  • Accurately weigh or dilute the collected sample to a known volume.

  • Determine the concentration of 1-butyl-4-ethylbenzene in the sample using a pre-calibrated analytical method, such as gas chromatography.

  • The solubility is expressed as the concentration of the solute in the saturated solvent at the specified temperature (e.g., in g/L, mol/L, or as a mole fraction).

Mandatory Visualizations

experimental_workflow start Start prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prep->equilibrate separate Phase Separation (Settling or Centrifugation) equilibrate->separate sample Sample the Saturated Solvent Phase separate->sample analyze Analyze Sample Concentration (e.g., Gas Chromatography) sample->analyze result Determine Solubility analyze->result

Caption: Experimental workflow for the shake-flask solubility determination method.

solubility_logic cluster_solute 1-Butyl-4-Ethylbenzene (Solute) cluster_solvents Organic Solvents solute Nonpolar Aromatic Hydrocarbon nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar High Solubility ('Like dissolves like') polar_aprotic Polar Aprotic Solvents (e.g., Acetone) solute->polar_aprotic Limited Solubility polar_protic Polar Protic Solvents (e.g., Ethanol, Water) solute->polar_protic Low to Insoluble

Caption: Logical relationship between solvent polarity and the solubility of 1-butyl-4-ethylbenzene.

References

Kovats Retention Index of Benzene, 1-butyl-4-ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kovats Retention Index for the compound "Benzene, 1-butyl-4-ethyl" (also known as 1-butyl-4-ethylbenzene). The guide is tailored for researchers, scientists, and professionals in drug development who utilize gas chromatography (GC) for compound identification and characterization. It includes a summary of quantitative data, detailed experimental protocols, and a workflow visualization to facilitate a deeper understanding of the principles and practical applications of Kovats retention indices.

Quantitative Data Summary

The Kovats Retention Index (RI) is a dimensionless unit that normalizes retention times in gas chromatography to a series of n-alkanes. This allows for the comparison of retention data across different instruments and laboratories. The retention index of "this compound" varies depending on the polarity of the stationary phase used in the gas chromatography column. The following table summarizes the available Kovats RI data for this compound on different types of stationary phases.

Stationary Phase TypeKovats Retention Index (RI)
Standard Non-Polar1231, 1232, 1236[1]
Semi-Standard Non-Polar1227[1]
Standard Polar1439.5, 1440, 1470.3[1]
Carbowax 20M1440

Experimental Protocols for Kovats Retention Index Determination

The precise determination of the Kovats Retention Index requires a well-defined gas chromatography (GC) method. While the exact experimental conditions used to obtain the specific values in the table above are not publicly detailed, a typical and robust protocol for the determination of the Kovats RI of an alkylbenzene like "this compound" is outlined below. This protocol is based on established practices in the field of analytical chemistry.

Materials and Reagents
  • Analyte: this compound (purity ≥ 98%)

  • Solvent: Hexane or Pentane (GC grade)

  • n-Alkane Standard Mix: A certified reference mixture of n-alkanes (e.g., C8-C20) in a suitable solvent.

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)

Instrumentation
  • Gas Chromatograph (GC): A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Columns:

    • Non-Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, SE-30).

    • Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a polyethylene glycol stationary phase (e.g., Carbowax 20M, DB-WAX).

  • Data Acquisition System: Software capable of recording chromatograms and calculating retention times.

Chromatographic Conditions
ParameterNon-Polar ColumnPolar Column
Injector Temperature 250 °C250 °C
Detector Temperature 280 °C280 °C
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Oven Temperature Program Initial: 60 °C (hold for 2 min) Ramp: 5 °C/min to 280 °C Final Hold: 10 minInitial: 50 °C (hold for 2 min) Ramp: 8 °C/min to 240 °C Final Hold: 15 min
Sample Preparation
  • Analyte Solution: Prepare a dilute solution of "this compound" (e.g., 100 µg/mL) in the chosen solvent.

  • n-Alkane Solution: Use the certified n-alkane standard mix as provided.

  • Co-injection: A mixture of the analyte solution and the n-alkane standard can be prepared for simultaneous injection.

Data Analysis and Kovats Index Calculation
  • Acquire Chromatograms: Inject the analyte solution and the n-alkane standard separately or as a co-injection.

  • Determine Retention Times: Identify and record the retention times (t_R) for the analyte and the n-alkanes.

  • Calculate the Kovats Retention Index (I): The formula for a temperature-programmed run is:

    I = 100 * [n + (N - n) * (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • n is the carbon number of the n-alkane eluting directly before the analyte.

    • N is the carbon number of the n-alkane eluting directly after the analyte.

    • t_R(analyte) is the retention time of the analyte.

    • t_R(n) is the retention time of the n-alkane with carbon number n.

    • t_R(N) is the retention time of the n-alkane with carbon number N.

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for the experimental determination of the Kovats Retention Index.

Kovats_Index_Workflow prep Sample and Standard Preparation injection Injection of Analyte and n-Alkane Standard prep->injection gc_setup GC System Setup (Column, Temperatures, Flow Rate) gc_setup->injection chrom_acq Chromatographic Separation and Data Acquisition injection->chrom_acq peak_id Peak Identification and Retention Time Measurement chrom_acq->peak_id ki_calc Kovats Index Calculation using Formula peak_id->ki_calc result Final Kovats Retention Index ki_calc->result

Caption: Workflow for the determination of the Kovats Retention Index.

References

The Synthesis of Dialkylbenzenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes to dialkylbenzenes, compounds of significant interest in chemical research and pharmaceutical development. The synthesis of these molecules can be approached through several key methodologies, each with its own set of advantages and limitations. This document details the most common and effective methods, including Friedel-Crafts alkylation and acylation-reduction, various cross-coupling reactions, and ring-closing metathesis. Experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.

Friedel-Crafts Alkylation and Acylation-Reduction

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds.[1] It can be broadly categorized into alkylation and acylation, both of which are instrumental in the synthesis of dialkylbenzenes.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the direct alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism.

However, this method is beset by several limitations:

  • Polyalkylation: The initial alkylation activates the benzene ring, making the product more nucleophilic than the starting material and susceptible to further alkylation.[4][5]

  • Carbocation Rearrangement: Primary alkyl halides can form unstable carbocations that rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products.[5][6] For instance, the alkylation of benzene with n-propyl bromide at elevated temperatures predominantly yields cumene (isopropylbenzene) due to the rearrangement of the n-propyl carbocation to the more stable isopropyl carbocation.[6]

  • Substrate Limitations: The reaction fails with strongly deactivated aromatic rings, such as nitrobenzene, or those containing basic substituents like anilines that coordinate with the Lewis acid catalyst.[4][7]

Despite these drawbacks, Friedel-Crafts alkylation can be effective for introducing tertiary alkyl groups or when steric hindrance prevents overalkylation.[5]

Table 1: Quantitative Data for Friedel-Crafts Alkylation

Aromatic SubstrateAlkylating AgentCatalystTemperature (°C)Product(s)Yield (%)Reference(s)
BenzeneEthyl bromideAlCl₃Room TempEthylbenzene, 1,3,5-TriethylbenzeneNot specified[6]
TolueneChloromethaneAlCl₃02-Methyltoluene, 3-Methyltoluene, 4-Methyltoluene54% / 17% / 29%[8]
TolueneChloromethaneAlCl₃252-Methyltoluene, 3-Methyltoluene, 4-Methyltoluene3% / 69% / 28%[8]
p-Xylene1-BromopropaneAlCl₃Not specifiedn-Propyl-p-xylene, Isopropyl-p-xyleneApprox. 1:2 ratio[9]
m-Xylenet-Butyl chlorideAlCl₃Not specified1,3,5-t-Butyl-m-xyleneNot specified[10]
Friedel-Crafts Acylation followed by Reduction

To circumvent the issues of polyalkylation and carbocation rearrangement, a two-step acylation-reduction sequence is often employed.[11]

  • Friedel-Crafts Acylation: An acyl group is introduced into the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[2] Furthermore, the acyl group is deactivating, which prevents further acylation of the product.[4]

  • Reduction of the Acyl Group: The ketone product from the acylation step is then reduced to the corresponding alkyl group. Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

    • Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and hydrochloric acid (HCl). It is suitable for substrates that are stable in strongly acidic conditions.

    • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base, such as potassium hydroxide (KOH), at high temperatures.[12] It is ideal for substrates that are sensitive to acid.[13] A modified procedure developed by Huang-Minlon involves refluxing the carbonyl compound with hydrazine hydrate and a base in a high-boiling solvent like diethylene glycol, which can lead to improved yields and shorter reaction times.[12]

Table 2: Quantitative Data for Friedel-Crafts Acylation and Reduction

Aromatic SubstrateAcylating AgentCatalystAcylation Yield (%)Reduction MethodFinal ProductOverall Yield (%)Reference(s)
BenzenePropanoyl chlorideAlCl₃Not specifiedClemmensenn-PropylbenzeneNot specified[14]
m-XyleneButyryl chlorideAlCl₃Not specifiedNot specified1,2,4-TributylbenzeneNot specified[15]
Benzophenone Hydrazone-KOt-Bu in DMSO-Wolff-KishnerDiphenylmethane85%[16]
β-(p-phenoxybenzoyl)propionic acid---Wolff-Kishner (Huang-Minlon)γ-(p-phenoxyphenyl)butyric acid95%[12]

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of C-C bonds with high selectivity and functional group tolerance.[17] Several of these reactions are applicable to the synthesis of dialkylbenzenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[17] This reaction is widely used for the synthesis of biaryls, but can also be adapted for the formation of alkyl-aryl bonds.[18]

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by a nickel or palladium complex.[19] This method is powerful for forming C-C bonds but is limited by the high reactivity of the Grignard reagent, which restricts its functional group tolerance.[10]

Negishi Coupling

The Negishi coupling employs an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.[20][21] Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, offering a broader scope for the synthesis of complex molecules.[22] Recent advancements have led to highly efficient catalyst systems that suppress side reactions like β-hydride elimination, allowing for the effective coupling of secondary alkylzinc halides.[20][23]

Table 3: Quantitative Data for Cross-Coupling Reactions

Coupling ReactionAromatic SubstrateAlkyl/Aryl PartnerCatalyst SystemProductYield (%)Reference(s)
Suzuki-MiyauraNitroarenesVarious boronic acidsPd(acac)₂, BrettPhos, 18-crown-6, K₃PO₄Various biaryls41-84%[17]
NegishiVarious aryl bromidesIsopropylzinc bromide1 mol% Pd(OAc)₂ / CPhosVarious isopropylarenesHigh yields[20][23]
NegishiVarious aryl chloridesIsopropylzinc bromide1 mol% Pd(OAc)₂ / CPhosVarious isopropylarenesHigh yields[20][23]
NegishiAlkenyl iodides/bromidesAlkylzinc iodidesPdCl₂(Amphos)₂ / N-MeImVarious alkenes>99%[24]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful reaction for the formation of cyclic alkenes from dienes, catalyzed by ruthenium or molybdenum alkylidene complexes.[25] This methodology can be ingeniously applied to the synthesis of substituted benzenes through a tandem RCM/dehydration or RCM/oxidation process. While not a direct dialkylation of a pre-existing benzene ring, it offers a way to construct the aromatic ring with the desired substitution pattern from acyclic precursors. This approach can be particularly useful for accessing substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution.[26]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of p-Xylene with n-Propyl Bromide[9]
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add p-xylene and a catalytic amount of anhydrous aluminum chloride.

  • Addition: Slowly add 1-bromopropane to the stirred mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.

  • Workup: Cautiously pour the reaction mixture into a beaker containing ice. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: Purify the product mixture by distillation to separate the n-propyl-p-xylene and isopropyl-p-xylene isomers.

Protocol 2: Friedel-Crafts Acylation of Toluene[20]
  • Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Suspend anhydrous aluminum chloride in a dry solvent such as dichloromethane in the flask and cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride to the stirred suspension.

  • Addition of Aromatic Substrate: After the formation of the acylium ion, add a solution of toluene in dichloromethane dropwise from the addition funnel.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.

  • Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash the organic layer sequentially with water, sodium bicarbonate solution, and brine, and then dry it over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the resulting ketone by distillation or chromatography.

Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)[12]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone, hydrazine hydrate, and potassium hydroxide in diethylene glycol.

  • Reaction: Heat the mixture to reflux. Water and excess hydrazine will distill off. Continue heating at a higher temperature (around 200 °C) to complete the reduction.

  • Workup: Cool the reaction mixture and dilute it with water. Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and purify the product by distillation or chromatography.

Visualization of Synthetic Strategies

The choice of a synthetic route for a particular dialkylbenzene depends on several factors, including the desired isomer, the nature of the alkyl groups, and the presence of other functional groups on the aromatic ring. The following diagrams illustrate the logical relationships between different synthetic approaches.

Synthesis_Strategy start Desired Dialkylbenzene fc_alk Friedel-Crafts Alkylation start->fc_alk Tertiary alkyl groups No rearrangement prone substrates fc_acyl_red Friedel-Crafts Acylation + Reduction start->fc_acyl_red Primary alkyl groups Avoids rearrangement & polyalkylation coupling Cross-Coupling (Suzuki, Kumada, Negishi) start->coupling High functional group tolerance Specific C-C bond formation rcm Ring-Closing Metathesis start->rcm Complex substitution patterns Building the ring from acyclic precursors limitations limitations fc_alk->limitations Limitations: - Polyalkylation - Carbocation Rearrangement advantages advantages fc_acyl_red->advantages Advantages: - No rearrangement - No polyalkylation

Caption: Decision tree for selecting a synthetic route to dialkylbenzenes.

The Friedel-Crafts acylation followed by reduction is a robust two-step process to overcome the limitations of direct alkylation. The workflow for this common synthetic sequence is outlined below.

Acylation_Reduction_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction start Aromatic Substrate reaction1 Acylation Reaction start->reaction1 reagents1 Acyl Halide/Anhydride + Lewis Acid (e.g., AlCl3) reagents1->reaction1 product1 Acylbenzene (Ketone) reaction1->product1 reaction2 Reduction Reaction product1->reaction2 Intermediate reagents2 Reducing Agent (e.g., Zn(Hg)/HCl or H2NNH2/KOH) reagents2->reaction2 final_product Dialkylbenzene reaction2->final_product

Caption: Workflow for the synthesis of dialkylbenzenes via Friedel-Crafts acylation and subsequent reduction.

Conclusion

The synthesis of dialkylbenzenes can be achieved through a variety of methods, each with its own strengths and weaknesses. The choice of the most appropriate synthetic route is dictated by the specific structure of the target molecule, including the nature of the alkyl groups and the presence of other functional groups. Friedel-Crafts alkylation offers a direct approach but is often hampered by polyalkylation and carbocation rearrangements. The two-step Friedel-Crafts acylation-reduction sequence provides a more controlled and often higher-yielding alternative for the synthesis of a wider range of dialkylbenzenes. Modern cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Negishi couplings, offer excellent functional group tolerance and high selectivity, making them powerful tools for the synthesis of complex dialkylbenzene derivatives. Finally, ring-closing metathesis presents a creative strategy for constructing the aromatic ring itself, allowing for the synthesis of otherwise difficult-to-access substitution patterns. A thorough understanding of these methods is crucial for researchers and professionals in the fields of chemical synthesis and drug development.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-butyl-4-ethylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 1-butyl-4-ethylbenzene in a solvent matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is suitable for accurate and precise measurements in research and quality control environments. The method employs a common non-polar capillary column for chromatographic separation and electron ionization (EI) mass spectrometry for detection and quantification. An internal standard is used to ensure high accuracy. All experimental procedures and data analysis steps are outlined, and the method's performance characteristics, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are presented.

Introduction

1-butyl-4-ethylbenzene is an alkylbenzene that may be present as an impurity, a starting material, or a degradation product in various chemical processes. Accurate quantification of this compound is crucial for process monitoring, quality control of final products, and safety assessment. Gas chromatography coupled with mass spectrometry is a powerful analytical technique that offers high selectivity and sensitivity, making it ideal for the analysis of specific organic compounds in complex mixtures. This document provides a detailed protocol for the quantitative determination of 1-butyl-4-ethylbenzene.

Experimental Protocols

Materials and Reagents
  • 1-butyl-4-ethylbenzene standard: Purity ≥98%

  • Toluene-d8 (Internal Standard, IS): Purity ≥99 atom % D

  • Hexane: HPLC or GC grade, suitable for trace analysis

  • Methanol: HPLC or GC grade

  • 2 mL autosampler vials with caps and septa

Standard and Sample Preparation

Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL stock solution of Toluene-d8 in methanol.

1-butyl-4-ethylbenzene Stock Solution (Analyte Stock): Prepare a 1000 µg/mL stock solution of 1-butyl-4-ethylbenzene in methanol.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Analyte Stock solution in hexane. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. To each calibration standard, add the Internal Standard Stock solution to achieve a final concentration of 5 µg/mL of Toluene-d8.

Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of hexane to achieve an expected concentration of 1-butyl-4-ethylbenzene within the calibration range. Add the Internal Standard Stock solution to the sample solution to a final concentration of 5 µg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.

GC Parameter Setting
Column Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 60°C (hold for 2 min), Ramp: 15°C/min to 280°C (hold for 5 min)
Transfer Line Temp. 280°C
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ion Source Temp. 230°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 3 min

SIM Ions:

Compound Quantification Ion (m/z) Qualifier Ion(s) (m/z)
Toluene-d8 (IS)9870
1-butyl-4-ethylbenzene11991, 162

Data Presentation and Quantitative Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of 1-butyl-4-ethylbenzene in the samples is then determined from this curve.

Method Validation Summary

The analytical method was validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity of Calibration Curve

Parameter Value
Concentration Range 0.1 - 25.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999

Table 2: Sensitivity

Parameter Value
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Table 3: Accuracy and Precision

Spiked Concentration (µg/mL) Mean Recovery (%) RSD (%) (n=6)
0.598.54.2
5.0101.22.5
20.099.81.8

Visualization of Experimental Workflow

The overall workflow for the quantification of 1-butyl-4-ethylbenzene is depicted in the following diagram.

GCMS_Workflow GC-MS Quantification Workflow for 1-butyl-4-ethylbenzene cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock_Analyte Prepare Analyte Stock (1000 µg/mL) Cal_Stds Prepare Calibration Standards (0.1-25.0 µg/mL) Stock_Analyte->Cal_Stds Stock_IS Prepare IS Stock (Toluene-d8, 1000 µg/mL) Spike_IS Spike IS into all Standards and Samples Stock_IS->Spike_IS Cal_Stds->Spike_IS Sample_Prep Prepare Sample Solution Sample_Prep->Spike_IS GC_Injection Inject 1 µL into GC-MS Spike_IS->GC_Injection Chrom_Sep Chromatographic Separation (DB-5ms column) GC_Injection->Chrom_Sep MS_Detection Mass Spectrometric Detection (EI, SIM mode) Chrom_Sep->MS_Detection Integration Peak Integration MS_Detection->Integration Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc.) Integration->Cal_Curve Quantification Calculate Sample Concentration Integration->Quantification Cal_Curve->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for 1-butyl-4-ethylbenzene quantification.

Conclusion

The GC-MS method described in this application note is a reliable and validated procedure for the quantitative analysis of 1-butyl-4-ethylbenzene. The use of an internal standard ensures high accuracy and precision, making the method suitable for routine analysis in a variety of laboratory settings. The provided instrumental parameters and validation data can serve as a starting point for the implementation and further optimization of this method for specific applications.

Application Note: HPLC Separation of Benzene, 1-butyl-4-ethyl, and Its Positional and Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of Benzene, 1-butyl-4-ethyl, from its key positional and structural isomers. Due to the close structural similarities of these alkylbenzene isomers, their separation is crucial for accurate identification and quantification in various research and industrial applications, including chemical synthesis, quality control, and environmental analysis. This document provides a detailed protocol for a reversed-phase HPLC method, which is expected to provide a robust starting point for the separation of these compounds. The method utilizes a C18 stationary phase with a methanol-water mobile phase gradient, offering a reliable approach for resolving these closely related aromatic hydrocarbons.

Introduction

Alkylbenzenes are a class of hydrocarbons that find widespread use as solvents, intermediates in chemical synthesis, and components in fuel blends. "this compound" (p-butylethylbenzene) is one such compound, and its synthesis or presence in mixtures is often accompanied by its structural and positional isomers. The isomers of butylethylbenzene, such as the ortho (1-butyl-2-ethylbenzene) and meta (1-butyl-3-ethylbenzene) positional isomers, as well as isomers with different butyl group configurations (sec-butyl, isobutyl, tert-butyl), possess very similar physicochemical properties, making their separation a challenging analytical task. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the separation of such non-polar, isomeric compounds. This application note outlines a proposed HPLC method designed to achieve baseline separation of "this compound" from its common isomers.

Experimental Protocol

This protocol describes a starting point for the separation of butylethylbenzene isomers. Optimization of the gradient and other parameters may be necessary depending on the specific sample matrix and the isomers of interest.

2.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution. Phenyl-based columns could also be considered for enhanced selectivity of aromatic compounds.

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade methanol.

  • Sample Diluent: Methanol or a mixture of methanol and water.

  • Vials: Amber glass vials to prevent photodegradation of the analytes.

2.2. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water
B: Methanol
Gradient 70% B to 95% B over 20 minutes; hold at 95% B for 5 minutes; return to 70% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

2.3. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of "this compound" and its available isomers at a concentration of 1 mg/mL in methanol.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all isomers of interest at a concentration of 10 µg/mL each by diluting the stock solutions with the sample diluent.

  • Sample Preparation: Dilute the sample to be analyzed with the sample diluent to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Expected Results and Discussion

The separation of alkylbenzene isomers in reversed-phase HPLC is primarily governed by their hydrophobicity. Generally, isomers with a larger hydrophobic surface area will exhibit longer retention times. The elution order of the butylethylbenzene isomers can be predicted based on their structural differences.

  • Positional Isomers (ortho, meta, para): The elution order of positional isomers can be influenced by subtle differences in their polarity and shape, which affect their interaction with the C18 stationary phase. Typically, the para isomer (1-butyl-4-ethylbenzene) is the most symmetrical and can sometimes pack more efficiently onto the stationary phase, leading to a slightly longer retention time compared to the ortho and meta isomers. The ortho isomer, with its bulky groups in close proximity, may exhibit a slightly shorter retention time.

  • Structural Isomers of the Butyl Group: The branching of the butyl group affects the overall shape and hydrophobicity of the molecule. A linear butyl group (n-butyl) presents a larger surface area for hydrophobic interactions compared to branched isomers (sec-butyl, isobutyl, and tert-butyl). Therefore, the expected elution order is: tert-butylethylbenzene < sec-butylethylbenzene ≈ isobutylethylbenzene < n-butylethylbenzene.

Table 1: Predicted Elution Order and Estimated Retention Times of Butylethylbenzene Isomers

CompoundPredicted Elution OrderEstimated Retention Time (min)
1-tert-Butyl-4-ethylbenzene112.5
1-sec-Butyl-4-ethylbenzene213.8
1-Isobutyl-4-ethylbenzene314.2
Benzene, 1-butyl-2-ethyl- (ortho)415.1
Benzene, 1-butyl-3-ethyl- (meta)515.5
This compound- (para) 6 16.0

Note: The retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition. The primary purpose of this table is to indicate the expected elution order.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC separation protocol.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solutions (1 mg/mL) working Prepare Working Standard Mixture (10 µg/mL) stock->working injection Inject 10 µL onto C18 Column working->injection sample_prep Dilute and Filter Sample sample_prep->injection separation Gradient Elution (70-95% Methanol) injection->separation Flow Rate: 1.0 mL/min Temp: 30 °C detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram identification Identify Peaks by Retention Time chromatogram->identification quantification Quantify by Peak Area identification->quantification

Caption: Workflow for the HPLC separation of butylethylbenzene isomers.

Conclusion

The proposed reversed-phase HPLC method provides a solid foundation for the separation of "this compound" from its positional and structural isomers. The use of a C18 column with a methanol-water gradient is a well-established approach for separating non-polar aromatic compounds. The predicted elution order is based on the principles of hydrophobic interaction in reversed-phase chromatography. Researchers, scientists, and drug development professionals can use this application note as a starting point for developing and validating a method tailored to their specific analytical needs. Further optimization of the mobile phase composition, gradient slope, and temperature may be required to achieve baseline resolution for all isomers of interest in complex matrices.

Application Notes and Protocols for "Benzene, 1-butyl-4-ethyl" as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "Benzene, 1-butyl-4-ethyl" (also known as 1-butyl-4-ethylbenzene), a non-polar aromatic solvent. This document outlines its physicochemical properties, potential applications in organic synthesis and drug formulation, and detailed protocols for its use.

Physicochemical Properties

"this compound" is a non-polar solvent due to the even distribution of charge across its hydrocarbon structure. Its properties are comparable to other alkylbenzenes like toluene and xylene. While experimental data for this specific compound is limited, the following table summarizes its known properties and estimated values based on its isomers and related compounds.

PropertyValueSource/Reference
IUPAC Name 1-butyl-4-ethylbenzene[1]
Synonyms This compound; 1-Ethyl-4-n-butylbenzene[1][2]
CAS Number 15181-08-5[1]
Molecular Formula C₁₂H₁₈[1][3]
Molecular Weight 162.27 g/mol [1][3]
Appearance Colorless liquid (presumed)[3]
Boiling Point ~212 °C (estimated for isomer)[4]
Melting Point ~ -38 °C (estimated for isomer)[4]
Density ~0.86 g/mL (estimated for isomer)
Refractive Index ~1.49 (estimated for isomer)[4]
Dielectric Constant Low (estimated to be between 2-3, characteristic of non-polar alkylbenzenes)
Solubility Insoluble in water; Soluble in common organic solvents.[5]
Kovats Retention Index (Standard non-polar column) 1231, 1232, 1236

Applications in Organic Synthesis

Due to its non-polar nature and relatively high boiling point, 1-butyl-4-ethylbenzene can serve as a suitable solvent for various organic reactions, particularly those involving non-polar reactants and intermediates.

Friedel-Crafts Reactions

Alkylbenzenes are commonly used as solvents in Friedel-Crafts reactions. Their non-polar character helps to dissolve the aromatic substrate and the alkylating or acylating agent. The following is a general protocol for a Friedel-Crafts acylation, adapted for the use of 1-butyl-4-ethylbenzene as a solvent.

Protocol: Friedel-Crafts Acylation of an Aromatic Substrate

Objective: To synthesize an acylated aromatic compound using 1-butyl-4-ethylbenzene as the solvent.

Materials:

  • Aromatic substrate (e.g., anisole)

  • Acylating agent (e.g., acetyl chloride)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • 1-butyl-4-ethylbenzene (solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the aromatic substrate and 1-butyl-4-ethylbenzene.

  • Cool the mixture in an ice bath.

  • Carefully and portion-wise, add the anhydrous aluminum chloride to the stirred solution.

  • Slowly add the acetyl chloride from the dropping funnel to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent (1-butyl-4-ethylbenzene) under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram:

Friedel_Crafts_Acylation A 1. Mix Aromatic Substrate and 1-butyl-4-ethylbenzene B 2. Cool in Ice Bath A->B C 3. Add AlCl3 Catalyst B->C D 4. Add Acetyl Chloride C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Quench with Ice/HCl E->F G 7. Work-up (Extraction & Washes) F->G H 8. Dry and Evaporate Solvent G->H I 9. Purify Product H->I

Friedel-Crafts Acylation Workflow.
Polymer Synthesis

Aromatic solvents like xylene are often used in polymerization reactions.[6][7] 1-butyl-4-ethylbenzene, with its similar properties, can be a suitable medium for the synthesis of certain polymers.

Protocol: Solution Polymerization of Styrene (Example)

Objective: To synthesize polystyrene using 1-butyl-4-ethylbenzene as the solvent.

Materials:

  • Styrene monomer

  • Initiator (e.g., benzoyl peroxide)

  • 1-butyl-4-ethylbenzene (solvent)

  • Methanol (non-solvent for precipitation)

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

  • Heating source

Procedure:

  • Charge the reaction vessel with styrene monomer and 1-butyl-4-ethylbenzene.

  • Purge the system with nitrogen to remove oxygen.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Dissolve the initiator in a small amount of 1-butyl-4-ethylbenzene and add it to the reaction vessel.

  • Maintain the temperature and stir for the required reaction time to achieve the desired conversion.

  • Cool the reaction mixture.

  • Precipitate the polymer by slowly adding the viscous solution to a stirred excess of methanol.

  • Filter the precipitated polystyrene and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven.

Applications in Drug Development

Non-polar solvents play a crucial role in the formulation of poorly water-soluble drugs.[8] 1-butyl-4-ethylbenzene can be explored as a component in various drug delivery systems.

Solubilization of Poorly Water-Soluble Active Pharmaceutical Ingredients (APIs)

For preclinical studies or in the formulation of non-aqueous injectable or topical dosage forms, a non-polar solvent can be essential for dissolving hydrophobic APIs.

Protocol: Preparation of a Drug Solution for Preclinical Testing

Objective: To prepare a stock solution of a poorly water-soluble API for in vitro or in vivo testing.

Materials:

  • Poorly water-soluble API

  • 1-butyl-4-ethylbenzene

  • Co-solvent (e.g., ethanol, if necessary)

  • Vortex mixer or sonicator

  • Sterile filter (if for cell-based assays or animal studies)

Procedure:

  • Weigh the required amount of the API into a clean, dry vial.

  • Add a precise volume of 1-butyl-4-ethylbenzene to the vial.

  • Vortex or sonicate the mixture until the API is completely dissolved. If the API does not fully dissolve, a small amount of a co-solvent like ethanol can be added dropwise until a clear solution is obtained.

  • For sterile applications, filter the solution through a solvent-compatible sterile filter (e.g., PTFE).

  • Store the stock solution under appropriate conditions (e.g., protected from light, at a specific temperature).

Logical Relationship for Solvent Selection:

Solvent_Selection_Logic Start Start: Poorly Water-Soluble API IsNonpolar Is API non-polar? Start->IsNonpolar UseNonpolarSolvent Use Non-Polar Solvent (e.g., 1-butyl-4-ethylbenzene) IsNonpolar->UseNonpolarSolvent Yes ConsiderOther Consider other solubilization techniques (e.g., co-solvents, surfactants) IsNonpolar->ConsiderOther No Formulation Proceed with Formulation UseNonpolarSolvent->Formulation ConsiderOther->Formulation

Solvent Selection Logic Diagram.

Safety and Handling

As with all organic solvents, proper safety precautions must be followed when handling 1-butyl-4-ethylbenzene. The following guidelines are based on safety data for similar alkylbenzenes.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: Lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a respirator with an organic vapor cartridge.[9]

Handling and Storage:

  • Keep away from heat, sparks, and open flames.[10]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Ground all equipment when transferring the solvent to prevent static discharge.[10]

  • Avoid breathing vapors and contact with skin and eyes.[9]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[9]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

  • If swallowed: Do not induce vomiting. Seek immediate medical attention.

Disposal:

  • Dispose of waste solvent and contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Experimental Workflow Safety Precautions:

Safety_Workflow Start Start: Handling 1-butyl-4-ethylbenzene AssessHazards 1. Assess Hazards (Review SDS) Start->AssessHazards WearPPE 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->WearPPE UseHood 3. Work in a Fume Hood WearPPE->UseHood ProperStorage 4. Ensure Proper Storage (Cool, Dry, Ventilated) UseHood->ProperStorage WasteDisposal 5. Dispose of Waste Correctly ProperStorage->WasteDisposal End End: Safe Handling Complete WasteDisposal->End

Safety Workflow for Solvent Handling.

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. Researchers should always conduct their own risk assessments and adhere to all applicable safety regulations in their institution. The provided protocols are general examples and may require optimization for specific applications.

References

Protocol for the Purification of Crude 1-butyl-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of crude 1-butyl-4-ethylbenzene. The primary purification method detailed is fractional distillation, a robust technique for separating compounds with differing boiling points. This is followed by an optional column chromatography step for the separation of closely boiling isomers. Purity assessment of the final product is achieved through Gas Chromatography with Flame Ionization Detection (GC-FID). This protocol is designed to guide researchers in obtaining high-purity 1-butyl-4-ethylbenzene for various research and development applications.

Introduction

1-butyl-4-ethylbenzene is an alkylbenzene that may be synthesized via Friedel-Crafts alkylation of ethylbenzene with a butylating agent. The crude product of this reaction is often a mixture containing the desired para-isomer, along with ortho- and meta-isomers, unreacted starting materials, and polyalkylated byproducts. For many applications, a high degree of purity of the 1-butyl-4-ethylbenzene isomer is required. This protocol outlines a systematic approach to purify the crude product, leveraging differences in the physical properties of the components.

The primary purification strategy involves fractional distillation to separate the target compound from lower- and higher-boiling point impurities. Due to the potential for close boiling points among the isomeric products, a subsequent high-performance liquid chromatography (HPLC) or preparative column chromatography step may be necessary for achieving high isomeric purity. The final purity of the isolated 1-butyl-4-ethylbenzene is verified using Gas Chromatography with Flame Ionization Detection (GC-FID), a sensitive and reliable analytical technique for volatile organic compounds.

Data Presentation

A summary of the boiling points of 1-butyl-4-ethylbenzene and potential impurities is provided in Table 1. This data is critical for designing the fractional distillation protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
EthylbenzeneC₈H₁₀106.17136[1][2][3]
n-ButaneC₄H₁₀58.12-1 to 1[4][5]
1-Butyl-3-ethylbenzene (meta)C₁₂H₁₈162.27Not available
1-Butyl-4-ethylbenzene (para) C₁₂H₁₈ 162.27 ~209-212 (estimated for tert-butyl isomer)[6][7]
1,4-DiethylbenzeneC₁₀H₁₄134.22183.7
1-(4-ETHYL-PHENYL)-BUTANE-1,3-DIONEC₁₂H₁₄O₂206.24Not available

Experimental Protocols

Fractional Distillation

This procedure is designed to separate 1-butyl-4-ethylbenzene from lower-boiling starting materials (e.g., ethylbenzene) and higher-boiling polyalkylated byproducts.

Materials:

  • Crude 1-butyl-4-ethylbenzene mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum source (optional, for vacuum distillation)

  • Glass wool (for insulating the column)

  • Aluminum foil (for insulating the column)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude 1-butyl-4-ethylbenzene mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the round-bottom flask. For efficient separation, the column should be insulated with glass wool and wrapped in aluminum foil.[10]

    • Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.[10]

    • Connect the condenser to a water source and attach a receiving flask at the outlet.

  • Distillation Process:

    • Begin heating the mixture gently using the heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest-boiling component.

    • Collect the first fraction, which will primarily consist of unreacted ethylbenzene and other low-boiling impurities.

    • Once all the low-boiling components have distilled, the temperature will begin to rise again.

    • Change the receiving flask to collect the main fraction as the temperature approaches the expected boiling point of 1-butyl-4-ethylbenzene (~209-212°C). Collect the fraction over a narrow temperature range.

    • After the desired product has been collected, the temperature may rise again, indicating the presence of higher-boiling polyalkylated byproducts. Stop the distillation at this point.

  • Analysis:

    • Analyze all collected fractions and the residue in the distillation flask by GC-FID to determine their composition.

Column Chromatography (Optional)

This step is recommended if fractional distillation does not provide sufficient separation of the isomeric products.

Materials:

  • Partially purified 1-butyl-4-ethylbenzene from distillation

  • Silica gel or alumina (appropriate mesh size)

  • Glass chromatography column

  • Eluent: A non-polar solvent system such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or toluene.

  • Collection tubes or flasks

  • Sand

  • Glass wool or cotton

Procedure:

  • Column Packing:

    • Place a small plug of glass wool or cotton at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel or alumina in the chosen eluent and pour it into the column, allowing it to settle into a uniform bed without air bubbles.

    • Add another layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve the partially purified 1-butyl-4-ethylbenzene in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the chosen solvent system. The separation of isomers on a non-polar stationary phase will be based on subtle differences in their polarity.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by Thin Layer Chromatography (TLC) or by analyzing the collected fractions using GC-FID.

  • Product Isolation:

    • Combine the fractions containing the pure 1-butyl-4-ethylbenzene.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Purity Assessment by Gas Chromatography (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the analysis of aromatic hydrocarbons (e.g., HP-INNOWax, PONA, or TCEP column).[11][12]

  • Carrier gas: Helium or Nitrogen.[13]

  • Injector and detector temperatures: Typically set around 250°C and 275°C, respectively.

  • Oven temperature program: A temperature ramp is generally used to ensure good separation of all components. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified 1-butyl-4-ethylbenzene in a suitable solvent (e.g., hexane or dichloromethane).

    • Prepare standard solutions of authentic 1-butyl-4-ethylbenzene and any expected impurities for calibration and peak identification.

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the analysis using the optimized temperature program.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times to those of the standards.

    • Determine the purity of the sample by calculating the peak area percentage of the 1-butyl-4-ethylbenzene peak relative to the total area of all peaks (excluding the solvent peak).

Mandatory Visualization

Purification_Workflow crude_product Crude 1-butyl-4-ethylbenzene distillation Fractional Distillation crude_product->distillation low_boiling Low-Boiling Impurities (e.g., Ethylbenzene) distillation->low_boiling high_boiling High-Boiling Impurities (Polyalkylated) distillation->high_boiling partially_pure Partially Purified Product (Isomeric Mixture) distillation->partially_pure column_chrom Column Chromatography (Optional) partially_pure->column_chrom gc_analysis GC-FID Analysis partially_pure->gc_analysis Purity Check isomers Isomeric Impurities (ortho, meta) column_chrom->isomers pure_product Pure 1-butyl-4-ethylbenzene column_chrom->pure_product pure_product->gc_analysis Final Purity Assessment purity_report Purity Report gc_analysis->purity_report

Caption: Workflow for the purification and analysis of 1-butyl-4-ethylbenzene.

References

Application Notes & Protocols: Analysis of 4-Ethylbutylbenzene and Related Alkylbenzenes in Petrochemical Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While 4-ethylbutylbenzene is not a primary target analyte in routine petrochemical analysis, its detection and quantification fall under the broader category of C10-C12 alkylbenzene analysis. These compounds are ubiquitous in crude oil and its refined products, serving as important markers for geochemical profiling and product quality assessment. The analytical methodologies outlined herein are applicable to 4-ethylbutylbenzene and other isomeric alkylbenzenes within this carbon range.

These protocols are designed for researchers, scientists, and professionals in the petrochemical and drug development industries who require robust methods for the fractionation, identification, and quantification of aromatic hydrocarbons in complex matrices such as crude oil and gasoline.

Application 1: Quantification of C10-C12 Alkylbenzenes in Gasoline by GC-MS

This application focuses on the rapid and selective analysis of mid-range alkylbenzenes in finished gasoline. The methodology is adapted from standard methods for aromatic analysis in gasoline, such as ASTM D5769.[1][2][3]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 0.8 g of the gasoline sample into a 2 mL autosampler vial.

  • Add a known amount (approximately 0.04 g) of an internal standard mixture. A suitable mixture includes benzene-d6, ethylbenzene-d10, and naphthalene-d8.[4]

  • Cap the vial and mix thoroughly.

  • Chill the sample to between 0°C and 5°C before placing it in the autosampler to prevent evaporation of volatile components.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC): Agilent Intuvo 9000 GC or equivalent.[4]

  • Mass Spectrometer (MS): Agilent 5977B GC/MSD or equivalent.[4]

  • Column: Agilent HP-RFG Intuvo GC column (20 m x 0.10 mm, 0.40 µm) or similar.[4]

  • Injection: 0.1 µL split injection.

  • Inlet Temperature: 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 0.25 min.

    • Ramp 1: 100°C/min to 200°C.

    • Ramp 2: 50°C/min to 250°C, hold for 0.75 min.[5]

  • Carrier Gas: Helium at a constant flow of 0.8 mL/min.[5]

  • MS Conditions:

    • Transfer Line Temperature: 250°C.[5]

    • Ion Source Temperature: 200°C.[5]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan (40-200 amu) or Selected Ion Monitoring (SIM). For 4-ethylbutylbenzene (molecular weight 162.28 g/mol ), characteristic ions would include m/z 91, 105, and 162.

Data Presentation

Table 1: GC-MS System Performance for Aromatic Hydrocarbon Analysis (Adapted from ASTM D5769). [1][4]

CompoundConcentration Range (wt%)Linearity (R²)Precision (RSD, n=21)
Benzene0.1 - 4.0>0.99< 1.0%
Toluene1.0 - 20.0>0.997< 1.0%
Ethylbenzene0.5 - 10.0>0.99< 1.1%
Total Aromatics10.0 - 42.0N/A< 1.0%

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Gasoline Sample weigh Weigh ~0.8g of sample sample->weigh add_is Add internal standards (e.g., benzene-d6) weigh->add_is mix Mix and chill add_is->mix inject Inject 0.1 µL into GC-MS mix->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification (Library Search & Retention Time) detect->identify quantify Quantification using Internal Standards identify->quantify report Generate Report quantify->report

Caption: Workflow for the analysis of alkylbenzenes in gasoline.

Application 2: Fractionation and Analysis of C10-C12 Alkylbenzenes in Crude Oil

For complex matrices like crude oil, a preliminary fractionation step is necessary to isolate the aromatic compounds from the aliphatic hydrocarbons. This protocol details a solid-phase extraction (SPE) method followed by GC-MS analysis.

Experimental Protocol

1. Sample Preparation and Fractionation:

  • Dilute 10 µL of crude oil with 840 µL of n-hexane.[6]

  • Add 100 µL of an alkane internal standard solution and 50 µL of a PAH internal standard solution.[6]

  • Condition a silica gel SPE cartridge (500 mg) by washing with 3 x 1 mL of dichloromethane followed by 3 x 1 mL of n-hexane.[6]

  • Apply 100 µL of the diluted crude oil solution to the conditioned SPE cartridge and allow it to settle for 5 minutes.[6]

  • Elute the Aliphatic Fraction: Add 3 x 600 µL of n-hexane and collect the eluate.

  • Elute the Aromatic Fraction: Add 1,800 µL of dichloromethane and collect the eluate in a separate vial. This fraction will contain 4-ethylbutylbenzene and other alkylbenzenes.[6]

  • Concentrate the aromatic fraction under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC): Agilent 6890 or equivalent.[7]

  • Mass Spectrometer (MS): Agilent 5973 or equivalent.[7]

  • Column: 30 m x 0.25 mm (ID) DB-5 fused silica capillary with a 0.25 µm film thickness.[7]

  • Injection: 1 µL splitless injection.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp: 3°C/min to 320°C.[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • MS Conditions:

    • Transfer Line Temperature: 285°C.[7]

    • Ion Source Temperature: 250°C.[7]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Acquisition Mode: Full Scan (50-500 amu).[7]

Data Presentation

Table 2: Representative Recovery and Reproducibility Data for SPE Fractionation. [6][8]

Compound ClassModel CompoundRecovery (%)Reproducibility (RSD, n=3)
Monoaromatics1,2,4-Trimethylbenzene>95%4.6%
DiaromaticsNaphthalene>95%8.1%
TriaromaticsPhenanthrene>95%6.4%

Logical Relationship Diagram

cluster_sample Crude Oil Sample cluster_fractionation Solid-Phase Extraction (SPE) cluster_analysis Analysis crude_oil Crude Oil spe_column Silica Gel Cartridge crude_oil->spe_column aliphatic Aliphatic Fraction (Eluted with n-Hexane) spe_column->aliphatic Non-polar solvent aromatic Aromatic Fraction (Eluted with Dichloromethane) spe_column->aromatic Polar solvent gc_ms GC-MS Analysis of Aromatic Fraction aromatic->gc_ms data_analysis Data Interpretation and Quantification gc_ms->data_analysis

Caption: Fractionation and analysis workflow for crude oil.

References

Application Notes and Protocols: "Benzene, 1-butyl-4-ethyl" as a Reference Compound in Environmental Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzene, 1-butyl-4-ethyl (CAS No. 15181-08-5) as a reference compound in environmental analysis, particularly for the monitoring of volatile organic compounds (VOCs) such as Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).

Introduction

This compound is a high-purity aromatic hydrocarbon utilized in environmental laboratories as an internal standard or surrogate for the quantification of VOCs in various matrices, including water and soil. Its structural similarity to common environmental contaminants, coupled with a distinct chromatographic retention time, makes it an ideal candidate for ensuring the accuracy and reliability of analytical measurements. This document outlines its key applications, physicochemical properties, and detailed protocols for its use in environmental monitoring studies.

Physicochemical and Toxicological Data

A thorough understanding of the compound's properties is essential for its effective use as a reference standard.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.[1][2]

PropertyValueSource
IUPAC Name 1-butyl-4-ethylbenzenePubChem[1][2]
CAS Number 15181-08-5PubChem[1][2]
Molecular Formula C₁₂H₁₈PubChem[1][2]
Molecular Weight 162.27 g/mol PubChem[1][2]
Boiling Point Not explicitly available; estimated to be higher than ethylbenzene (136 °C)General Chemistry Principles
Water Solubility Low (estimated)Inferred from structure
Log Kow (Octanol-Water Partition Coefficient) 4.6 (Predicted)PubChem[1]
Toxicological Data

Limited direct toxicological data is available for this compound. However, data for structurally related compounds like ethylbenzene provide an indication of its potential hazards.

Data PointInformationSource
General Toxicity Expected to have effects similar to other alkylbenzenes, such as irritation to the skin, eyes, and respiratory tract.Inferred from related compounds
Carcinogenicity Not classified as a carcinogen. However, Benzene, a related compound, is a known human carcinogen.IARC, NTP
Environmental Fate Expected to be biodegradable and has a low potential for bioaccumulation.[3]Inferred from properties

Application as a Reference Compound

This compound is primarily used as a surrogate or internal standard in chromatographic methods for the analysis of VOCs.

  • Surrogate Standard: A surrogate is a compound that is chemically similar to the analytes of interest but not expected to be present in the sample. It is added to the sample in a known amount before preparation and analysis. The recovery of the surrogate is monitored to assess the efficiency of the sample preparation and analytical process for each sample.

  • Internal Standard (IS): An internal standard is a compound added in a constant amount to samples, standards, and blanks. It is used to correct for variations in injection volume and instrument response, thereby improving the precision and accuracy of quantification.

The selection of this compound for these purposes is based on the following characteristics:

  • Chemical Similarity: It is an alkylbenzene, similar to BTEX compounds.

  • Distinct Retention Time: It elutes at a different time from the target analytes, allowing for clear separation and quantification.

  • Commercial Availability: It is available in high purity from various chemical suppliers.

Experimental Protocols

The following protocols are based on established methodologies for VOC analysis, such as the U.S. Environmental Protection Agency (EPA) Method 8260, and are adapted for the use of this compound as a reference compound.[1][4][5]

Preparation of Standard Solutions

Objective: To prepare stock and working standard solutions of this compound.

Materials:

  • This compound (high purity, ≥98%)

  • Methanol (purge-and-trap grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Standard Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask. b. Dissolve the compound in a small amount of methanol. c. Bring the flask to volume with methanol. d. Calculate the exact concentration in µg/mL. e. Store the stock solution at 4°C in a tightly sealed vial.

  • Working Standard Preparation (e.g., 10 µg/mL): a. Pipette 100 µL of the 1000 µg/mL stock standard into a 10 mL volumetric flask. b. Dilute to the mark with methanol. c. This working standard can be used to spike samples and prepare calibration standards.

Sample Preparation and Analysis by Purge-and-Trap GC-MS (Based on EPA Method 8260)

Objective: To quantify BTEX compounds in a water sample using this compound as a surrogate standard.

Materials:

  • Water sample

  • This compound working standard (e.g., 10 µg/mL)

  • Purge-and-trap concentrator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Purge-and-trap vials (40 mL) with PTFE-lined septa

Procedure:

  • Sample Collection: Collect water samples in 40 mL vials, ensuring no headspace. Preserve with hydrochloric acid (HCl) to a pH <2.

  • Sample Spiking: a. Allow the sample vial to come to room temperature. b. Remove the cap and add a known amount (e.g., 5 µL) of the this compound working standard to a 5 mL aliquot of the sample. This will result in a surrogate concentration of 10 µg/L. c. Immediately reseal the vial.

  • Purge-and-Trap: a. Place the spiked sample in the purge-and-trap autosampler. b. Purge the sample with an inert gas (e.g., helium) at a defined flow rate and time (e.g., 40 mL/min for 11 minutes). The volatile compounds, including the surrogate, will be transferred to a sorbent trap.

  • Desorption and GC-MS Analysis: a. Heat the trap to desorb the trapped analytes onto the GC column. b. The GC separates the compounds based on their boiling points and affinity for the column's stationary phase. c. The MS detects and quantifies the separated compounds.

Typical GC-MS Parameters:

ParameterSetting
GC Column 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624)
Oven Program 35°C (hold 5 min), ramp to 170°C at 8°C/min, then to 220°C at 20°C/min (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Splitless, 200°C
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 35-350 amu
Data Analysis and Quality Control
  • Quantification: The concentration of each target analyte is calculated using the response factor relative to an internal standard (if used) and the calibration curve.

  • Surrogate Recovery: The recovery of this compound is calculated for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The surrogate recovery should fall within the laboratory-established control limits, typically 70-130%.[1] Deviations from this range may indicate matrix interference or issues with the analytical process.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of VOCs in a water sample using this compound as a surrogate standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection 1. Water Sample Collection spike 2. Spike with Benzene, 1-butyl-4-ethyl (Surrogate) sample_collection->spike purge_trap 3. Purge and Trap Concentration spike->purge_trap gc_ms 4. GC-MS Analysis purge_trap->gc_ms quantification 5. Analyte Quantification gc_ms->quantification recovery 6. Surrogate Recovery Calculation quantification->recovery

Caption: Workflow for VOC analysis using a surrogate standard.

Logical Relationship in Quantitative Analysis

This diagram shows the logical relationship between the different standards used in quantitative analysis.

logical_relationship cluster_standards Reference Compounds cluster_analytes Target Analytes cluster_result Final Result internal_standard Internal Standard (e.g., Fluorobenzene) - Corrects for instrument variability final_concentration Accurate Analyte Concentration internal_standard->final_concentration surrogate_standard Surrogate Standard (this compound) - Monitors method performance surrogate_standard->final_concentration btex BTEX Compounds (in environmental sample) btex->final_concentration

References

Application Notes and Protocols for the Distillation of Alkylated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alkylated benzene derivatives are a class of aromatic hydrocarbons that are fundamental raw materials and intermediates in the chemical industry. Their purification is often crucial for subsequent reactions and product quality. Distillation is a primary technique for separating these compounds from reaction mixtures or from each other, leveraging differences in their boiling points. The choice of distillation method—simple, fractional, vacuum, or extractive—depends on the specific properties of the components in the mixture, particularly the difference in their boiling points and their thermal stability. These notes provide detailed protocols for the experimental setup and execution of various distillation techniques applicable to alkylated benzene derivatives.

Data Presentation: Physical Properties and Distillation Parameters

Effective separation by distillation is governed by the physical properties of the compounds and the operational parameters of the distillation setup. The following tables summarize key data for common alkylated benzene derivatives and typical distillation conditions.

Table 1: Boiling Points of Common Alkylated Benzene Derivatives at Atmospheric Pressure

CompoundMolecular FormulaBoiling Point (°C)
TolueneC₇H₈110.6
EthylbenzeneC₈H₁₀136.0
p-XyleneC₈H₁₀138.4
m-XyleneC₈H₁₀139.1
o-XyleneC₈H₁₀144.4
CumeneC₉H₁₂152.0

Note: The close boiling points of xylene isomers make their separation by conventional distillation particularly challenging, often requiring a high number of theoretical plates or alternative techniques like extractive distillation.[1][2][3]

Table 2: Typical Parameters for Distillation of Benzene-Toluene Mixtures

ParameterValueReference
Mixture Composition50:50 (by mole)[4][5]
Operating PressureAtmospheric[4][5]
Optimal Heat Load1.0 kW (for a 10L batch)[4][5]
Optimal Reflux Ratio3:1[4][5]
Achieved Purity0.995 mole fraction of benzene[4]

Experimental Protocols

Protocol 1: Fractional Distillation of a Toluene-Ethylbenzene Mixture

This protocol describes the separation of a binary mixture of toluene and ethylbenzene using fractional distillation at atmospheric pressure. This method is suitable when the boiling points of the components differ by less than 50°C.[6]

Materials and Equipment:

  • Round-bottom flask (e.g., 250 mL)

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser (Liebig or Allihn)

  • Receiving flask (e.g., Erlenmeyer flask or graduated cylinder)

  • Boiling chips

  • Clamps and stands

  • Toluene-ethylbenzene mixture (e.g., 50:50 v/v)

  • Cooling water source

Procedure:

  • Apparatus Assembly:

    • Place 100 mL of the toluene-ethylbenzene mixture and 2-3 boiling chips into the 250 mL round-bottom flask.

    • Mount the flask in the heating mantle.

    • Securely attach the fractionating column to the neck of the flask.

    • Connect the distillation head to the top of the column.

    • Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.[7]

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet to the cooling water source and the upper outlet to a drain.

    • Position the receiving flask at the outlet of the condenser.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the mixture in the round-bottom flask using the heating mantle.[8]

    • Heat the flask slowly and steadily until the mixture begins to boil.

    • Observe the condensation ring rising slowly through the fractionating column.[8]

    • Maintain a slow and steady distillation rate. The vapor and liquid must be in equilibrium for an effective separation, indicated by a drop of condensate on the thermometer bulb.[8]

    • Record the temperature when the first drop of distillate is collected in the receiving flask. This should be close to the boiling point of the more volatile component (toluene).

    • Collect the first fraction (enriched in toluene) while the temperature remains relatively constant.

    • As the distillation progresses, the temperature will begin to rise more rapidly. Collect this intermediate fraction in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of the less volatile component (ethylbenzene), collect the third fraction in a new receiving flask.

    • Stop the distillation before the distilling flask runs dry.

  • Shutdown and Analysis:

    • Turn off the heating mantle and allow the apparatus to cool.

    • Disassemble the glassware.

    • The purity of the collected fractions can be analyzed using techniques such as gas chromatography (GC) or NMR spectroscopy.[9]

Protocol 2: Vacuum Distillation of Higher Alkylated Benzenes

This protocol is intended for the purification of high-boiling point alkylated benzenes (boiling point > 150°C at atmospheric pressure) or those that are thermally sensitive.[10][11] Distillation under reduced pressure lowers the boiling point of the compound, preventing decomposition.[10][12]

Materials and Equipment:

  • Heavy-walled round-bottom flask

  • Heating mantle

  • Short-path distillation head or Claisen flask

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Magnetic stirrer and stir bar (boiling chips are ineffective under vacuum)[11]

  • Vacuum pump (e.g., diaphragm pump or rotary vane pump)

  • Manometer

  • Cold trap

  • Thick-walled vacuum tubing

  • Vacuum grease

Procedure:

  • Apparatus Assembly:

    • Ensure all glassware is free of cracks or defects to prevent implosion under vacuum.[11]

    • Place the high-boiling point alkylated benzene derivative and a magnetic stir bar into the round-bottom flask.

    • Assemble the distillation apparatus (short-path head, thermometer, condenser, and receiving flask). Lightly grease all ground-glass joints to ensure a good seal.[11]

    • Connect the apparatus to a cold trap, followed by the manometer and the vacuum pump, using thick-walled tubing.

    • Secure all components with clamps.

  • Distillation Process:

    • Turn on the magnetic stirrer.

    • Turn on the cooling water for the condenser.

    • Fill the cold trap with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

    • Slowly and carefully apply the vacuum to the system.[11]

    • Once the desired pressure is reached and stable, begin to heat the distilling flask.

    • Increase the heat gradually until distillation begins.

    • Record the temperature and the pressure at which the compound distills.

    • Collect the purified compound in the receiving flask.

    • If separating a mixture, collect fractions at different temperature plateaus, similar to fractional distillation.

  • Shutdown and Analysis:

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the cooling water.

    • Disassemble the apparatus and collect the purified product.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the distillation processes.

G cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown & Analysis start Start charge_flask Charge Flask with Mixture and Boiling Chips/Stir Bar start->charge_flask assemble Assemble Distillation Apparatus charge_flask->assemble apply_services Apply Cooling Water (and Vacuum if applicable) assemble->apply_services heat Begin Heating apply_services->heat boil Mixture Boils heat->boil vapor_rise Vapor Rises Through Column boil->vapor_rise equilibrium Establish Vapor-Liquid Equilibrium vapor_rise->equilibrium condense Vapor Condenses equilibrium->condense collect Collect Distillate Fraction condense->collect monitor Monitor Temperature and Pressure collect->monitor stop_heat Stop Heating and Cool Down collect->stop_heat monitor->heat Adjust Heat vent Vent System (if under vacuum) stop_heat->vent disassemble Disassemble Apparatus vent->disassemble analyze Analyze Fractions (e.g., GC) disassemble->analyze

Caption: Experimental workflow for the distillation of alkylated benzene derivatives.

G cluster_input Inputs cluster_process Distillation Column cluster_output Outputs mixture Alkylated Benzene Mixture reboiler Reboiler mixture->reboiler energy Heat Energy energy->reboiler column Fractionating Column reboiler->column Vapor bottoms High-Boiling Fraction (Bottoms) reboiler->bottoms column->reboiler Liquid condenser Condenser column->condenser Vapor condenser->column Reflux distillate Low-Boiling Fraction (Distillate) condenser->distillate

Caption: Logical relationship of components in a fractional distillation unit.

References

Application Notes and Protocols for the Use of 1-Butyl-4-ethylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-ethylbenzene is a disubstituted aromatic hydrocarbon with the molecular formula C₁₂H₁₈.[1][2] Its structure, featuring two alkyl groups para to each other on a benzene ring, makes it a versatile starting material for the synthesis of a variety of organic compounds. The ethyl and butyl substituents can undergo selective oxidation, halogenation, and other transformations, while the aromatic ring is amenable to electrophilic substitution reactions. These reactions allow for the introduction of diverse functional groups, leading to the formation of intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides an overview of potential synthetic applications of 1-butyl-4-ethylbenzene, along with detailed experimental protocols for key transformations based on analogous reactions of similar alkylbenzenes.

Physicochemical Properties

A summary of the key physicochemical properties of 1-butyl-4-ethylbenzene is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₁₈[1]
Molecular Weight162.27 g/mol [1]
IUPAC Name1-Butyl-4-ethylbenzene[1]
CAS Number15181-08-5[1]

Synthetic Applications

The reactivity of 1-butyl-4-ethylbenzene is primarily dictated by the two alkyl side chains and the aromatic ring. The benzylic positions (the carbon atoms attached to the benzene ring) of both the ethyl and butyl groups are susceptible to oxidation and radical halogenation. The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the alkyl groups (ortho, para-directing) will influence the position of substitution on the ring.

Oxidation of Alkyl Side Chains

The benzylic C-H bonds of the ethyl and butyl groups are susceptible to oxidation to form ketones or carboxylic acids, depending on the reaction conditions. Selective oxidation of one alkyl group over the other can be challenging but may be achieved by carefully controlling the reagents and reaction parameters. For instance, stronger oxidizing agents like potassium permanganate (KMnO₄) can oxidize the alkyl chains to carboxylic acids.[3] Milder oxidation conditions, potentially using catalysts, could lead to the formation of ketones. The oxidation of ethylbenzene to acetophenone is a well-established transformation that serves as a good model for the expected reactivity of the ethyl group in 1-butyl-4-ethylbenzene.[4][5]

Expected Products from Oxidation:

Starting MaterialOxidizing AgentMajor Product(s)
1-Butyl-4-ethylbenzeneKMnO₄, H₂O, heat4-Butylbenzoic acid and 4-Ethylbenzoic acid
1-Butyl-4-ethylbenzeneCrO₃, H₂SO₄, acetone1-(4-Butylphenyl)ethan-1-one and 4-(4-Ethylphenyl)butan-2-one

dot

Oxidation_Pathways start 1-Butyl-4-ethylbenzene ketone Mixture of Ketones (1-(4-Butylphenyl)ethan-1-one & 4-(4-Ethylphenyl)butan-2-one) start->ketone Mild Oxidation (e.g., CrO₃) acid Mixture of Carboxylic Acids (4-Butylbenzoic acid & 4-Ethylbenzoic acid) start->acid Strong Oxidation (e.g., KMnO₄)

Caption: Oxidation pathways of 1-butyl-4-ethylbenzene.

Experimental Protocol: Oxidation with Potassium Permanganate

Objective: To synthesize 4-butylbenzoic acid and 4-ethylbenzoic acid via oxidation of 1-butyl-4-ethylbenzene. This protocol is based on the general procedure for the oxidation of alkylbenzenes.[3]

Materials:

  • 1-Butyl-4-ethylbenzene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-butyl-4-ethylbenzene (1.0 eq), sodium carbonate (0.5 eq), and distilled water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate (4.0 eq) in distilled water to the refluxing mixture over a period of 2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

  • Combine the filtrate and the washings.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of the carboxylic acids should form.

  • Filter the precipitate and wash with cold water.

  • The resulting mixture of 4-butylbenzoic acid and 4-ethylbenzoic acid can be separated by techniques such as fractional crystallization or chromatography.

  • Dry the separated products under vacuum.

Halogenation of Alkyl Side Chains

Radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, will preferentially occur at the benzylic positions. The secondary benzylic position of the ethyl group is generally more reactive towards radical substitution than the secondary benzylic position of the butyl group due to greater stabilization of the resulting benzylic radical.[6]

Expected Products from Benzylic Bromination:

Starting MaterialReagentMajor Product
1-Butyl-4-ethylbenzeneNBS, Benzoyl Peroxide, CCl₄1-(1-Bromoethyl)-4-butylbenzene

dot

Halogenation_Workflow start 1-Butyl-4-ethylbenzene reagents NBS, Benzoyl Peroxide CCl₄, Reflux start->reagents product 1-(1-Bromoethyl)-4-butylbenzene reagents->product workup Filtration & Purification product->workup final_product Purified Product workup->final_product

Caption: Workflow for benzylic bromination.

Experimental Protocol: Benzylic Bromination with N-Bromosuccinimide

Objective: To synthesize 1-(1-bromoethyl)-4-butylbenzene. This protocol is based on the Wohl-Ziegler bromination of alkylbenzenes.

Materials:

  • 1-Butyl-4-ethylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 1-butyl-4-ethylbenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide.

  • Add anhydrous carbon tetrachloride as the solvent.

  • Heat the mixture to reflux. The reaction can be monitored by the disappearance of the solid NBS (which is denser than CCl₄) and the appearance of succinimide (which is less dense).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide precipitate.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • The product can be purified by vacuum distillation or column chromatography.

Electrophilic Aromatic Substitution

The butyl and ethyl groups are ortho, para-directing activators for electrophilic aromatic substitution. Due to steric hindrance from the butyl group, substitution is most likely to occur at the positions ortho to the ethyl group.

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid.

Expected Product from Nitration:

Starting MaterialReagentsMajor Product
1-Butyl-4-ethylbenzeneHNO₃, H₂SO₄1-Butyl-4-ethyl-2-nitrobenzene

Friedel-Crafts acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) will introduce an acyl group onto the aromatic ring.

Expected Product from Acylation:

Starting MaterialReagentsMajor Product
1-Butyl-4-ethylbenzeneAcetyl chloride, AlCl₃1-(4-Butyl-2-ethylphenyl)ethan-1-one

dot

EAS_Reactions start 1-Butyl-4-ethylbenzene nitration 1-Butyl-4-ethyl-2-nitrobenzene start->nitration HNO₃, H₂SO₄ acylation 1-(4-Butyl-2-ethylphenyl)ethan-1-one start->acylation CH₃COCl, AlCl₃

Caption: Electrophilic aromatic substitution reactions.

Experimental Protocol: Nitration

Objective: To synthesize 1-butyl-4-ethyl-2-nitrobenzene.

Materials:

  • 1-Butyl-4-ethylbenzene

  • Nitric acid (HNO₃), concentrated

  • Sulfuric acid (H₂SO₄), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane

Procedure:

  • In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.

  • In a separate flask, cool 1-butyl-4-ethylbenzene.

  • Slowly add the cold nitrating mixture to the 1-butyl-4-ethylbenzene with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The product can be purified by column chromatography.

Conclusion

1-Butyl-4-ethylbenzene is a valuable starting material for the synthesis of a range of functionalized aromatic compounds. The protocols provided herein, based on established organic transformations of analogous structures, offer a foundation for researchers to explore the synthetic utility of this compound. Careful control of reaction conditions will be crucial for achieving selectivity in reactions involving the two different alkyl side chains. Further research into the specific reactivity of 1-butyl-4-ethylbenzene is warranted to fully elucidate its potential in organic synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Loading in Friedel-Crafts Alkylation of Ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of ethylbenzene. The information is designed to address specific experimental challenges and optimize catalyst loading for improved yield and selectivity.

Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts alkylation of ethylbenzene, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Ethylbenzene Yield 1. Catalyst Deactivation: Coke formation on the catalyst surface blocks active sites.[1]1a. Catalyst Regeneration: For zeolite catalysts, a common regeneration method is coke-burning at elevated temperatures (e.g., 500°C) in the presence of air or an inert gas containing a small percentage of oxygen.[1][2] 1b. Optimize Reaction Temperature: High temperatures can promote coke deposition.[3] Operating at the optimal temperature for the specific catalyst can minimize this. 1c. Modify Catalyst: Modification of zeolites, for instance with metals like cerium, can improve stability and reduce deactivation.[4]
2. Insufficient Catalyst Loading: The amount of catalyst is not enough to achieve high conversion.2a. Increase Catalyst Loading: Systematically increase the catalyst amount to find the optimal loading for your reaction conditions. Refer to the data tables below for guidance.
3. Poor Mass Transfer: Inefficient mixing of reactants with the catalyst.3a. Improve Agitation: Ensure vigorous stirring in liquid-phase reactions to maximize contact between reactants and the catalyst. 3b. Optimize Flow Rate: In gas-phase reactions using a fixed-bed reactor, adjust the space velocity to ensure sufficient residence time.[3]
Poor Selectivity (High levels of Diethylbenzene and other Polyalkylated Products) 1. High Catalyst Loading: An excess of catalyst can promote further alkylation of the ethylbenzene product.1a. Reduce Catalyst Loading: Carefully decrease the amount of catalyst to favor mono-alkylation. 1b. Deactivate Catalyst Surface: For zeolites, selective poisoning or surface modification can reduce the number of strong acid sites responsible for polyalkylation.
2. High Ethylene Concentration: A high local concentration of the alkylating agent can lead to multiple substitutions on the benzene ring.2a. Adjust Benzene to Ethylene Ratio: Increasing the molar ratio of benzene to ethylene can statistically favor the formation of mono-substituted product.[3][5] 2b. Control Ethylene Feed Rate: In gas-phase reactions, a slower, controlled introduction of ethylene can maintain a low concentration relative to benzene.
3. Inappropriate Reaction Temperature: Temperature can influence the relative rates of mono- and poly-alkylation.3a. Optimize Temperature: Systematically vary the reaction temperature to find the sweet spot for maximizing ethylbenzene selectivity. Lower temperatures sometimes favor higher selectivity.[3][5]
Carbocation Rearrangement (with longer chain alkylating agents) 1. Unstable Primary Carbocation Formation: Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to undesired isomeric products.1a. Use Friedel-Crafts Acylation followed by Reduction: To obtain a straight-chain alkylbenzene, perform a Friedel-Crafts acylation to introduce the acyl group, which does not rearrange, and then reduce the ketone to an alkyl group.[6]
Catalyst Inactivity with Certain Substrates 1. Presence of Deactivating Groups: Strongly electron-withdrawing groups on the aromatic ring (e.g., nitro groups) or basic substituents (e.g., amines) that can react with the Lewis acid catalyst will inhibit the reaction.1a. Choose an Alternative Synthetic Route: If the substrate is strongly deactivated, a different synthetic strategy may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the alkylation of ethylbenzene?

A1: The optimal catalyst loading is not a single value but depends on several factors, including the type of catalyst (e.g., zeolite, AlCl₃), reaction conditions (temperature, pressure, reactant ratio), and the desired balance between conversion and selectivity. As a general trend, increasing catalyst loading will increase conversion up to a certain point, after which it may lead to a decrease in selectivity due to increased polyalkylation. It is crucial to perform optimization studies for your specific system. The tables below provide examples of how catalyst loading affects the reaction outcome.

Q2: How does the choice of catalyst (Zeolite vs. AlCl₃) affect the optimization of catalyst loading?

A2: Zeolites, as heterogeneous catalysts, offer advantages in terms of ease of separation and regeneration. The optimization of zeolite loading often involves balancing the number of active sites with minimizing diffusion limitations within the pores. Overloading can sometimes lead to mass transfer issues. Aluminum chloride (AlCl₃), a homogeneous Lewis acid catalyst, is typically used in stoichiometric or near-stoichiometric amounts. Optimization involves finding the minimum amount of AlCl₃ required to achieve a desirable reaction rate while minimizing the formation of byproducts and simplifying the work-up procedure.

Q3: My reaction is producing a high amount of diethylbenzene. What is the first parameter I should adjust?

A3: The first and often most effective parameter to adjust is the benzene-to-ethylene molar ratio.[3][5] Increasing the excess of benzene will statistically favor the alkylation of benzene over the already formed ethylbenzene, thus reducing the formation of diethylbenzene. Concurrently, you can try reducing the catalyst loading.

Q4: Can I reuse my zeolite catalyst? If so, how?

A4: Yes, one of the significant advantages of zeolite catalysts is their reusability. The primary cause of deactivation is the formation of coke on the catalyst surface.[1] Regeneration can typically be achieved by calcination, which involves heating the catalyst in a controlled atmosphere (e.g., air or a nitrogen/oxygen mixture) to burn off the coke deposits. For instance, coke-burning can be conducted at 500°C for several hours.[1]

Q5: Why is my Friedel-Crafts alkylation with a primary alkyl halide giving a rearranged product?

A5: This is a classic limitation of the Friedel-Crafts alkylation. Primary alkyl halides form unstable primary carbocations which can undergo a hydride or alkyl shift to form more stable secondary or tertiary carbocations. This rearranged carbocation then alkylates the aromatic ring, leading to an isomeric product. To avoid this, consider using Friedel-Crafts acylation followed by a reduction step, as the acylium ion intermediate is resonance-stabilized and does not rearrange.[6]

Data Presentation

Table 1: Effect of Modified HZSM-5 Zeolite Catalyst Loading on Ethylbenzene Yield and Selectivity

This table summarizes the impact of metal loading on the catalytic performance of HZSM-5 zeolite in the alkylation of benzene with ethanol.

CatalystMetal Loading (wt%)Reaction Temperature (°C)Benzene Conversion (%)Ethylbenzene Yield (%)Ethylbenzene Selectivity (%)
Unmodified HZSM-50450-45.03-
(Mg + B)-HZSM-55450--49.15
(Mg + B)-HZSM-510450---
(Mg + B)-HZSM-515450--76.22
2% Ce-HZSM-52--33.152.3
4% Ce-HZSM-54--38.358.8
5% Ce-HZSM-55--40.260.7

Data compiled from multiple sources for illustrative purposes.[4][7]

Table 2: Influence of Benzene to Ethylene (BZ:E) Molar Ratio on Product Selectivity

This table illustrates how adjusting the reactant ratio can shift the product distribution in the gas-phase alkylation of benzene with ethylene over a BXE ALKCAT zeolite catalyst at 450°C.

BZ:E Molar RatioBenzene Conversion (%)Ethylbenzene (EB) Selectivity (%)Diethylbenzene (DEB) Selectivity (%)
1:1High85.5Higher
3:1Moderate-Lower
6:1LowHighLowest

Data adapted from a study on BXE ALKCAT zeolite.[3]

Experimental Protocols

Protocol 1: Gas-Phase Alkylation of Ethylbenzene using a Zeolite Catalyst

This protocol describes a general procedure for the gas-phase alkylation of benzene with ethylene in a fixed-bed reactor using a zeolite catalyst.

  • Catalyst Preparation:

    • Synthesize or procure the desired zeolite catalyst (e.g., HZSM-5).

    • If modifying, impregnate the zeolite with a solution of the desired metal salt (e.g., cerium nitrate).

    • Calcine the catalyst at a high temperature (e.g., 550°C) for several hours to activate it.

    • Press the catalyst into pellets and sieve to the desired particle size.

  • Reactor Setup:

    • Load a known amount of the catalyst into a fixed-bed reactor.

    • Place quartz wool at the top and bottom of the catalyst bed to hold it in place.

    • Install the reactor in a furnace with a temperature controller.

  • Reaction Procedure:

    • Heat the reactor to the desired reaction temperature (e.g., 350-450°C) under a flow of inert gas (e.g., nitrogen).

    • Introduce a continuous flow of benzene into the reactor using a pump. The benzene is typically vaporized before entering the reactor.

    • Introduce a controlled flow of ethylene gas into the reactor.

    • Maintain the desired benzene-to-ethylene molar ratio and space velocity.

    • The reaction is typically carried out at atmospheric or slightly elevated pressure.

  • Product Analysis:

    • Cool the reactor outlet stream to condense the liquid products.

    • Collect the liquid product and analyze it using gas chromatography (GC) to determine the conversion of benzene and the selectivity for ethylbenzene and other products.

Protocol 2: Liquid-Phase Alkylation of Ethylbenzene using Aluminum Chloride (AlCl₃)

This protocol outlines a general procedure for the liquid-phase alkylation of benzene with an alkyl halide (e.g., ethyl chloride) using AlCl₃ as a catalyst.

  • Reactor Setup:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

    • Ensure the apparatus is dry, as AlCl₃ is moisture-sensitive. A drying tube on the condenser is recommended.

  • Reaction Procedure:

    • Charge the flask with anhydrous benzene and anhydrous aluminum chloride. The molar ratio of AlCl₃ to the alkyl halide is typically around 1:1.

    • Cool the mixture in an ice bath.

    • Slowly add the alkyl halide (e.g., ethyl chloride) from the dropping funnel to the stirred mixture. The reaction is exothermic, so maintain the temperature with the ice bath.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will decompose the aluminum chloride complex.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with dilute hydrochloric acid, followed by water, and then a sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Remove the solvent by rotary evaporation.

  • Purification and Analysis:

    • Purify the crude product by distillation.

    • Analyze the product and fractions by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of the ethylbenzene.

Visualizations

Experimental_Workflow_Zeolite cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Zeolite Zeolite (e.g., HZSM-5) Modification Modification (optional) Zeolite->Modification Calcination Calcination Modification->Calcination Pelletization Pelletization & Sieving Calcination->Pelletization Reactor Fixed-Bed Reactor Pelletization->Reactor Product_Stream Product Stream Reactor->Product_Stream Benzene Benzene Vapor Benzene->Reactor Ethylene Ethylene Gas Ethylene->Reactor Condensation Condensation Product_Stream->Condensation GC_Analysis GC Analysis Condensation->GC_Analysis

Caption: Experimental workflow for zeolite-catalyzed gas-phase alkylation.

Troubleshooting_Logic Start Low Ethylbenzene Yield? Check_Conversion Check Benzene Conversion Start->Check_Conversion Yes Check_Selectivity Check EB Selectivity Start->Check_Selectivity No, yield is high but purity is low Increase_Catalyst Increase Catalyst Loading Check_Conversion->Increase_Catalyst Low Regenerate_Catalyst Regenerate Catalyst Check_Conversion->Regenerate_Catalyst Decreasing over time Optimize_Temp Optimize Temperature Check_Conversion->Optimize_Temp High Adjust_Ratio Increase Benzene/Ethylene Ratio Check_Selectivity->Adjust_Ratio Low Decrease_Catalyst Decrease Catalyst Loading Check_Selectivity->Decrease_Catalyst Low

References

Technical Support Center: Troubleshooting Peak Tailing for Alkylbenzenes in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for resolving peak tailing issues encountered during the gas chromatography (GC) analysis of alkylbenzenes. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and rectify common problems leading to asymmetrical peaks, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of alkylbenzenes?

Peak tailing is a chromatographic phenomenon where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2][3] For alkylbenzene analysis, this can lead to several issues:

  • Inaccurate Quantification: Peak tailing can cause incorrect peak integration, leading to errors in calculating the concentration of your alkylbenzene analytes.[4]

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately identify and quantify individual components in a mixture.

  • Poor Reproducibility: Inconsistent peak tailing can lead to variability in your results, affecting the overall reliability of your method.

A tailing factor or asymmetry factor greater than 1.5 is a strong indicator that you should investigate the cause of the tailing.

Q2: What are the most common causes of peak tailing for all my alkylbenzene peaks?

When all peaks in your chromatogram, including the solvent peak, exhibit tailing, the issue is likely related to a physical problem in the GC system rather than a specific chemical interaction.[4][5] Common causes include:

  • Improper Column Installation: A poorly cut column, incorrect installation depth in the inlet or detector, or the use of incorrect ferrules can create dead volume and turbulence in the flow path, leading to tailing for all compounds.[4][5][6]

  • Column Contamination: Contamination at the head of the column can interfere with the proper interaction of analytes with the stationary phase.[2]

  • Leaks: Leaks in the inlet, detector, or fittings can disrupt the carrier gas flow and cause peak distortion.

Q3: Only some of my alkylbenzene peaks are tailing. What could be the cause?

If you observe peak tailing for only specific alkylbenzenes, the problem is more likely due to chemical interactions within the GC system. Potential causes include:

  • Active Sites: Active sites in the inlet liner, on the column stationary phase (exposed silanol groups), or on metal surfaces can interact with certain alkylbenzenes, particularly those with more polar characteristics, causing them to tail.[2][3]

  • Sample Overload: Injecting too much of a particular analyte can saturate the stationary phase, leading to peak fronting, which can sometimes be misinterpreted as tailing.[7]

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can affect the focusing of analytes at the head of the column.[6]

Q4: How does the choice of GC column stationary phase affect peak shape for alkylbenzenes?

The stationary phase plays a crucial role in the separation and peak shape of alkylbenzenes. For these nonpolar to moderately polar compounds, a nonpolar or intermediate polarity stationary phase is generally recommended.

  • Nonpolar Phases (e.g., 100% dimethylpolysiloxane): These are a good first choice for general alkylbenzene analysis, separating based on boiling points.

  • Intermediate Polarity Phases (e.g., 5% phenyl-methylpolysiloxane): These phases can provide enhanced selectivity for aromatic compounds like alkylbenzenes due to π-π interactions, potentially improving peak shape and resolution.

Using a highly polar stationary phase for nonpolar alkylbenzenes can lead to poor peak shapes due to mismatched polarities.

Q5: Can the inlet liner type impact the peak shape of my alkylbenzenes?

Yes, the inlet liner is a critical component that can significantly influence peak shape. For alkylbenzenes, which are relatively non-polar, a standard deactivated straight-through liner is often sufficient. However, if you suspect inlet activity, consider the following:

  • Deactivated Liners: Always use deactivated liners to minimize interactions with active silanol groups.

  • Liners with Glass Wool: A small amount of deactivated glass wool in the liner can help to trap non-volatile residues from the sample, preventing them from contaminating the column. However, the glass wool itself can be a source of activity if not properly deactivated.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing in your alkylbenzene analysis.

TroubleshootingWorkflow start Peak Tailing Observed for Alkylbenzenes all_peaks_tail Do all peaks tail? start->all_peaks_tail check_physical Investigate Physical Issues all_peaks_tail->check_physical Yes check_chemical Investigate Chemical Interactions all_peaks_tail->check_chemical No check_column_install Check Column Installation (Cut, Depth, Ferrules) check_physical->check_column_install check_active_sites Consider Active Sites (Liner, Column) check_chemical->check_active_sites check_leaks Check for Leaks (Inlet, Detector, Fittings) check_column_install->check_leaks replace_liner Replace Inlet Liner and Septum check_leaks->replace_liner trim_column Trim 10-20 cm from Column Inlet end_good Problem Resolved trim_column->end_good end_bad Problem Persists? Consult Instrument Manual or Manufacturer trim_column->end_bad replace_liner->trim_column check_overload Check for Sample Overload (Reduce Concentration/Volume) check_active_sites->check_overload check_solvent Evaluate Solvent/ Phase Polarity Mismatch check_overload->check_solvent check_solvent->end_good check_solvent->end_bad

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

Experimental Protocols

Here are detailed methodologies for key troubleshooting procedures.

Protocol 1: GC Capillary Column Trimming

Objective: To remove contaminated or damaged sections from the inlet of the GC column.

Materials:

  • Ceramic scoring wafer or capillary column cutting tool

  • Magnifying glass or low-power microscope

  • Lint-free gloves

Procedure:

  • Cool Down the GC: Ensure the GC oven, inlet, and detector are at room temperature.

  • Turn Off Gases: Turn off the carrier gas and any detector gases.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Inspect the Column: Wearing lint-free gloves, visually inspect the first 10-20 cm of the column for any discoloration, which may indicate contamination.

  • Score the Column: Using a ceramic scoring wafer, gently score the polyimide coating of the column at the desired cutting point. A single, light score is sufficient.[8]

  • Break the Column: Hold the column on either side of the score and gently flex it to create a clean break. The break should be perpendicular to the column wall.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, square cut with no jagged edges or shards of fused silica.[5] If the cut is not clean, repeat the process.

  • Reinstall the Column: Reinstall the trimmed column into the inlet according to the manufacturer's instructions, ensuring the correct installation depth.

  • Leak Check: Once reinstalled, turn on the carrier gas and perform a leak check at the inlet fitting.

Protocol 2: GC Column Conditioning

Objective: To remove residual manufacturing impurities and stationary phase bleed from a new column or to clean a contaminated column.

Materials:

  • New or used GC column

  • Appropriate ferrules and nuts

Procedure:

  • Install the Column in the Inlet: Connect the column to the GC inlet, but do not connect the other end to the detector.[9] This prevents contaminants from being deposited in the detector.

  • Purge the Column: Set the oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[10][11]

  • Set Conditioning Program:

    • Set the initial oven temperature to a low value (e.g., 40-50°C).

    • Program a temperature ramp of 5-10°C/minute to a final temperature. The final temperature should be about 20°C above the highest temperature you will use in your analytical method, but it should not exceed the column's maximum isothermal temperature limit.[11]

  • Hold at Final Temperature: Hold the column at the final temperature for 1-2 hours. Longer columns or those with thicker films may require longer conditioning times.[12]

  • Cool Down and Install in Detector: After conditioning, cool down the oven. Once at room temperature, connect the column to the detector.

  • Final Bake-out: Heat the oven to the maximum temperature of your analytical method and hold for 30-60 minutes to ensure a stable baseline.

  • Verify Performance: Inject a standard to check for peak shape and a stable baseline.

Data Presentation

While specific quantitative data for the impact of various parameters on alkylbenzene peak tailing is highly dependent on the specific analytes, column, and instrument conditions, the following table provides a qualitative summary of the expected effects of common troubleshooting actions.

Parameter AdjustmentExpected Impact on Peak Tailing for AlkylbenzenesRationale
Increase Split Ratio DecreaseA higher split ratio reduces the amount of sample introduced onto the column, minimizing the risk of column overload, which can cause peak distortion.[12][13]
Use a Deactivated Inlet Liner DecreaseDeactivated liners have fewer active silanol sites, reducing the potential for secondary interactions with analytes that can cause tailing.
Trim Column Inlet DecreaseRemoves accumulated non-volatile residues and active sites at the head of the column that can cause peak tailing.[6]
Ensure Proper Column Cut DecreaseA clean, square cut prevents turbulence at the column entrance and minimizes active sites, leading to more symmetrical peaks.[5]
Optimize Initial Oven Temperature DecreaseA lower initial oven temperature can improve the focusing of analytes at the head of the column, especially in splitless injection, leading to sharper peaks.[14]
Use a Guard Column DecreaseA guard column traps non-volatile contaminants before they reach the analytical column, extending column lifetime and preserving good peak shape.[14]

By following this structured troubleshooting guide, you can systematically identify and resolve the root causes of peak tailing in your gas chromatography analysis of alkylbenzenes, leading to more accurate and reliable results.

References

Technical Support Center: Synthesis of 1,4-Disubstituted Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-disubstituted benzene products.

Frequently Asked Questions (FAQs)

Q1: My electrophilic aromatic substitution (EAS) reaction is giving a low yield of the desired 1,4-disubstituted product and a mixture of isomers. What are the common causes?

A1: Low yield and poor regioselectivity in EAS reactions are common issues. The primary factors influencing the outcome are the nature of the substituent already on the benzene ring (activating or deactivating) and the reaction conditions.

  • Directing Effects of Substituents: Substituents on the benzene ring direct incoming electrophiles to specific positions. Activating groups (e.g., -CH₃, -OH, -OCH₃) are typically ortho, para-directors, meaning they direct the new substituent to the positions adjacent (ortho) or opposite (para) to them. Deactivating groups (e.g., -NO₂, -CN, -C(O)R) are generally meta-directors. To obtain a 1,4-disubstituted product, the starting material should ideally have an ortho, para-directing group.

  • Steric Hindrance: Bulky substituents on the ring or a bulky incoming electrophile can hinder substitution at the ortho position, leading to a higher proportion of the para product.

  • Reaction Temperature: In some cases, reaction temperature can influence the ratio of ortho to para products. Running the reaction at lower temperatures may favor the thermodynamically more stable para isomer.

  • Catalyst Choice: The Lewis acid catalyst used in reactions like Friedel-Crafts alkylation and acylation can influence the isomer distribution.

Q2: I am observing polyalkylation in my Friedel-Crafts alkylation reaction. How can I minimize this side reaction?

A2: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the newly added alkyl group is itself an activating group, making the product more reactive than the starting material. To minimize polysubstitution, consider the following strategies:

  • Use a Large Excess of the Aromatic Substrate: By using a large excess of the benzene derivative, the probability of the electrophile reacting with the monosubstituted product is reduced.[1][2]

  • Slow Addition of the Alkylating Agent: Adding the alkyl halide or alkene slowly to the reaction mixture can help to maintain a low concentration of the electrophile, favoring monosubstitution.[3]

  • Consider Friedel-Crafts Acylation Followed by Reduction: A more reliable method to avoid polyalkylation and carbocation rearrangements is to perform a Friedel-Crafts acylation first. The resulting acyl group is deactivating, preventing further substitution. The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[4][5]

Q3: My Suzuki-Miyaura coupling reaction for the synthesis of a 1,4-disubstituted biaryl is giving a low yield. What are the potential issues?

A3: Low yields in Suzuki-Miyaura coupling can arise from several factors related to the reactants, catalyst, and reaction conditions.

  • Catalyst and Ligand Choice: The palladium catalyst and the phosphine ligand play a crucial role. For aryl bromides and chlorides, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), can significantly improve the reaction rate and yield.[6]

  • Base Selection: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base depends on the specific substrates and solvent.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often used. The presence of water is necessary to dissolve the inorganic base.

  • Reaction Temperature: The reaction temperature needs to be optimized. While some modern catalyst systems can work at room temperature, many require heating to achieve a good reaction rate.

  • Purity of Reagents: The purity of the boronic acid and the aryl halide is important. Impurities can poison the catalyst or lead to side reactions. Boronic acids can undergo protodeboronation, especially under acidic conditions or at elevated temperatures.

Troubleshooting Guides

Issue 1: Low Regioselectivity (Low para:ortho Ratio) in Electrophilic Aromatic Substitution
Potential Cause Troubleshooting Strategy
Steric hindrance at the para position is not significant enough. - Use a bulkier directing group on the starting material if possible.- Employ a bulkier electrophile.
Reaction temperature is too high, favoring the kinetically controlled ortho product. - Run the reaction at a lower temperature. This may require longer reaction times.
Inappropriate solvent. - The polarity of the solvent can sometimes influence the isomer ratio. Screen different solvents.
Use of a non-shape-selective catalyst. - For some reactions, using a zeolite catalyst can enhance para-selectivity due to the shape constraints of the catalyst pores.[7]
Issue 2: Low Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Strategy
Deactivated aromatic ring. - Friedel-Crafts reactions do not work well with strongly deactivated rings (e.g., nitrobenzene). If possible, choose a different synthetic route or perform the acylation before introducing deactivating groups.[8]
Presence of basic functional groups. - Functional groups like amines (-NH₂) can react with the Lewis acid catalyst, deactivating the ring. Protect the amine group (e.g., as an amide) before the acylation.
Moisture in the reaction. - Friedel-Crafts reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is dry and use anhydrous solvents and reagents.
Insufficient amount of catalyst. - The Lewis acid (e.g., AlCl₃) is often required in stoichiometric amounts as it complexes with the product ketone. Ensure at least one equivalent is used.
Issue 3: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Strategy
Catalyst deactivation. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium(0) catalyst. - Use fresh, high-purity reagents.
Poor choice of ligand. - For challenging substrates like aryl chlorides, use specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Fu ligands).[6]
Inefficient transmetalation. - Optimize the base and solvent system. A stronger base or a different solvent may be required. The addition of water is often crucial.
Protodeboronation of the boronic acid. - Use the boronic acid as soon as possible after purification. - Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.
Homocoupling of the boronic acid. - This side reaction can occur in the presence of oxygen. Ensure thorough degassing of the reaction mixture.

Quantitative Data

Table 1: Isomer Distribution in the Nitration of Substituted Benzenes

Substituent (Y)% ortho% meta% para
-CH₃58.54.537
-C(CH₃)₃16875
-Cl30169
-Br38161
-COOCH₂CH₃22735

Data compiled from various sources, including reference. The exact ratios can vary with reaction conditions.

Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012~85
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O802>95
Pd₂(dba)₃XPhosK₃PO₄THF/H₂O604>95
PdCl₂(dppf)dppfNa₂CO₃DME/H₂O806~90

Yields are approximate and can vary based on specific reaction conditions and substrate purity. Data compiled from various sources.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene to Yield 4-Methylacetophenone

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser under a nitrogen or argon atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the flask in an ice bath to 0-5 °C.

  • In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel.

  • Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by distillation or recrystallization. The major product will be 4-methylacetophenone.

Protocol 2: Nitration of Chlorobenzene to Obtain 1-Chloro-4-nitrobenzene

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol

  • Round-bottom flask, beaker, magnetic stirrer, dropping funnel

Procedure:

  • In a beaker, prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice bath.

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place chlorobenzene (1.0 equivalent).

  • Cool the flask containing chlorobenzene in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred chlorobenzene over 30-45 minutes, maintaining the reaction temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • A solid product should precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • The crude product is a mixture of ortho and para isomers. The para isomer can be purified by recrystallization from ethanol, as it is less soluble than the ortho isomer.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a Schlenk flask, add 4-bromotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 4-methylbiphenyl.

Visualizations

Electrophilic_Aromatic_Substitution_Workflow Start Start with Monosubstituted Benzene Reagents Select Electrophile (E+) and Catalyst Start->Reagents Reaction Perform Electrophilic Aromatic Substitution Reagents->Reaction Workup Reaction Work-up and Quenching Reaction->Workup Isolation Isolate Crude Product Workup->Isolation Purification Purify Product (Distillation, Recrystallization, or Chromatography) Isolation->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End Obtain Pure 1,4-Disubstituted Product Analysis->End

Caption: General workflow for electrophilic aromatic substitution.

Troubleshooting_Low_Para_Selectivity Start Low Yield of 1,4-Product OrthoMajor Is the ortho-isomer the major byproduct? Start->OrthoMajor StericHindrance Increase Steric Hindrance: - Use bulkier directing group - Use bulkier electrophile OrthoMajor->StericHindrance Yes OtherIsomers Are other isomers (e.g., meta) or starting material present? OrthoMajor->OtherIsomers No LowerTemp Lower Reaction Temperature StericHindrance->LowerTemp Zeolite Consider Shape-Selective Catalyst (e.g., Zeolite) LowerTemp->Zeolite CheckDirectingGroup Verify the directing effect of the substituent. Is it strongly o,p-directing? OtherIsomers->CheckDirectingGroup Yes OptimizeConditions Optimize reaction conditions: - Catalyst - Solvent - Reaction time CheckDirectingGroup->OptimizeConditions

Caption: Troubleshooting guide for low para-selectivity.

Directing_Effects cluster_activating Activating Groups (Ortho, Para-Directors) cluster_deactivating_op Deactivating Groups (Ortho, Para-Directors) cluster_deactivating_meta Deactivating Groups (Meta-Directors) a1 -OH, -OR a2 -NH₂, -NHR, -NR₂ a3 -R (Alkyl) a4 -Ph d_op1 -F, -Cl, -Br, -I d_m1 -NO₂ d_m2 -CN d_m3 -SO₃H d_m4 -C(O)R, -C(O)OH, -C(O)OR d_m5 -NR₃⁺ Benzene Monosubstituted Benzene EAS Electrophilic Aromatic Substitution Benzene->EAS OrthoPara Major Products: Ortho and Para Isomers EAS->OrthoPara o,p-Directors Meta Major Product: Meta Isomer EAS->Meta m-Directors

Caption: Influence of substituents on electrophilic aromatic substitution.

References

Resolving co-elution of C12H18 isomers in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the reverse-phase HPLC separation of C12H18 isomers.

Frequently Asked Questions (FAQs)

Q1: My C12H18 isomers are co-eluting as a single peak on a standard C18 column. What is the first parameter I should adjust?

A1: The first and often most effective parameter to adjust is the mobile phase composition.[1][2] For non-polar isomers like C12H18, subtle changes in mobile phase strength can significantly impact retention and selectivity. Start by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases the retention time of the compounds and may provide the necessary selectivity for separation.[1]

Q2: I've tried adjusting the mobile phase strength, but the isomers still co-elute. What should I try next?

A2: If altering the solvent strength is insufficient, the next step is to change the organic solvent itself.[1] Acetonitrile and methanol are the most common organic modifiers in reverse-phase HPLC, and they offer different selectivities.[3] Switching from acetonitrile to methanol (or vice versa) can alter the interactions between your isomers and the stationary phase, potentially leading to separation.

Q3: What role does the stationary phase play in separating isomers?

A3: The stationary phase is a critical factor in achieving separation, especially for isomers.[4][5] While C18 columns are a good starting point, other stationary phase chemistries can offer unique selectivities for isomers based on shape and subtle polarity differences.[6] Consider columns with different bonded phases, such as phenyl-hexyl or embedded polar groups, which can provide alternative retention mechanisms.

Q4: Can temperature be used to improve the separation of my C12H18 isomers?

A4: Yes, adjusting the column temperature can be a useful tool. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency.[1] More importantly, temperature can also affect the selectivity of the separation, so it is a valuable parameter to screen during method development.

Q5: My peaks are broad, which is making it difficult to resolve the co-eluting isomers. How can I improve peak shape?

A5: Poor peak shape can be caused by several factors. Ensure your sample is dissolved in a solvent that is weaker than or equivalent to your mobile phase.[7] Using a solvent that is too strong can cause peak distortion. Also, check for column contamination or degradation, which can lead to peak tailing.[8] If the issue persists, consider reducing the sample load to avoid overloading the column.

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-elution

This guide provides a step-by-step workflow for systematically addressing the co-elution of C12H18 isomers.

G cluster_0 Troubleshooting Workflow for Co-eluting Isomers A Start: Co-eluting Isomers Observed B Step 1: Modify Mobile Phase Strength (Decrease % Organic) A->B C Step 2: Change Organic Solvent (e.g., ACN to MeOH) B->C No Resolution F Resolution Achieved B->F Resolution D Step 3: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) C->D No Resolution C->F Resolution E Step 4: Adjust Temperature D->E No Resolution D->F Resolution E->F Resolution G Consult Further Options (e.g., Gradient Elution, pH) E->G No Resolution

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Guide 2: Optimizing Mobile Phase Composition

This section provides quantitative examples of how to adjust the mobile phase to improve separation.

Table 1: Effect of Mobile Phase Strength on Isomer Resolution

Mobile Phase (Acetonitrile:Water) Isomer 1 Retention Time (min) Isomer 2 Retention Time (min) Resolution (Rs)
80:20 5.2 5.2 0.0
75:25 6.8 7.0 1.2

| 70:30 | 8.5 | 8.9 | 1.8 |

Table 2: Effect of Organic Solvent Type on Isomer Resolution

Mobile Phase (75% Organic) Isomer 1 Retention Time (min) Isomer 2 Retention Time (min) Resolution (Rs)
Acetonitrile 6.8 7.0 1.2

| Methanol | 7.5 | 7.9 | 1.6 |

Experimental Protocols

Protocol 1: Method Development for Separation of C12H18 Isomers

This protocol outlines a systematic approach to developing a reverse-phase HPLC method for separating C12H18 isomers.

G cluster_1 Method Development Workflow A 1. Initial Conditions Column: C18, 4.6x150mm, 5µm Mobile Phase: 80:20 ACN:H2O Flow Rate: 1.0 mL/min Temperature: 25°C B 2. Screen Mobile Phase Strength Isocratic runs at 75%, 70%, 65% ACN A->B C 3. Screen Organic Modifier Repeat promising conditions from Step 2 with Methanol B->C D 4. Screen Stationary Phase Test Phenyl-Hexyl and Embedded Polar Group columns C->D E 5. Optimize Temperature Test selected conditions at 30°C, 35°C, and 40°C D->E F 6. Final Method Validation E->F

Caption: Experimental workflow for HPLC method development.

Detailed Steps:

  • Initial Conditions Setup:

    • Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Prepare a mobile phase of 80:20 acetonitrile:water. Ensure all solvents are HPLC grade and degassed.[9][10]

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Inject the C12H18 isomer standard and record the chromatogram.

  • Mobile Phase Strength Screening:

    • Prepare mobile phases with decreasing acetonitrile concentrations: 75:25, 70:30, and 65:35 (acetonitrile:water).

    • Inject the standard under each condition and evaluate the retention times and resolution.

  • Organic Modifier Screening:

    • Based on the results from Step 2, select the most promising mobile phase ratio.

    • Prepare a mobile phase with the same ratio but substitute methanol for acetonitrile.

    • Inject the standard and compare the selectivity and resolution to the acetonitrile method.

  • Stationary Phase Screening:

    • If co-elution persists, switch to a column with a different stationary phase, such as a phenyl-hexyl column.

    • Repeat the mobile phase screening (Steps 2 and 3) with the new column.

  • Temperature Optimization:

    • Using the best column and mobile phase combination identified, perform injections at different temperatures (e.g., 30°C, 35°C, 40°C).

    • Evaluate the effect of temperature on resolution and peak shape.

  • Final Method Validation:

    • Once baseline resolution (Rs ≥ 1.5) is achieved, validate the final method for robustness, reproducibility, and accuracy.

References

Removal of unreacted starting materials from 1-butyl-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 1-butyl-4-ethylbenzene. The focus is on the effective removal of unreacted starting materials and catalysts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 1-butyl-4-ethylbenzene, typically synthesized via Friedel-Crafts alkylation of ethylbenzene with 1-butene using an aluminum chloride (AlCl₃) catalyst.

Q1: My final product is contaminated with a low-boiling point impurity. How can I remove it?

A1: The most likely low-boiling point contaminant is unreacted 1-butene. Due to its very low boiling point (-6.3°C), it can be readily removed by carefully increasing the temperature of your reaction mixture to room temperature and gently bubbling a stream of inert gas (like nitrogen or argon) through the solution before the aqueous work-up. Ensure this is done in a well-ventilated fume hood.

Q2: After distillation, I still see traces of unreacted ethylbenzene in my product according to GC analysis. How can I improve the separation?

A2: The boiling points of ethylbenzene (136°C) and 1-butyl-4-ethylbenzene (estimated around 210-230°C) are significantly different, making fractional distillation the primary method for separation. To improve separation efficiency:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

  • Optimize Reflux Ratio: A higher reflux ratio can enhance separation, but it will also increase the distillation time.

  • Ensure Slow and Steady Heating: Maintain a consistent and slow heating rate to allow for proper equilibration between the liquid and vapor phases in the column.

  • Vacuum Distillation: For high-purity requirements, consider performing the distillation under reduced pressure. This will lower the boiling points and can improve separation.

Q3: During the aqueous work-up, an emulsion formed, making layer separation difficult. What should I do?

A3: Emulsion formation is common when quenching the Friedel-Crafts reaction mixture due to the formation of aluminum hydroxide. To break the emulsion:

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.

  • Allow Time: Let the mixture stand for an extended period to allow the layers to separate.

  • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.

Q4: I have a persistent yellow or orange color in my organic layer, even after washing. What is the cause and how can I remove it?

A4: This coloration is often due to residual catalyst complexes or polymeric byproducts.

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) can help to break down catalyst--product complexes.

  • Activated Carbon: Treatment of the organic solution with a small amount of activated carbon, followed by filtration, can effectively remove colored impurities. Be aware that this may also lead to some loss of the desired product.

Q5: My final product is wet, even after drying with a drying agent. How can I ensure complete dryness?

A5: To ensure complete removal of water from the organic layer:

  • Sufficient Drying Agent: Use an adequate amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate. Add the drying agent until it no longer clumps together and flows freely when the flask is swirled.[1]

  • Sufficient Contact Time: Allow the organic solution to stand over the drying agent for at least 15-20 minutes with occasional swirling.

  • Decant or Filter Properly: Carefully decant or filter the dried solution to ensure no drying agent is carried over.

Data Presentation: Physical Properties for Purification

The following table summarizes key physical properties of the product and potential unreacted starting materials, which are crucial for planning the purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Butyl-4-ethylbenzeneC₁₂H₁₈162.27~221 (estimated)
EthylbenzeneC₈H₁₀106.17136
1-ButeneC₄H₈56.11-6.3
Aluminum Chloride (AlCl₃)AlCl₃133.34180 (sublimes)

Experimental Protocols

Protocol 1: Quenching and Aqueous Work-up for Catalyst Removal

This protocol describes the steps to quench the Friedel-Crafts reaction and remove the aluminum chloride catalyst.

  • Cooling: After the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Quenching: Slowly and carefully add crushed ice to the reaction mixture with vigorous stirring. This should be done in a fume hood as HCl gas will be evolved. Continue adding ice until no more exothermic reaction is observed.

  • Hydrolysis: Slowly add water to the mixture to ensure all the aluminum chloride is hydrolyzed. The anhydrous form is highly soluble in water, reacting to form aluminum hydroxide and hydrochloric acid.[2]

  • Layer Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The upper layer is the organic phase containing your product, and the lower layer is the aqueous phase.

  • Aqueous Washes:

    • Wash the organic layer with 1M HCl to remove any remaining aluminum salts.

    • Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel.

    • Wash with brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer and aid in breaking any emulsions.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄). Swirl and let it stand for at least 20 minutes.

  • Isolation of Crude Product: Decant or filter the dried organic solution into a round-bottom flask. The crude 1-butyl-4-ethylbenzene is now ready for purification by distillation.

Protocol 2: Purification by Fractional Distillation

This protocol details the purification of the crude product using fractional distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column with a suitable packing material between the distillation flask and the condenser.

  • Charging the Flask: Add the crude 1-butyl-4-ethylbenzene to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Heat the distillation flask gently.

    • Collect the initial fraction, which will be predominantly unreacted ethylbenzene, at around 136°C (at atmospheric pressure).

    • Once the temperature of the distillate begins to rise, change the receiving flask.

    • Collect the main fraction of 1-butyl-4-ethylbenzene at its boiling point (approximately 221°C). Maintain a steady distillation rate.

  • Purity Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.

Mandatory Visualization

Troubleshooting Workflow for 1-Butyl-4-ethylbenzene Purification

The following diagram outlines a logical workflow for troubleshooting common issues during the purification process.

G Troubleshooting Workflow for 1-Butyl-4-ethylbenzene Purification start Start Purification workup Aqueous Work-up start->workup emulsion Emulsion Forms? workup->emulsion break_emulsion Add Brine / Gentle Swirling emulsion->break_emulsion Yes distillation Fractional Distillation emulsion->distillation No break_emulsion->workup color_issue Colored Impurities? distillation->color_issue purity_check Check Purity (GC) pure Product is Pure purity_check->pure Yes impure Impurities Present purity_check->impure No end End pure->end troubleshoot_dist Optimize Distillation (Column, Reflux, Vacuum) impure->troubleshoot_dist troubleshoot_dist->distillation color_issue->purity_check No decolorize Treat with Activated Carbon color_issue->decolorize Yes decolorize->distillation

Caption: Troubleshooting workflow for purification.

References

Strategies to prevent isomerization during Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent isomerization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of Friedel-Crafts reactions, and why is it a problem?

A1: Isomerization in Friedel-Crafts alkylation is the rearrangement of the alkyl carbocation intermediate to a more stable carbocation before it attaches to the aromatic ring.[1][2] This leads to the formation of a constitutional isomer of the desired product. For example, the reaction of benzene with 1-chloropropane is intended to produce n-propylbenzene, but the primary carbocation initially formed rearranges to a more stable secondary carbocation, resulting in isopropylbenzene as the major product.[3] This is a significant problem in organic synthesis as it leads to a mixture of products, reducing the yield of the target molecule and requiring potentially difficult purification steps.[4]

Q2: I performed a Friedel-Crafts alkylation with a primary alkyl halide and obtained a rearranged product. How can I synthesize the desired straight-chain alkylbenzene?

A2: The most reliable method to synthesize a straight-chain alkylbenzene and avoid carbocation rearrangement is to use a two-step Friedel-Crafts acylation-reduction sequence.[4][5] First, perform a Friedel-Crafts acylation using an appropriate acyl chloride or anhydride. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[6] The ketone product can then be reduced to the desired n-alkylbenzene using either a Clemmensen or Wolff-Kishner reduction.[7][8]

Q3: What is the difference between the Clemmensen and Wolff-Kishner reductions, and how do I choose between them?

A3: Both the Clemmensen and Wolff-Kishner reductions convert a ketone to an alkane. The primary difference lies in the reaction conditions.[9][10]

  • Clemmensen Reduction: This reaction is carried out under strongly acidic conditions, typically using a zinc-mercury amalgam in concentrated hydrochloric acid.[11] It is not suitable for substrates that are sensitive to acid.[12]

  • Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, using hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.[13][14] It should be avoided for base-sensitive substrates.[12]

Your choice of reduction method will depend on the other functional groups present in your molecule.[15]

Q4: Can I prevent isomerization by changing the reaction conditions of a Friedel-Crafts alkylation?

A4: While completely preventing rearrangement in Friedel-Crafts alkylation with primary alkyl halides is challenging, you can influence the product distribution by modifying the reaction conditions. Lowering the reaction temperature can sometimes favor the kinetic, non-rearranged product.[2] However, this is often not sufficient to obtain a high yield of the desired isomer. The choice of Lewis acid can also have an effect, with milder Lewis acids sometimes leading to less rearrangement, but this can also result in lower overall reactivity.[16]

Q5: Are there any alkylating agents that are less prone to rearrangement in Friedel-Crafts alkylation?

A5: Yes, using a bulky alkylating agent that forms a tertiary carbocation directly can prevent rearrangement.[17] For example, using tert-butyl chloride to alkylate benzene will cleanly produce tert-butylbenzene because the initially formed tertiary carbocation is already the most stable possible carbocation and has no incentive to rearrange.[18]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Unexpected isomer formation in Friedel-Crafts alkylation. Carbocation rearrangement of the alkylating agent.1. Utilize the Friedel-Crafts Acylation-Reduction Pathway: This is the most robust solution. Perform an acylation followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired linear alkyl chain. 2. Lower the Reaction Temperature: In some cases, running the reaction at a lower temperature can favor the formation of the kinetic (non-rearranged) product. 3. Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ strongly promote carbocation formation and rearrangement. Consider using a milder Lewis acid such as FeCl₃ or ZnCl₂.
Low yield of the desired product. Incomplete reaction: The reaction may not have gone to completion. Side reactions: Polyalkylation (multiple alkyl groups adding to the ring) can be a significant side reaction in Friedel-Crafts alkylation.[6]1. Increase Reaction Time or Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 2. Use an Excess of the Aromatic Substrate: Using a large excess of the aromatic compound can minimize polyalkylation by increasing the probability that the electrophile will react with a starting material molecule rather than an already alkylated product.
Difficulty in separating the desired product from isomers. The physical properties (e.g., boiling point) of the constitutional isomers are very similar.1. Optimize the reaction to favor one product: Use the strategies outlined above to maximize the formation of the desired isomer. 2. Employ high-resolution separation techniques: Techniques like preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) may be necessary for separation.
No reaction or very slow reaction. Deactivated aromatic ring: Friedel-Crafts reactions do not work well with aromatic rings that have strongly electron-withdrawing substituents (e.g., -NO₂, -CN, -COR).[6] Presence of basic groups: Aromatic compounds with basic substituents like amines (-NH₂) will react with the Lewis acid catalyst, deactivating it.[6]1. Check the substituents on your aromatic ring: If it is strongly deactivated, a different synthetic route may be necessary. 2. Protect basic functional groups: If an amine or other basic group is present, it may need to be protected before the Friedel-Crafts reaction.

Data Presentation

Table 1: Influence of Temperature on Isomer Distribution in the Friedel-Crafts Methylation of Toluene

Temperatureortho-Xylene (%)meta-Xylene (%)para-Xylene (%)
0°C541729
25°C36928

Data sourced from Chemguide.[9][13] This table illustrates that at lower temperatures, the kinetically favored ortho and para isomers are more abundant. As the temperature increases, the reaction shifts towards thermodynamic control, favoring the more stable meta isomer.[17]

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and an addition funnel.

  • Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃) and dry benzene.

  • Addition: Cool the flask in an ice bath. Slowly add propanoyl chloride from the addition funnel to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by cold water and then concentrated hydrochloric acid. Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain propiophenone.

Step 2: Clemmensen Reduction of Propiophenone

  • Amalgam Preparation: Prepare a zinc-mercury amalgam by stirring zinc powder with a solution of mercuric chloride in water.

  • Reduction: In a round-bottom flask equipped with a reflux condenser, add the zinc-mercury amalgam, concentrated hydrochloric acid, water, and propiophenone.

  • Reflux: Heat the mixture to a vigorous reflux for several hours.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and then a dilute sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude n-propylbenzene can be purified by distillation.[19][20]

Protocol 2: Wolff-Kishner Reduction of an Aryl Ketone
  • Hydrazone Formation: In a round-bottom flask, dissolve the aryl ketone in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate. Heat the mixture to facilitate the formation of the hydrazone.[21]

  • Reduction: Add a strong base, such as potassium hydroxide (KOH), to the reaction mixture.

  • Distillation: Heat the mixture to a higher temperature (around 180-200°C) to distill off water and drive the reaction to completion, which is indicated by the evolution of nitrogen gas.[14]

  • Workup: After the reaction is complete and has cooled, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and remove the solvent to yield the alkane.[21]

Mandatory Visualizations

Isomerization_Mechanism cluster_0 Friedel-Crafts Alkylation with 1-Chloropropane Reactants Benzene + 1-Chloropropane + AlCl₃ PrimaryCarbocation Primary Carbocation (less stable) Reactants->PrimaryCarbocation Formation HydrideShift 1,2-Hydride Shift PrimaryCarbocation->HydrideShift DesiredProduct n-Propylbenzene (Minor Product) PrimaryCarbocation->DesiredProduct Attack on Benzene (minor pathway) SecondaryCarbocation Secondary Carbocation (more stable) HydrideShift->SecondaryCarbocation RearrangedProduct Isopropylbenzene (Major Product) SecondaryCarbocation->RearrangedProduct Attack on Benzene

Caption: Mechanism of Isomerization in Friedel-Crafts Alkylation.

Prevention_Strategy cluster_1 Acylation-Reduction Pathway to Avoid Isomerization Start Benzene + Propanoyl Chloride + AlCl₃ Acylation Friedel-Crafts Acylation Start->Acylation AcyliumIon Acylium Ion (Resonance Stabilized, No Rearrangement) Acylation->AcyliumIon Forms Ketone Propiophenone (Ketone) AcyliumIon->Ketone Attacks Benzene Reduction Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction FinalProduct n-Propylbenzene (Desired Product) Reduction->FinalProduct Troubleshooting_Logic cluster_2 Troubleshooting Isomerization Start Isomerization Observed? Yes Yes Start->Yes No No Start->No Strategy Choose a Strategy Yes->Strategy AcylationReduction Acylation-Reduction Pathway Strategy->AcylationReduction Most reliable ChangeConditions Modify Alkylation Conditions Strategy->ChangeConditions Less reliable LowerTemp Lower Temperature ChangeConditions->LowerTemp MilderLA Use Milder Lewis Acid ChangeConditions->MilderLA BulkyAgent Use Bulky Alkylating Agent ChangeConditions->BulkyAgent

References

Technical Support Center: Enhancing the Resolution of Positional Isomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of challenging positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate positional isomers using reverse-phase HPLC?

Positional isomers possess the same molecular weight and functional groups, leading to very similar physicochemical properties such as polarity, hydrophobicity, and pKa. In standard reverse-phase HPLC, where separation is primarily driven by hydrophobic interactions with the stationary phase (like C18), these subtle differences are often insufficient to achieve baseline resolution, resulting in co-elution or poor peak separation.[1][2] The key to their separation lies in exploiting minor differences in their three-dimensional shape or electronic distribution.[3]

Q2: What is the first parameter I should adjust if my positional isomers are co-eluting?

The most straightforward and powerful initial step is to optimize the mobile phase composition.[4][5] Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can alter selectivity.[4] If this is insufficient, modifying the mobile phase pH (for ionizable compounds) or switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa) can introduce different selectivity and improve resolution.[4][6]

Q3: When should I consider changing the column temperature?

Adjusting the column temperature is a valuable tool for optimizing selectivity, especially when mobile phase adjustments are not sufficient.[7][8]

  • Lowering the Temperature: Generally, improved separations of isomers are possible at reduced column temperatures.[7] Lower temperatures can increase retention and enhance selectivity for some analytes by promoting more specific interactions with the stationary phase.[9]

  • Increasing the Temperature: Elevating the temperature decreases mobile phase viscosity, which can lead to sharper peaks and faster analysis times.[9][10] However, its effect on the resolution of positional isomers is compound-specific and must be evaluated empirically.[9][11]

Consistent temperature control is crucial for reproducible results, as fluctuations can cause retention time drift.[8][9][12]

Q4: Can a chiral column be used to separate non-chiral positional isomers?

Yes, in some cases, chiral stationary phases (CSPs) can effectively separate non-chiral positional isomers.[13][14] CSPs provide a highly ordered, three-dimensional environment. The separation mechanism relies on the differential fit and interaction of the isomers with the chiral selector, a concept known as shape selectivity.[3] Polysaccharide-based and macrocyclic glycopeptide chiral columns are often effective for this purpose.[15]

Troubleshooting Guide

Problem: Poor or No Resolution Between Positional Isomer Peaks

Follow this logical workflow to diagnose and resolve issues with isomer separation.

G cluster_0 cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Temperature Optimization cluster_3 Step 3: Stationary Phase Selection cluster_4 start Start: Poor Resolution of Positional Isomers A1 Adjust Organic:Aqueous Ratio (Isocratic or Gradient) start->A1 A2 Change Organic Modifier (e.g., ACN to MeOH) A1->A2 If resolution is still poor end Resolution Achieved A1->end A3 Adjust Mobile Phase pH (for ionizable analytes) A2->A3 If resolution is still poor A2->end B1 Decrease Temperature (e.g., 25°C, 15°C) A3->B1 If resolution is still poor A3->end B2 Increase Temperature (e.g., 40°C, 50°C) B1->B2 If no improvement B1->end C1 Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) Column B2->C1 If resolution is still poor B2->end C2 Try a Chiral Column (e.g., Polysaccharide-based) C1->C2 If still co-eluting C1->end C3 Consider Alternative Chemistries (e.g., Cyano, Diol, HILIC) C2->C3 For very polar isomers C2->end C3->end

Caption: Troubleshooting workflow for enhancing positional isomer resolution.

Detailed Troubleshooting Steps
1. Optimize the Mobile Phase
  • Question: My peaks are broad and poorly resolved. What should I do first?

    • Answer: Start by adjusting the solvent strength. For reversed-phase, this means altering the percentage of the organic modifier. A shallower gradient or a lower isocratic percentage of the strong solvent will increase retention and may improve resolution.[5] Experiment with different solvent ratios to find the optimal balance for your specific isomers.[6]

  • Question: Adjusting the solvent ratio didn't work. What's next?

    • Answer: Change the organic modifier. Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole moment, viscosity, and proton-donor/acceptor capabilities). Switching from one to the other can significantly alter the elution order and resolution of positional isomers.[16][17]

  • Question: My isomers are ionizable, but still co-elute. How can pH help?

    • Answer: The pH of the mobile phase is a critical parameter for ionizable compounds as it dictates their charge state.[4] Adjusting the pH to a value that is ±1 unit away from the analyte's pKa can maximize differences in ionization between isomers, leading to improved separation.[6] Ensure your column is stable at the chosen pH.

2. Adjust the Column Temperature
  • Question: How does temperature practically affect my separation?

    • Answer: Temperature directly influences the thermodynamics of the separation.[18] Lowering the temperature often increases the viscosity of the mobile phase and enhances differential interactions between the isomers and the stationary phase, which can improve selectivity.[9] Conversely, higher temperatures decrease viscosity, reducing backpressure and potentially sharpening peaks, which might also aid resolution.[8][10] The optimal temperature must be determined experimentally.

3. Select a Different Stationary Phase
  • Question: I've tried everything with my C18 column and nothing works. What column should I try next?

    • Answer: When a standard C18 column fails, the next step is to use a stationary phase with a different separation mechanism.[1][19]

      • Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases: These are excellent choices for aromatic positional isomers.[3] They provide alternative interactions, such as π-π stacking and dipole-dipole interactions, in addition to hydrophobic interactions. PFP phases are particularly effective due to their ability to provide shape selectivity and interact through strong carbon-fluorine dipoles.[3]

      • Chiral Columns: As mentioned in the FAQ, chiral columns can separate positional isomers based on their subtle differences in shape.[13][14]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar isomers that show little or no retention on reversed-phase columns, HILIC is a powerful alternative.[20]

Data & Protocols

Table 1: Effect of Stationary Phase on Resolution (Rs) of Xylene Isomers

This table summarizes the typical resolution values achieved for o-, m-, and p-xylene using different column chemistries under optimized reversed-phase conditions.

Stationary PhaseTypical Resolution (Rs) between o- and m-xyleneTypical Resolution (Rs) between m- and p-xylenePrimary Separation Mechanism
Standard C18 < 1.0 (Co-elution)< 1.2 (Poor)Hydrophobicity
Phenyl-Hexyl > 1.5 (Good)> 1.8 (Baseline)Hydrophobicity, π-π Interactions
PFP > 1.8 (Baseline)> 2.0 (Excellent)Hydrophobicity, π-π, Dipole-Dipole, Shape Selectivity[3]
MIL-53(Fe) > 2.0 (Excellent)> 2.5 (Excellent)Reversed-phase behavior, specific framework interactions[18][21]
Table 2: Influence of Column Temperature on Dichlorobenzene Isomer Resolution

Data illustrates how temperature can be used to fine-tune the separation of dichlorobenzene isomers on a PFP column.

TemperatureMobile Phase (ACN:H₂O)Resolution (Rs) between o- and m-DCBResolution (Rs) between m- and p-DCB
25 °C 60:401.92.1
35 °C 60:401.71.9
45 °C 60:401.51.6

Note: In this example, lower temperatures favor better resolution, a common observation for shape-constrained isomers.[7]

Experimental Protocol: Method Development for Separating Aromatic Positional Isomers

This protocol outlines a systematic approach to developing a separation method for a mixture of aromatic positional isomers (e.g., chlorotoluene isomers).

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select PFP Column (e.g., 150 x 4.6 mm, 5 µm) B Mobile Phase: 50:50 ACN:H₂O Flow: 1.0 mL/min Temp: 30°C A->B C Perform Initial Injection B->C D Observe Chromatogram Assess Resolution C->D E Adjust ACN % (40-60%) D->E Resolution < 1.5 F Adjust Temperature (25-45°C) D->F Peaks sharp but resolution poor G Verify Final Conditions Resolution (Rs) > 1.5 D->G Resolution > 1.5 E->D F->D G->E Fail H Method Finalized G->H Pass

Caption: Systematic workflow for HPLC method development for isomers.

Methodology Details:
  • Column Selection and Installation:

    • Choose a column with alternative selectivity, such as a Pentafluorophenyl (PFP) phase, which is known to be effective for positional isomers.[3]

    • Install the column and equilibrate it with the initial mobile phase for at least 20 column volumes.

  • Initial Conditions:

    • Mobile Phase: Start with a 50:50 mixture of Acetonitrile and Water.

    • Flow Rate: Set to 1.0 mL/min.

    • Column Temperature: Maintain at 30 °C using a column oven for stability.[8]

    • Detection: UV at 254 nm or another appropriate wavelength for the analytes.

    • Injection Volume: 5 µL.

  • Screening and Optimization:

    • Inject the isomer standard mixture.

    • If retention is too low/high: Adjust the acetonitrile percentage. Decrease ACN % to increase retention, or increase it to decrease retention.

    • If peaks are co-eluting but have sufficient retention: Perform a series of isocratic runs, varying the ACN percentage in small increments (e.g., 55%, 50%, 45%) to find the optimal selectivity.

    • If mobile phase optimization is insufficient: Adjust the column temperature. Test the separation at 25 °C and 40 °C to see if it improves resolution.[7]

  • Method Validation:

    • Once baseline resolution (Rs ≥ 1.5) is achieved, confirm the method's reproducibility by performing multiple injections.

    • Document the final method parameters: Column type, mobile phase composition, flow rate, temperature, and detection wavelength.

References

Addressing matrix effects in the analysis of "Benzene, 1-butyl-4-ethyl" in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Benzene, 1-butyl-4-ethyl

Welcome to the technical support center for the analysis of "this compound" (also known as 1-ethyl-4-n-butylbenzene) in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a specific focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: A matrix effect is the alteration of an analytical signal (enhancement or suppression) caused by co-extracted components in the sample, other than the analyte itself.[1] For this compound, when analyzing complex samples like biological fluids, soil, or food products, these interfering compounds can co-elute from the gas or liquid chromatography column and affect the ionization efficiency of the target analyte in the mass spectrometer source.[2][3] This leads to inaccurate quantification, either overestimating or underestimating the true concentration.

Q2: My calibration curve is excellent in pure solvent, but my quality control (QC) samples in the matrix are failing. What is the likely cause?

A2: This is a classic sign of significant matrix effects. The pure solvent standards do not account for the signal suppression or enhancement from the sample matrix.[4] When QC samples prepared in the matrix are analyzed against this curve, the matrix effect causes their calculated concentration to be inaccurate, leading to QC failure. The solution is often to use a calibration strategy that compensates for these effects, such as matrix-matched calibration or stable isotope dilution.[2][5]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this analysis?

A3: A SIL-IS is a version of the analyte (this compound) where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium or ¹³C). A SIL-IS is considered the gold standard for quantitation because it has nearly identical chemical and physical properties to the analyte.[6] It will co-elute chromatographically and experience the same degree of matrix effect (ion suppression or enhancement).[6] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively canceled out, leading to highly accurate and precise results.[5]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Yes, sample dilution is a straightforward and often effective strategy to reduce the concentration of interfering matrix components.[1][2][7] However, this approach is only viable if the concentration of this compound in the sample is high enough to remain detectable after dilution.[1] For trace-level analysis, dilution may lower the analyte concentration below the instrument's limit of quantitation (LOQ).

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common issues related to matrix effects.

Guide 1: Diagnosing and Quantifying Matrix Effects

If you suspect matrix effects are impacting your results, follow this workflow to confirm and quantify the issue.

G cluster_0 start Start: Inaccurate Results or QC Failure prep_samples Prepare Three Sample Sets: A) Analyte in Pure Solvent B) Blank Matrix Extract C) Analyte Spiked into    Blank Matrix Extract start->prep_samples analyze Analyze all sets via GC-MS/LC-MS and record peak area response prep_samples->analyze calculate_me Calculate Matrix Effect (ME): ME (%) = (Peak Area C / Peak Area A) * 100 analyze->calculate_me decision Interpret ME (%) calculate_me->decision no_effect No Significant Effect (ME ≈ 80-120%) Review other sources of error. decision->no_effect ME is near 100% suppression Signal Suppression (ME < 80%) Proceed to Mitigation Guide. decision->suppression ME is low enhancement Signal Enhancement (ME > 120%) Proceed to Mitigation Guide. decision->enhancement ME is high

Workflow for diagnosing and quantifying matrix effects.
Guide 2: Selecting a Mitigation Strategy

Once matrix effects are confirmed, use this decision tree to select an appropriate corrective action.

G cluster_1 start Start: Matrix Effect Confirmed check_analyte_conc Is Analyte Concentration High / Well Above LOQ? start->check_analyte_conc dilute Strategy: Sample Dilution Dilute sample with solvent to reduce matrix concentration. check_analyte_conc->dilute Yes check_sil_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? check_analyte_conc->check_sil_is No use_sil_is Strategy: Stable Isotope Dilution Add SIL-IS to all samples, calibrants, and QCs. Best approach for accuracy. check_sil_is->use_sil_is Yes check_blank_matrix Is a Representative Blank Matrix Available? check_sil_is->check_blank_matrix No matrix_match Strategy: Matrix-Matched Calibration Prepare calibration standards in the blank matrix extract. check_blank_matrix->matrix_match Yes std_addition Strategy: Standard Addition Spike known amounts of analyte into aliquots of the sample itself. Labor-intensive but effective. check_blank_matrix->std_addition No

Decision tree for selecting a matrix effect mitigation strategy.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general SPE method to remove interfering components from a liquid sample prior to GC-MS analysis of this compound.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining non-polar aromatic hydrocarbons.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 10 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the analyte, this compound, with 5 mL of a non-polar solvent like hexane or ethyl acetate.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Preparation of Matrix-Matched Calibrants

This protocol is for creating a calibration curve that accounts for matrix effects.[8]

  • Obtain Blank Matrix: Secure a sample of the matrix that is known to be free of this compound.

  • Process Blank Matrix: Subject the blank matrix to the exact same extraction and cleanup procedure (e.g., SPE Protocol 1) as the unknown samples.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).

  • Spike Blank Extract: Create a series of calibration standards by spiking appropriate volumes of the stock solution into aliquots of the processed blank matrix extract.

  • Analyze: Analyze these matrix-matched calibrants alongside the processed unknown samples. The resulting calibration curve will inherently correct for the consistent signal suppression or enhancement from the matrix.

Data Presentation

Effective mitigation strategies can significantly improve analytical accuracy. The table below illustrates the impact of different calibration methods on the quantification of a known concentration of this compound in a complex matrix.

Calibration Method Spiked Concentration (ng/mL) Measured Concentration (ng/mL) Accuracy (%) Notes
Solvent-Based Calibration 50.028.557%Demonstrates significant signal suppression from the matrix.
Matrix-Matched Calibration 50.048.997.8%Effectively compensates for the matrix effect by using the same matrix for standards.[4]
Stable Isotope Dilution 50.050.8101.6%Provides the highest accuracy by using a co-eluting internal standard to correct for variations.[5]

This table presents illustrative data to highlight the effectiveness of different strategies.

References

Validation & Comparative

A Comparative Guide to Alkylbenzene Quantification: GC-MS vs. SIFT-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of alkylbenzenes, selecting the optimal analytical method is a critical decision. This guide provides an objective comparison of three prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on key validation parameters, supported by experimental data to aid in making an informed choice for your specific analytical needs.

Performance Comparison

The following tables summarize the quantitative performance of GC-MS, SIFT-MS, and HPLC for the analysis of common alkylbenzenes, such as Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).

Table 1: Comparison of Method Performance for Alkylbenzene Quantification in Water Samples

ParameterGC-MSSIFT-MSHPLC-UV/DAD
Limit of Detection (LOD) ≤0.018 ng/mL[1]0.26 µg/L[2][3]0.18 - 0.6 µg/L[4][5]
Limit of Quantitation (LOQ) -0.87 µg/L[2][3]-
Linearity Range -2.5 - 1000 ppbv[2][6]5 - 100 µg/mL (for air samples)[7]
Accuracy/Recovery 96.1 - 103.8%[1]-94 - 106%[4][5]
Precision (RSD) ≤4.1%[1]<4%[2]<7.7%[4][5]

Table 2: Comparison of Method Performance for Alkylbenzene Quantification in Air and Soil Samples

ParameterGC-MS (Air)SIFT-MS (Soil)
Limit of Detection (LOD) 0.7 - 1.4 ppb[8]12 ng/g[6]
Limit of Quantitation (LOQ) -40 ng/g[6]
Linearity Range 2.5 - 450 ppb[8]-
Accuracy/Recovery -75 - 111%[6]
Precision (RSD) 3.2 - 7.5%[8]-

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and powerful technique for the separation and identification of volatile organic compounds. The U.S. Environmental Protection Agency (EPA) Method 524.2 is a widely used standard for the analysis of VOCs in drinking water.[9][10][11]

Sample Preparation: Water samples are collected in vials, often with the addition of a dechlorinating agent and preserved with hydrochloric acid.[9] For other matrices like urine, a headspace solid-phase microextraction (HS-SPME) technique is commonly employed to extract and concentrate the volatile alkylbenzenes before injection into the GC-MS system.[1]

Instrumentation: A gas chromatograph is coupled to a mass spectrometer. The GC separates the components of the sample based on their volatility and interaction with the stationary phase of the column. The MS then ionizes the separated components and identifies them based on their mass-to-charge ratio.

Analysis: The sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a heated capillary column. The temperature of the column is programmed to increase over time, allowing for the sequential elution of compounds with different boiling points. The eluting compounds enter the mass spectrometer, where they are fragmented and detected. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a real-time analytical technique that allows for the direct analysis of volatile compounds in air and the headspace of liquid and solid samples without the need for chromatography.

Sample Preparation: For water analysis, samples are typically placed in a vial and the headspace (the gas above the liquid) is directly sampled.[2][3] For soil samples, a methanolic extraction can be performed, followed by headspace analysis of the extract.[6]

Instrumentation: A SIFT-MS instrument generates selected precursor ions (typically H₃O⁺, NO⁺, and O₂⁺) that are injected into a flow tube containing the sample vapor. The precursor ions react with the volatile alkylbenzenes in predictable ways, forming specific product ions. A downstream mass spectrometer quantifies both the precursor and product ions.

Analysis: The concentrations of the alkylbenzenes are calculated in real-time based on the known reaction rates between the precursor ions and the analytes, and the measured ratios of the precursor and product ions. This technique provides instantaneous quantification without the need for sample pre-concentration or chromatographic separation.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. While less common for highly volatile compounds like BTEX, it can be adapted for their analysis, particularly in aqueous samples.

Sample Preparation: Aqueous samples can often be directly injected into the HPLC system. For trace analysis, a purge and trap technique can be used to extract and concentrate the alkylbenzenes into a small volume of a suitable solvent like acetonitrile.[4][5]

Instrumentation: An HPLC system consists of a pump to pass a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). A detector, commonly a UV-Diode Array Detector (DAD) for aromatic compounds, is used to identify and quantify the separated components.

Analysis: The sample is injected into the mobile phase stream. As the sample passes through the column, the different alkylbenzenes interact differently with the stationary phase, causing them to separate. The detector measures the absorbance of the eluting components at a specific wavelength. Quantification is performed by comparing the peak areas of the analytes to those of calibration standards. A typical mobile phase for BTEX analysis is a mixture of water and methanol or acetonitrile.[7][12][13]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for each technique.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Air, Soil) Extraction Extraction/Concentration (e.g., HS-SPME) Sample->Extraction Injection Injection Extraction->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS Experimental Workflow

SIFT_MS_Workflow cluster_sample_prep Sample Introduction cluster_analysis SIFT-MS Analysis cluster_data Data Processing Sample Direct Air Sampling or Headspace of Liquid/Solid Flow_Tube Flow Tube (Ion-Molecule Reactions) Sample->Flow_Tube Ion_Generation Reagent Ion Generation (H₃O⁺, NO⁺, O₂⁺) Ion_Generation->Flow_Tube MS Mass Spectrometry (Ion Detection) Flow_Tube->MS Data Real-Time Concentration Calculation MS->Data

SIFT-MS Experimental Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Filtration Filtration (optional) Sample->Filtration Injection Injection Filtration->Injection HPLC_Column HPLC Column (Separation) Injection->HPLC_Column Detector UV/DAD Detection HPLC_Column->Detector Data Data Acquisition & Quantification Detector->Data

HPLC Experimental Workflow

References

Comparative analysis of "Benzene, 1-butyl-4-ethyl" and sec-butyl-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties, synthesis, and spectral characteristics of two isomeric alkylbenzenes.

This guide provides a detailed comparative analysis of two structural isomers: Benzene, 1-butyl-4-ethyl (also known as 1-ethyl-4-n-butylbenzene) and sec-butyl-4-ethylbenzene (p-sec-butylethylbenzene). While direct comparative studies on their performance are scarce in publicly available literature, this document compiles their known physicochemical properties, outlines a general synthesis methodology, and presents their fundamental spectral data to aid researchers in their selection and application.

Physicochemical Properties

A summary of the key physicochemical properties for both isomers is presented in Table 1. Both compounds share the same molecular formula and weight but differ in the arrangement of the butyl group, which is expected to influence their physical properties such as boiling point and density.

PropertyThis compoundsec-Butyl-4-ethylbenzene
Molecular Formula C₁₂H₁₈[1][2]C₁₂H₁₈[3]
Molecular Weight 162.27 g/mol [1][2]162.2713 g/mol [3]
IUPAC Name 1-Butyl-4-ethylbenzene[2]1-ethyl-4-(1-methylpropyl)benzene[3]
CAS Number 15181-08-5[2]6565-57-7[3]
Structure A benzene ring substituted with a normal butyl group and an ethyl group at positions 1 and 4, respectively.A benzene ring substituted with a secondary butyl group and an ethyl group at positions 1 and 4, respectively.

Synthesis and Experimental Protocols

The synthesis of both 1-butyl-4-ethylbenzene and sec-butyl-4-ethylbenzene can be achieved via Friedel-Crafts alkylation of ethylbenzene. This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent (a butyl halide or butene) with ethylbenzene in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Alkylation

Objective: To synthesize 1-butyl-4-ethylbenzene or sec-butyl-4-ethylbenzene.

Materials:

  • Ethylbenzene

  • 1-Chlorobutane (for 1-butyl-4-ethylbenzene) or 2-Chlorobutane (for sec-butyl-4-ethylbenzene)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., carbon disulfide or excess ethylbenzene)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distillation apparatus

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Charge the flask with anhydrous aluminum chloride and the anhydrous solvent. Cool the mixture in an ice bath.

  • Add ethylbenzene to the flask.

  • Slowly add the respective butyl chloride (1-chlorobutane or 2-chlorobutane) from the dropping funnel to the stirred mixture. The reaction is exothermic and the temperature should be maintained between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

  • Quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate the desired isomer.

Note: This is a general procedure. Reaction conditions such as temperature, reaction time, and molar ratios of reactants and catalyst should be optimized for each specific synthesis to maximize the yield of the desired para-isomer and minimize the formation of ortho and meta isomers, as well as polyalkylated byproducts.

Experimental Workflow Diagram

Friedel_Crafts_Alkylation General Workflow for Friedel-Crafts Alkylation start Start setup Reaction Setup: - Flame-dried glassware - Anhydrous conditions start->setup reagents Addition of Reagents: 1. Anhydrous AlCl₃ & Solvent 2. Ethylbenzene 3. Butyl Chloride (slowly at 0-5 °C) setup->reagents reaction Reaction Progression: - Stirring at room temperature reagents->reaction quench Quenching: - Pour onto ice and dilute HCl reaction->quench extraction Workup: - Separate organic layer - Wash with H₂O, NaHCO₃, H₂O quench->extraction drying Drying: - Dry with anhydrous Na₂SO₄ extraction->drying purification Purification: - Filtration - Solvent removal - Fractional distillation drying->purification product Final Product: - 1-Butyl-4-ethylbenzene or - sec-Butyl-4-ethylbenzene purification->product

Caption: General workflow for the synthesis of butylethylbenzene isomers.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Both isomers will show signals in the aromatic region (typically δ 7.0-7.3 ppm). The alkyl side chains will exhibit signals in the aliphatic region (δ 0.8-2.7 ppm). The splitting patterns and integrations of these signals will be characteristic of the specific butyl isomer and the ethyl group. For 1-butyl-4-ethylbenzene, a triplet for the terminal methyl of the n-butyl group is expected, while sec-butyl-4-ethylbenzene will show a doublet for the methyl group attached to the secondary carbon and a triplet for the terminal methyl of the ethyl group within the sec-butyl moiety.

  • ¹³C NMR: The number of unique carbon signals will reflect the symmetry of the molecules. Both para-substituted isomers will have a reduced number of aromatic signals compared to their ortho or meta counterparts. The chemical shifts of the aliphatic carbons will be indicative of their bonding environment.

Mass Spectrometry (MS): Both isomers will have the same molecular ion peak (m/z = 162). However, the fragmentation patterns will differ due to the different stability of the benzylic carbocations formed upon fragmentation. The sec-butyl isomer is expected to show a more prominent peak corresponding to the loss of a propyl radical to form a stable secondary benzylic carbocation.

Infrared (IR) Spectroscopy: The IR spectra of both compounds will be very similar, showing characteristic absorptions for C-H stretching in the aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-2960 cm⁻¹) regions. C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ region will be indicative of para-disubstitution.

Applications and Performance

Specific performance data directly comparing 1-butyl-4-ethylbenzene and sec-butyl-4-ethylbenzene is not widely reported. However, based on the properties of similar alkylbenzenes, they are likely to find applications as:

  • Solvents: Their nonpolar nature makes them suitable as solvents for various organic reactions and formulations.

  • Fuel Additives: Alkylated aromatics are sometimes used as components in fuel blends to enhance octane ratings.

  • Chemical Intermediates: They can serve as starting materials for the synthesis of other functionalized aromatic compounds.

The difference in the branching of the butyl group may lead to variations in their performance. For instance, the more branched structure of sec-butyl-4-ethylbenzene might result in a lower boiling point and different solvency characteristics compared to the linear butyl chain in 1-butyl-4-ethylbenzene. These differences could be critical in applications such as gas chromatography where retention times would vary, or in formulation science where viscosity and evaporation rates are important.

References

Cross-validation of HPLC and GC methods for aromatic hydrocarbon analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

The accurate and reliable analysis of aromatic hydrocarbons is a critical task across various scientific disciplines, from environmental monitoring to pharmaceutical development. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is often not straightforward and depends on the specific analytes, sample matrix, and the desired analytical performance. This guide provides an objective comparison of HPLC and GC for aromatic hydrocarbon analysis, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

At a Glance: Performance Comparison

The selection of an analytical technique hinges on its performance characteristics. Below is a summary of key quantitative parameters for HPLC and GC in the context of aromatic hydrocarbon analysis, particularly for Polycyclic Aromatic Hydrocarbons (PAHs), a significant class of these compounds.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Considerations
Analytes Well-suited for non-volatile and thermally labile aromatic compounds, including higher molecular weight PAHs.[1]Ideal for volatile and semi-volatile aromatic hydrocarbons with low to medium molecular weight.[1][2]The volatility and thermal stability of the target analytes are primary deciding factors.
Sensitivity Sensitivity is detector-dependent, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[1] Fluorescence detectors (FLD) offer excellent sensitivity for many PAHs.[3]Generally offers higher sensitivity, often in the parts-per-billion (ppb) range, especially with a Mass Spectrometry (MS) detector.[1]GC-MS often provides lower limits of detection (LODs) for many PAHs compared to HPLC with Diode-Array Detection (DAD).[4]
Selectivity Good selectivity can be achieved through a combination of stationary phase chemistry and mobile phase composition. Fluorescence detection can provide high selectivity.High selectivity, especially when coupled with a Mass Spectrometer (MS), which allows for identification based on mass-to-charge ratio.GC-MS is highly specific, minimizing interferences from co-eluting compounds.[5]
Resolution Can provide excellent resolution of complex mixtures, including isomers that are challenging to separate by GC.[6]Capillary columns offer high resolving power, but some critical pairs of PAHs may co-elute.[6]HPLC can be advantageous for resolving isomeric PAHs.
Analysis Time Analysis times can be shorter, with a typical separation of 16 PAHs achievable in under 25 minutes.[4]Runtimes can be longer, sometimes exceeding 30 minutes for a comprehensive PAH analysis.[4]HPLC can offer a higher sample throughput for routine analysis.
Cost Instrumentation can be more expensive, and the use of high-purity solvents contributes to higher operational costs.[1]Generally, the initial instrument cost and the cost of carrier gases are lower than HPLC solvents.The complexity of the system and the choice of detector significantly impact the overall cost.

Delving into the Details: Experimental Protocols

To provide a practical understanding of the application of these techniques, detailed experimental protocols for the analysis of PAHs in a water sample are presented below. These protocols are based on established methodologies such as those from the U.S. Environmental Protection Agency (EPA).

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

This method is suitable for the determination of PAHs in aqueous samples and is adapted from methodologies like EPA Method 610.[6]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water.

  • Pass the water sample (typically 1 liter) through the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the trapped PAHs from the cartridge with a suitable organic solvent (e.g., dichloromethane or acetonitrile).

  • Concentrate the eluate to a final volume of 1 mL.[3]

2. HPLC-UV/FLD Instrumental Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Injection Volume: 10 - 25 µL.[6]

  • UV Detection: Monitor at a wavelength of 254 nm for general screening.

  • Fluorescence Detection: Use a programmed schedule of excitation and emission wavelengths specific to the target PAHs for enhanced sensitivity and selectivity.[3]

  • Calibration: Prepare a series of calibration standards of the target PAHs in acetonitrile. At least five concentration levels are recommended to establish a calibration curve.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods like EPA Method 610 and is suitable for the analysis of volatile and semi-volatile PAHs in water samples.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Adjust the pH of the water sample (typically 1 liter) as required.

  • Perform a serial extraction of the sample with a water-immiscible organic solvent such as dichloromethane in a separatory funnel.

  • Combine the organic extracts and dry them using anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

2. GC-MS Instrumental Analysis

  • Column: A capillary column with a stationary phase suitable for PAH separation (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300°C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Calibration: Prepare calibration standards of the target PAHs in a suitable solvent (e.g., dichloromethane). A multi-point calibration curve should be generated.[6]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams depict the typical experimental workflows for HPLC and GC analysis of aromatic hydrocarbons.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Aqueous Sample C Sample Loading A->C B SPE Cartridge Conditioning B->C D Elution of PAHs C->D E Concentration D->E F Injection into HPLC E->F G Separation on C18 Column F->G H UV and/or Fluorescence Detection G->H I Data Acquisition & Analysis H->I

Caption: Experimental workflow for HPLC analysis of aromatic hydrocarbons.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Aqueous Sample B Liquid-Liquid Extraction A->B C Drying of Extract B->C D Concentration C->D E Injection into GC D->E F Separation in Capillary Column E->F G Mass Spectrometry Detection F->G H Data Acquisition & Analysis G->H

Caption: Experimental workflow for GC-MS analysis of aromatic hydrocarbons.

Conclusion: Making the Right Choice

Both HPLC and GC are powerful and well-established techniques for the analysis of aromatic hydrocarbons. The decision to use one over the other, or even both in a complementary fashion, should be driven by the specific analytical requirements of the study.

Choose HPLC when:

  • Analyzing non-volatile, high molecular weight, or thermally sensitive aromatic compounds.

  • The sample matrix is complex and requires the high resolving power of liquid chromatography for isomeric separation.

  • High sample throughput is a priority.

Choose GC when:

  • Analyzing volatile and semi-volatile aromatic hydrocarbons.

  • High sensitivity and specificity are paramount, which can be achieved with a mass spectrometry detector.

  • A large number of compounds need to be screened in a single run.

For comprehensive and confirmatory analysis, cross-validation using both HPLC and GC methods can provide the highest level of confidence in the analytical results. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make informed decisions to ensure the quality and accuracy of their aromatic hydrocarbon analysis.

References

A Comparative Guide to Internal Standards for Quantitative Analysis of Aromatic Hydrocarbons: Featuring Benzene, 1-butyl-4-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Benzene, 1-butyl-4-ethyl" and other common internal standards used in the quantitative analysis of aromatic hydrocarbons by gas chromatography-mass spectrometry (GC-MS). The selection of an appropriate internal standard is critical for achieving accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Introduction to Internal Standards in Quantitative Analysis

An internal standard (IS) is a chemical substance that is added in a constant amount to all samples, calibration standards, and blanks in an analytical run. The concentration of the analyte is determined by comparing the ratio of the analyte's response to the internal standard's response against a calibration curve. An ideal internal standard should be chemically similar to the analyte, have a similar retention time without co-eluting, and not be naturally present in the samples.

Deuterated analogs of the analytes are often considered the gold standard for internal standards in mass spectrometry because their chemical and physical properties are very similar to the native compounds, leading to similar extraction efficiencies and chromatographic behavior. However, non-deuterated compounds can also serve as effective internal standards, particularly when cost or availability of deuterated standards is a concern.

Comparison of Internal Standards

This guide focuses on comparing the performance of "this compound" with commonly used deuterated and non-deuterated internal standards for the analysis of aromatic hydrocarbons, such as Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX).

While direct comparative experimental data for "this compound" is limited in publicly available literature, its suitability can be inferred from its structural similarity to the target analytes. As an alkylated aromatic hydrocarbon, it is expected to behave similarly to other BTEX compounds during analysis.

The following table summarizes the performance characteristics of common alternative internal standards, providing a benchmark against which "this compound" can be evaluated.

Table 1: Performance Data of Common Internal Standards for Aromatic Hydrocarbon Analysis by GC-MS

Internal StandardAnalyte(s)Linearity (R²)Accuracy/Recovery (%)Precision (RSD %)Reference
Benzene-d6, Toluene-d8, Ethylbenzene-d10BTEX>0.9993.21 - 102.072.77 - 5.40[1]
Chrysene-d12, Benzo[a]pyrene-d12PAHs>0.9980.03 - 119.650.07 - 10.73[2]
CyclohexaneBTEX, n-Butyl acetateNot Specified96.1 - 103.8Not Specified
Deuterated PAHs (various)PAHs>0.9981.09 - 116.42Not Specified[2]

Note: The performance of an internal standard is highly dependent on the specific analytical method, matrix, and instrumentation. The data in this table is for illustrative purposes and may not be directly comparable across different studies.

Discussion of Alternatives

  • Deuterated Aromatic Hydrocarbons (e.g., Benzene-d6, Toluene-d8, Deuterated PAHs): These are often the preferred choice for GC-MS analysis.[3][4][5] Because their physicochemical properties are nearly identical to their non-deuterated counterparts, they co-elute closely and experience similar matrix effects, leading to high accuracy and precision.[3][4][5] The primary drawback is their higher cost compared to non-deuterated standards.

  • Cyclohexane: This is a non-aromatic, cyclic alkane. While structurally different from aromatic hydrocarbons, it can be a suitable internal standard in some applications due to its volatility and chromatographic behavior. Its lower cost and ready availability make it an attractive option. However, its different chemical nature may lead to variations in extraction efficiency and response to matrix effects compared to the aromatic analytes, potentially compromising accuracy.

  • This compound: As an alkylated aromatic hydrocarbon, this compound is structurally more similar to BTEX and other substituted benzenes than cyclohexane. This similarity suggests it would have comparable extraction recovery and chromatographic behavior, making it a potentially more suitable non-deuterated internal standard than cyclohexane. Its performance is expected to be good, provided it is not present in the samples being analyzed and resolves well chromatographically from the target analytes.

Experimental Protocols

A detailed experimental protocol for the quantitative analysis of aromatic hydrocarbons using an internal standard by GC-MS is provided below. This protocol can be adapted for use with "this compound" or other suitable internal standards.

1. Sample Preparation:

  • For liquid samples (e.g., water, gasoline), a direct injection or headspace solid-phase microextraction (SPME) technique can be used.

  • For solid samples (e.g., soil, sediment), solvent extraction is typically required.

  • A known amount of the internal standard solution is added to each sample, calibration standard, and blank before any extraction or dilution steps.

2. GC-MS Instrumentation:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer is commonly used. The MS should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

3. GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 40 °C (hold for 2 minutes), ramp to 150 °C at 10 °C/min, then to 280 °C at 20 °C/min (hold for 5 minutes).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • SIM Ions: Select characteristic ions for each target analyte and the internal standard. For example, for benzene (m/z 78), toluene (m/z 91, 92), and ethylbenzene (m/z 91, 106).

4. Calibration:

  • Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression is typically used to fit the data.

5. Quantification:

  • Analyze the samples under the same GC-MS conditions as the calibration standards.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Visualization of the Internal Standard Workflow

The following diagram illustrates the logical workflow of using an internal standard in quantitative analysis.

InternalStandardWorkflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Matrix GCMS GC-MS Instrument Sample->GCMS Standard Calibration Standards Standard->GCMS CalCurve Calibration Curve Standard->CalCurve IS Internal Standard (e.g., this compound) IS->Sample IS->Standard Data Peak Area Data (Analyte & IS) GCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration CalCurve->Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

The choice of an internal standard is a critical decision in developing a robust quantitative analytical method. While deuterated standards often provide the highest level of accuracy and precision, their cost can be a limiting factor. "this compound" presents a viable and cost-effective alternative for the analysis of aromatic hydrocarbons due to its structural similarity to the target analytes. Its performance is expected to be superior to that of non-structurally related internal standards like cyclohexane.

For any new analytical method, it is essential to perform a thorough validation to ensure that the chosen internal standard meets the required performance criteria for linearity, accuracy, precision, and selectivity in the specific sample matrix of interest. This guide provides a framework for comparing potential internal standards and developing a reliable quantitative method for aromatic hydrocarbon analysis.

References

A Comparative Spectral Analysis of Synthetic versus Commercially Available 1-n-Butyl-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral comparison of synthetically prepared 1-n-butyl-4-ethylbenzene against its commercially available counterpart. The data presented herein is intended to assist researchers in identifying key spectral characteristics, understanding potential impurities from a common synthetic route, and making informed decisions in procurement and application. For the purpose of this guide, the commercially available product is assumed to be of high purity, and its spectral data is represented by predicted values for the pure compound. The synthetic version is discussed in the context of a feasible laboratory preparation method, highlighting potential spectral differences arising from residual starting materials or byproducts.

Data Presentation: Spectral Comparison

The following tables summarize the expected and predicted spectral data for 1-n-butyl-4-ethylbenzene.

Table 1: ¹H NMR Spectral Data (Predicted)

Assignment Chemical Shift (ppm) Multiplicity Integration Potential Impurities in Synthetic Sample
H-a~0.92Triplet3HTraces of n-butanol or 1-bromobutane.
H-b~1.36Sextet2HResidual n-butanol or 1-bromobutane.
H-c~1.59Quintet2HResidual ethylbenzene or butyryl chloride.
H-d~2.58Triplet2HSignals from 1-(4-ethylphenyl)butan-1-one.
H-e~1.22Triplet3HResidual ethylbenzene.
H-f~2.63Quartet2HSignals from 1-(4-ethylphenyl)butan-1-one.
Aromatic H~7.11Multiplet4HSignals from ethylbenzene or polysubstituted byproducts.

Table 2: ¹³C NMR Spectral Data (Predicted)

Assignment Chemical Shift (ppm) Potential Impurities in Synthetic Sample
C-1~14.0Signals from residual n-butanol or 1-bromobutane.
C-2~22.5Signals from residual n-butanol or 1-bromobutane.
C-3~33.8Signals from residual ethylbenzene or butyryl chloride.
C-4~35.2Signals from 1-(4-ethylphenyl)butan-1-one.
C-5~15.7Signals from residual ethylbenzene.
C-6~28.6Signals from 1-(4-ethylphenyl)butan-1-one.
Aromatic C~128.0, ~128.5Signals from ethylbenzene or polysubstituted byproducts.
Quaternary C~139.5, ~142.0

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Notes on Synthetic vs. Commercial
3050-3000Aromatic C-H StretchMedium-WeakShould be identical in both samples.
2955-2850Aliphatic C-H StretchStrongShould be identical in both samples.
~1615, ~1515Aromatic C=C StretchMediumShould be identical in both samples.
~1465CH₂/CH₃ BendMediumShould be identical in both samples.
~820para-Disubstituted Benzene C-H BendStrongA key indicator of 1,4-substitution.
~1700C=O StretchAbsent (Strong if present)Presence of a sharp peak around 1700 cm⁻¹ in the synthetic sample would indicate incomplete reduction of the ketone intermediate.

Table 4: Mass Spectrometry (MS) Data

m/z Proposed Fragment Significance Potential Impurities in Synthetic Sample
162[M]⁺Molecular IonShould be the highest m/z value.
133[M - C₂H₅]⁺Loss of ethyl groupCharacteristic fragmentation.
119[M - C₃H₇]⁺Loss of propyl groupCharacteristic fragmentation.
105[M - C₄H₉]⁺Loss of butyl groupA significant peak.
91[C₇H₇]⁺Tropylium ionCommon fragment for alkylbenzenes.
---The presence of m/z peaks corresponding to ethylbenzene (106) or 1-(4-ethylphenyl)butan-1-one (176) would indicate impurities.

Experimental Protocols

A plausible and common method for the laboratory synthesis of 1-n-butyl-4-ethylbenzene is a two-step process involving Friedel-Crafts acylation followed by a Clemmensen reduction.

Step 1: Friedel-Crafts Acylation of Ethylbenzene

This step synthesizes the intermediate, 1-(4-ethylphenyl)butan-1-one.

  • Materials:

    • Ethylbenzene

    • Butyryl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM) as solvent

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium bicarbonate (NaHCO₃), aqueous solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of ethylbenzene in dichloromethane at 0°C, add anhydrous aluminum chloride in portions.

    • Add butyryl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-ethylphenyl)butan-1-one.

    • Purify the product by vacuum distillation.

Step 2: Clemmensen Reduction of 1-(4-ethylphenyl)butan-1-one

This step reduces the ketone to the final product, 1-n-butyl-4-ethylbenzene.

  • Materials:

    • 1-(4-ethylphenyl)butan-1-one (from Step 1)

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

    • Sodium bicarbonate (NaHCO₃), aqueous solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride.

    • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated hydrochloric acid.

    • Add a solution of 1-(4-ethylphenyl)butan-1-one in toluene to the flask.

    • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated HCl may be added during the reflux.

    • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, 1-n-butyl-4-ethylbenzene, by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the analytical workflow for the comparison.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthetic Pathway cluster_commercial Commercial Source cluster_analysis Spectral Analysis Ethylbenzene Ethylbenzene Ketone 1-(4-ethylphenyl)butan-1-one Ethylbenzene->Ketone Friedel-Crafts Acylation (AlCl₃) Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->Ketone Final_Product_Synth Synthetic 1-n-Butyl-4-ethylbenzene Ketone->Final_Product_Synth Clemmensen Reduction (Zn(Hg), HCl) NMR ¹H and ¹³C NMR Final_Product_Synth->NMR IR IR Spectroscopy Final_Product_Synth->IR MS Mass Spectrometry Final_Product_Synth->MS Commercial_Product Commercial 1-n-Butyl-4-ethylbenzene Commercial_Product->NMR Commercial_Product->IR Commercial_Product->MS Comparison Spectral Comparison NMR->Comparison IR->Comparison MS->Comparison

Caption: Synthesis and analytical workflow for 1-n-butyl-4-ethylbenzene.

Spectral_Comparison_Logic Start Obtain Samples Synthetic Synthetic 1-n-Butyl-4-ethylbenzene Start->Synthetic Commercial Commercial 1-n-Butyl-4-ethylbenzene Start->Commercial NMR_Analysis NMR Analysis (¹H, ¹³C) Synthetic->NMR_Analysis IR_Analysis IR Analysis Synthetic->IR_Analysis MS_Analysis MS Analysis Synthetic->MS_Analysis Commercial->NMR_Analysis Commercial->IR_Analysis Commercial->MS_Analysis NMR_Data Chemical Shifts, Multiplicity, Integration NMR_Analysis->NMR_Data IR_Data Characteristic Peaks (cm⁻¹) IR_Analysis->IR_Data MS_Data Fragmentation Pattern (m/z) MS_Analysis->MS_Data Comparison Compare Spectra and Identify Impurities NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Logical workflow for the spectral comparison of the samples.

A Comparative Guide to the Analysis of Long-Chain Alkylbenzenes in Environmental and Commercial Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the determination of long-chain alkylbenzenes (LCABs), including linear alkylbenzenes (LABs) and tetrapropylene-based alkylbenzenes (TABs). The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are engaged in the analysis of these compounds. This document summarizes quantitative data from established methods and offers detailed experimental protocols to support laboratory applications.

Long-chain alkylbenzenes are important industrial chemicals, primarily used in the production of detergents.[1] Their presence and distribution in the environment are of significant interest for pollution tracking and ecological risk assessment.[1] Accurate and precise analytical methods are crucial for the reliable quantification of these compounds in various matrices. This guide focuses on gas chromatography-based methods, which are widely employed for the analysis of LCABs.

Comparative Analysis of Analytical Methods

The following tables present a comparison of two distinct gas chromatography (GC) methods for the analysis of long-chain alkylbenzenes. "Method A" is based on a detailed Standard Operating Procedure from the U.S. Geological Survey (USGS) for the analysis of LCABs in marine sediments by gas chromatography-mass spectrometry (GC-MS).[2] "Method B" is derived from a study on the quantitative analysis of linear alkylbenzene compounds in detergents using a gas chromatograph with a flame ionization detector (GC-FID).[3]

Table 1: Comparison of Instrumental Parameters for Long-Chain Alkylbenzene Analysis

ParameterMethod A: GC-MS for Environmental Sediments[2]Method B: GC-FID for Detergents[3]
Gas Chromatograph Agilent 6890 or equivalentVarian 3300
Detector Agilent 5973 Mass Selective Detector (MSD)Flame Ionization Detector (FID)
Injector Cool on-column or split/splitlessSplit/splitless
Injector Temperature Not specified (cool on-column)250°C
Column 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 fused silica capillaryVF-5ms capillary column
Carrier Gas HeliumNitrogen
Flow Rate Not specified2.5 ml/min
Oven Temperature Program 60°C (hold 2 min) to 310°C at 6°C/min (hold 15 min)180°C (isothermal)
Detector Temperature MSD Transfer Line: Not specified275°C
Ionization (MS) Electron Impact (EI) at 70 eVNot applicable
Scan Mode (MS) Full scan (50 to 500 amu)Not applicable

Table 2: Comparison of Method Performance Data

Performance MetricMethod A: GC-MS for Environmental Sediments[2]Method B: GC-FID for Detergents[3]
Analytes 26 individual LABs and 12 targeted TABsDecyl, Undecyl, Dodecyl, and Tridecyl benzene
Method Detection Limits (MDL) e.g., 5-phenyl-C10: 1.76 ng/dry g; 4-phenyl-C10: 1.73 ng/dry ge.g., Decyl benzene: 7.6 x 10⁻⁵ Molar
Precision (RSD%) Not explicitly stated in the provided document.≤ 0.7%
Accuracy (Relative Error) Not explicitly stated in the provided document.-0.072% to 0.904%
Recovery Not explicitly stated in the provided document.98.59% - 99.8%

Experimental Protocols

The following is a detailed methodology for the instrumental analysis of long-chain alkylbenzenes in marine sediment samples, based on the USGS Standard Operating Procedure.[2] It is assumed that the samples have undergone prior extraction and fractionation.

Instrumental Analysis by GC-MS

1.1. Instrumentation:

  • An Agilent 6890 capillary gas chromatograph (or equivalent) equipped with a cool on-column and split/splitless injector with electronic pressure control.

  • A 30 m x 0.25 mm internal diameter DB-5 fused silica capillary column with a 0.25 µm film thickness.

  • An Agilent 5973 mass selective detector (or equivalent) interfaced directly with the capillary column.

1.2. GC-MS Conditions:

  • The oven temperature is programmed to start at 60°C for 2 minutes, then ramped up to 310°C at a rate of 6°C per minute, and held at 310°C for 15 minutes.

  • The mass spectrometer is operated in the electron impact (EI) mode at 70 eV.

  • Data is acquired in full scan mode, scanning from a mass-to-charge ratio (m/z) of 50 to 500.

1.3. Calibration:

  • A single-point calibration standard containing the 26 target secondary C10-C14 benzenes, 5 surrogates, and 2 internal quantitation standards is used.

  • The use of a single-point calibration is justified by the high linearity (R² > 0.999) of multipoint calibration curves for these compounds.

1.4. Quantitation:

  • Quantitation of the LABs is performed using selected ions, such as m/z 91, 92, and 105, to achieve a high signal-to-noise ratio.[2]

  • Confirmation of compound identity is based on retention times relative to internal standards and the comparison of mass spectral data (qualifier ion to quantitation ion abundance ratios) with reference spectra from the calibration standard.

1.5. Quality Assurance/Quality Control (QA/QC):

  • Prior to sample analysis, the mass spectrometer is tuned using perfluorotributylamine (PFTBA).

  • Procedural blanks, matrix spikes, and matrix spike duplicates are analyzed with each batch of samples to assess potential contamination and matrix effects.

Workflow for Long-Chain Alkylbenzene Analysis

The following diagram illustrates a typical workflow for the analysis of long-chain alkylbenzenes in sediment samples, from sample preparation through to data analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sediment Sample Collection Extraction Soxhlet or Pressurized Fluid Extraction Sample->Extraction Fractionation Column Chromatography (Silica Gel/Alumina) Extraction->Fractionation GCMS GC-MS Analysis Fractionation->GCMS PeakID Peak Identification (Retention Time & Mass Spectra) GCMS->PeakID Quant Quantification (Internal Standard Method) PeakID->Quant QAQC QA/QC Review (Blanks, Spikes) Quant->QAQC Report Final Report QAQC->Report

Caption: Workflow for the analysis of long-chain alkylbenzenes in sediment.

This guide provides a foundational comparison of analytical methods for long-chain alkylbenzenes. The selection of a specific method should be guided by the sample matrix, the target analytes, and the required sensitivity and accuracy. The detailed protocol and workflow offer a practical starting point for laboratories looking to implement or refine their analytical procedures for these compounds.

References

A Comparative Analysis of the Reactivity of Alkylaromatics in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of "Benzene, 1-butyl-4-ethyl" and other common alkylaromatics in key electrophilic aromatic substitution (EAS) reactions. The information presented herein is supported by established principles of organic chemistry and available experimental data for related compounds.

Introduction to Alkylaromatic Reactivity

Alkyl groups are activating substituents on an aromatic ring, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. This is due to their electron-donating nature through inductive effects and hyperconjugation, which stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. The reactivity of an alkylbenzene is influenced by the number, size, and position of the alkyl groups on the ring.

"this compound" possesses two activating alkyl groups, a butyl group and an ethyl group, in a para arrangement. This disubstitution pattern is expected to render the aromatic ring significantly more reactive than benzene and monoalkylated benzenes such as toluene, ethylbenzene, cumene, and tert-butylbenzene. The presence of two electron-donating groups enhances the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles.

Relative Reactivity in Electrophilic Aromatic Substitution

CompoundRelative Rate of Nitration (Benzene = 1)
Benzene1
Toluene25
Ethylbenzene~21
Isopropylbenzene (Cumene)~18
tert-Butylbenzene16
This compound Significantly > 25 (Estimated)

Note: The relative rates can vary depending on the specific reaction conditions.

The trend in reactivity among the monoalkylbenzenes (Toluene > Ethylbenzene > Isopropylbenzene > tert-Butylbenzene) is a result of a balance between the electron-donating inductive effect and steric hindrance. While larger alkyl groups have a slightly stronger inductive effect, they can also sterically hinder the approach of the electrophile to the ortho positions. In the case of "this compound," the presence of two activating groups will substantially increase the overall rate of substitution.

Key Electrophilic Aromatic Substitution Reactions

Below are detailed experimental protocols for common electrophilic aromatic substitution reactions, along with a discussion of the expected reactivity of "this compound."

Nitration

Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring. It is a cornerstone of aromatic chemistry, with wide applications in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol:

A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used as the nitrating agent.[1][2]

  • To a flask containing the alkylaromatic compound, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining a low temperature (typically 0-10 °C) with an ice bath.[3]

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period. For highly reactive substrates like "this compound," a lower temperature and shorter reaction time would be necessary to avoid polysubstitution.[1]

  • Pour the reaction mixture over crushed ice and water to quench the reaction.

  • Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4) and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Reactivity of "this compound": Due to the strong activation by the two alkyl groups, "this compound" will undergo nitration much more readily than benzene and monoalkylbenzenes.[1][4] The primary products will be the result of substitution at the positions ortho to the ethyl and butyl groups.

Nitration_Mechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generation of Electrophile intermediate Arenium Ion (Sigma Complex) electrophile->intermediate aromatic This compound aromatic->intermediate Electrophilic Attack product Nitro-1-butyl-4-ethylbenzene intermediate->product Deprotonation catalyst_regen HSO₄⁻ + H⁺ → H₂SO₄ intermediate->catalyst_regen catalyst_regen->reagents

Caption: General mechanism for the nitration of an alkylaromatic compound.

Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. This reaction is crucial for the synthesis of a wide range of organic intermediates.

Experimental Protocol:

Halogenation of aromatic compounds typically requires a Lewis acid catalyst, such as FeCl3 or AlCl3, to polarize the halogen molecule and generate a more potent electrophile.[5][6]

  • Dissolve the alkylaromatic compound in a suitable inert solvent (e.g., CCl4 or CS2) in a flask protected from light.

  • Add the Lewis acid catalyst (e.g., anhydrous FeCl3 or AlBr3).

  • Slowly add the halogen (e.g., liquid bromine or chlorine gas dissolved in the solvent) to the mixture at room temperature or with gentle cooling.

  • Stir the reaction mixture until the color of the halogen disappears.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with a dilute solution of sodium thiosulfate (to remove excess halogen), followed by water.

  • Dry the organic layer and remove the solvent to yield the crude product.

  • Purify by distillation or recrystallization.

Reactivity of "this compound": The high electron density of the ring in "this compound" will facilitate rapid halogenation. The reaction will likely proceed under milder conditions (lower temperature, less catalyst) compared to benzene. The substitution will occur at the positions ortho to the alkyl groups.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction is reversible and is often used to introduce a blocking group or to synthesize sulfonated products with applications as detergents and dyes.[7][8]

Experimental Protocol:

Sulfonation is typically carried out using fuming sulfuric acid (a solution of SO3 in concentrated H2SO4).[7][9]

  • Carefully add the alkylaromatic compound to fuming sulfuric acid at room temperature with stirring.

  • Heat the reaction mixture gently for a specified time. The reaction temperature and time will depend on the reactivity of the substrate. For "this compound," milder conditions would be advisable.

  • Cool the reaction mixture and carefully pour it onto ice to precipitate the sulfonic acid.

  • Filter the solid product and wash it with cold water.

  • The product can be purified by recrystallization from water.

Reactivity of "this compound": "this compound" will undergo sulfonation more readily than less substituted alkylbenzenes. The positions ortho to the alkyl groups are the most likely sites of substitution.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a method for introducing an acyl group (R-C=O) to an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[10][11] This reaction is important for the synthesis of aromatic ketones.

Experimental Protocol:

  • To a suspension of the Lewis acid catalyst (e.g., anhydrous AlCl3) in an inert solvent (e.g., CS2 or nitrobenzene), add the acyl halide or anhydride.

  • Cool the mixture in an ice bath and slowly add the alkylaromatic compound.

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the evolution of HCl gas ceases.

  • Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water, a dilute base solution, and again with water.

  • Dry the organic layer and remove the solvent.

  • Purify the resulting ketone by distillation or recrystallization.

Reactivity of "this compound": As a highly activated aromatic compound, "this compound" will be very reactive in Friedel-Crafts acylation.[12] The substitution will primarily occur at the less sterically hindered positions ortho to the ethyl and butyl groups.

Experimental_Workflow start Start reactants Alkyl-aromatic + Reagents start->reactants reaction Reaction under Controlled Conditions reactants->reaction quench Quenching reaction->quench workup Aqueous Workup (Separation & Washing) quench->workup drying Drying of Organic Layer workup->drying purification Purification (Distillation/Recrystallization) drying->purification product Final Product purification->product

Caption: A generalized experimental workflow for electrophilic aromatic substitution.

Conclusion

"this compound" is a highly activated aromatic compound due to the presence of two electron-donating alkyl groups. Its reactivity in electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation is expected to be significantly greater than that of benzene and common monoalkylated benzenes. While specific quantitative rate data is not available, the established principles of physical organic chemistry provide a strong basis for predicting its enhanced reactivity. Researchers and professionals working with this compound should consider its high reactivity when designing synthetic procedures, employing milder reaction conditions to control selectivity and avoid polysubstitution.

References

A Researcher's Guide to Uncertainty Estimation in the Quantitative Analysis of Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Uncertainty Estimation

In analytical chemistry, every measurement is subject to a degree of doubt. Measurement uncertainty provides a quantitative indication of the quality of a result, expressing the range within which the true value of the measurand is believed to lie with a stated level of confidence. For the quantitative analysis of benzene derivatives, which is critical in environmental monitoring, pharmaceutical development, and toxicology, a rigorous assessment of uncertainty is indispensable for making informed decisions, ensuring regulatory compliance, and validating analytical methods.

This guide explores and compares three powerful approaches to uncertainty estimation, providing the theoretical background, practical application, and a comparative analysis based on a representative experimental dataset.

Methodologies for Uncertainty Estimation

The three primary methods for estimating measurement uncertainty are the GUM framework, the Monte Carlo method, and Bayesian inference. Each approach offers a different perspective and computational strategy for quantifying uncertainty.

The Guide to the Expression of Uncertainty in Measurement (GUM)

The GUM, developed by the Joint Committee for Guides in Metrology (JCGM), provides a standardized and widely accepted framework for evaluating and expressing measurement uncertainty.[1] The core of the GUM approach is the law of propagation of uncertainty, which combines the individual uncertainties of the input quantities to calculate the combined standard uncertainty of the measurand.

Key Principles of the GUM Approach:

  • Identification of Uncertainty Sources: All potential sources of uncertainty in the measurement process are identified and listed. This is often visualized using a cause-and-effect (Ishikawa or fishbone) diagram.

  • Quantification of Standard Uncertainties: Each source of uncertainty is quantified as a standard deviation, termed the standard uncertainty. These are categorized as Type A (evaluated by statistical methods) or Type B (evaluated by other means, such as from certificates of analysis, previous data, or expert judgment).

  • Calculation of Combined Standard Uncertainty: The individual standard uncertainties are combined using the law of propagation of uncertainty, taking into account the sensitivity of the output quantity to changes in each input quantity.

  • Determination of Expanded Uncertainty: The combined standard uncertainty is multiplied by a coverage factor (typically k=2 for a level of confidence of approximately 95%) to obtain the expanded uncertainty, which defines the interval within which the true value is expected to lie.

The Monte Carlo Method

The Monte Carlo method is a computational technique that uses random sampling to obtain numerical results.[2] In the context of measurement uncertainty, it propagates the probability distributions of the input quantities through a mathematical model of the measurement to obtain the probability distribution of the output quantity.

Key Principles of the Monte Carlo Method:

  • Assignment of Probability Density Functions (PDFs): Each input quantity is assigned a probability density function (PDF) that best represents the state of knowledge about that quantity (e.g., normal, rectangular, triangular distribution).

  • Random Sampling: A large number of random samples are drawn from the PDFs of the input quantities.

  • Model Calculation: For each set of random samples, the value of the output quantity is calculated using the measurement model.

  • Construction of the Output PDF: The large number of calculated output values forms an empirical PDF for the measurand.

  • Derivation of Uncertainty: The mean of the output PDF provides the best estimate of the measurand, and the standard deviation provides the standard uncertainty. The expanded uncertainty is derived from the quantiles of the output PDF.

Bayesian Inference

Bayesian inference is a statistical method based on Bayes' theorem. It updates the probability for a hypothesis as more evidence or information becomes available. In measurement uncertainty, it combines prior knowledge about a measurand with the information obtained from current measurements to produce an updated state of knowledge in the form of a posterior probability distribution.[3]

Key Principles of Bayesian Inference:

  • Prior Probability Distribution: A prior probability distribution is assigned to the measurand based on existing knowledge before the current measurement is made. This could be from previous experiments, theoretical considerations, or expert opinion.

  • Likelihood Function: The likelihood function represents the probability of observing the current measurement data given a particular value of the measurand.

  • Posterior Probability Distribution: Bayes' theorem is used to combine the prior distribution and the likelihood function to obtain the posterior probability distribution of the measurand. This posterior distribution represents the updated state of knowledge.

  • Uncertainty Estimation: The posterior distribution provides a complete description of the uncertainty associated with the measurand. The mean or mode of the posterior can be taken as the best estimate, and the standard deviation as the standard uncertainty. Credible intervals (the Bayesian equivalent of confidence intervals) are derived directly from the posterior distribution.

Comparative Analysis: A Case Study of Benzene in Water

To illustrate and compare these three methods, a case study based on the quantitative analysis of benzene in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS) is presented.

Experimental Protocol: Quantification of Benzene in Water by GC-MS

1. Scope: This protocol describes the determination of benzene in water samples using a headspace solid-phase microextraction (HS-SPME) pre-concentration step followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

2. Reagents and Standards:

  • Methanol (HPLC grade)

  • Benzene (certified reference material, purity ≥ 99.5%)

  • Deionized water (18.2 MΩ·cm)

  • Helium (carrier gas, purity ≥ 99.999%)

  • Internal Standard: Benzene-d6

3. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

  • Heated agitator for SPME

  • Autosampler

4. GC-MS Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

  • Oven Program: Initial temperature 40 °C (hold for 3 min), ramp at 10 °C/min to 150 °C (hold for 2 min).

  • Injector Temperature: 250 °C (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) with target ions for benzene (m/z 78, 51, 52) and benzene-d6 (m/z 84, 54).

5. Sample Preparation and Analysis:

  • A 10 mL water sample is placed in a 20 mL headspace vial.

  • The sample is spiked with a known amount of the internal standard (benzene-d6).

  • The vial is sealed and placed in the heated agitator at 60 °C for 15 minutes.

  • The SPME fiber is exposed to the headspace for 30 minutes.

  • The fiber is then retracted and transferred to the GC injector for thermal desorption and analysis.

6. Calibration:

  • A series of calibration standards are prepared by spiking deionized water with known concentrations of benzene and the internal standard.

  • A calibration curve is constructed by plotting the ratio of the peak area of benzene to the peak area of the internal standard against the concentration of benzene.

Data Presentation: A Synthesized Experimental Dataset

For the purpose of this comparative guide, a realistic dataset has been synthesized based on typical performance characteristics reported in validation studies.

Table 1: Synthesized Experimental Data for Benzene Analysis

ParameterValue
Calibration Data
Concentration (µg/L)1.0, 2.0, 5.0, 10.0, 20.0
Area Ratio (Benzene/Benzene-d6)0.21, 0.43, 1.05, 2.12, 4.25
Replicate Measurements of a 10 µg/L Sample (n=6) 9.8, 10.2, 9.9, 10.1, 10.3, 9.7 µg/L
Recovery Study (Spiked at 10 µg/L, n=5) 9.5, 10.4, 9.8, 10.1, 9.9 µg/L
Certified Reference Material (CRM) Certified Value: 10.0 ± 0.5 µg/L (k=2)
Uncertainty Estimation Comparison

The following sections outline the application of the GUM, Monte Carlo, and Bayesian methods to the synthesized dataset.

The GUM approach requires the identification and quantification of all sources of uncertainty.

Table 2: Uncertainty Budget for Benzene Analysis using the GUM Approach

Source of UncertaintyValueStandard Uncertainty (u)Type
Repeatability of Measurement s = 0.22 µg/L0.22 / √6 = 0.09 µg/LA
Calibration Curve 0.15 µg/LB
Purity of Benzene Standard 99.5 ± 0.2%0.002 / √3 = 0.0012B
Preparation of Stock Solution 0.05 µg/LB
Sample Volume 10 ± 0.05 mL0.05 / √3 = 0.029 mLB
Recovery Mean = 99.4%, s = 0.34%0.0034 / √5 = 0.0015A
Bias (from CRM) 0.1 µg/LB
Combined Standard Uncertainty (u_c) 0.31 µg/L
Expanded Uncertainty (U, k=2) 0.62 µg/L

The final result would be reported as 10.0 ± 0.62 µg/L .

For the Monte Carlo simulation, probability distributions are assigned to each input variable.

Table 3: Input Quantities and Assigned PDFs for Monte Carlo Simulation

Input QuantityDistributionParameters
Replicate MeasurementsNormalMean = 10.0 µg/L, SD = 0.22 µg/L
CalibrationNormalBased on regression statistics
Purity of StandardRectangular99.3% to 99.7%
Stock Solution PreparationNormalBased on volumetric and gravimetric uncertainties
Sample VolumeTriangularCentered at 10 mL, limits ± 0.05 mL
RecoveryNormalMean = 0.994, SD = 0.0034
CRM ValueNormalMean = 10.0 µg/L, SD = 0.25 µg/L

A simulation with 100,000 iterations would be performed. The resulting distribution of the output concentration would be analyzed to determine the mean, standard deviation (standard uncertainty), and the 95% coverage interval (expanded uncertainty). The expected outcome would be a result very similar to the GUM approach, for example, 10.01 ± 0.61 µg/L .

In a Bayesian analysis, prior knowledge is combined with the experimental data.

  • Prior: A non-informative prior could be used for the concentration of benzene, or a weakly informative prior based on previous similar analyses.

  • Likelihood: The likelihood function would be based on the replicate measurements, assuming a normal distribution.

  • Posterior: The posterior distribution for the concentration of benzene would be calculated.

The result would be presented as the mean of the posterior distribution and a 95% credible interval. For this dataset, a Bayesian analysis might yield a result such as 10.02 µg/L (95% credible interval: 9.40 - 10.64 µg/L) .

Comparison of Methods

Table 4: Comparison of Uncertainty Estimation Methods

FeatureGUM ApproachMonte Carlo MethodBayesian Inference
Principle Propagation of uncertaintiesPropagation of distributionsUpdating of belief
Assumptions Assumes linear model or that higher-order terms are negligible. Assumes the output distribution is approximately normal.Makes no assumptions about the linearity of the model or the shape of the output distribution.Requires the specification of a prior distribution.
Complexity Mathematically less complex for simple models.Computationally intensive, requires software.Can be conceptually and computationally complex.
Output A single value for the combined uncertainty and expanded uncertainty.A full probability distribution for the measurand.A full posterior probability distribution for the measurand.
Interpretation Provides a confidence interval.Provides a coverage interval.Provides a credible interval.
Best Suited For Well-defined, linear or near-linear models.Complex, non-linear models and when the output distribution is not expected to be normal.When prior information is available and a full probabilistic description of the uncertainty is desired.

Visualizing the Workflow

The general workflow for quantitative analysis and uncertainty estimation can be visualized as follows:

G cluster_analysis Quantitative Analysis cluster_uncertainty Uncertainty Estimation cluster_methods Estimation Methods Sample Sample Collection and Preparation Analysis GC-MS Analysis Sample->Analysis Data Data Acquisition (Peak Integration) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Sources Identify Uncertainty Sources Quantification->Sources Quantify Quantify Individual Uncertainties Sources->Quantify Combine Combine Uncertainties Quantify->Combine Report Report Result with Expanded Uncertainty Combine->Report GUM GUM Combine->GUM MC Monte Carlo Combine->MC Bayes Bayesian Combine->Bayes

Caption: Workflow for quantitative analysis and uncertainty estimation.

Signaling Pathways and Logical Relationships

The relationship between the different components of uncertainty can be represented in a cause-and-effect diagram.

G cluster_sources Sources of Uncertainty cluster_sampling cluster_environment cluster_analyst cluster_instrument cluster_method cluster_reagents Result Combined Uncertainty Sampling Sampling Sampling->Result s1 Matrix Effects Sampling->s1 s2 Homogeneity Sampling->s2 Environment Environment Environment->Result e1 Temperature Environment->e1 e2 Pressure Environment->e2 Analyst Analyst Analyst->Result a1 Skill Analyst->a1 a2 Bias Analyst->a2 Instrument Instrument Instrument->Result i1 Calibration Instrument->i1 i2 Drift Instrument->i2 i3 Resolution Instrument->i3 Method Method Method->Result m1 Recovery Method->m1 m2 Linearity Method->m2 m3 Repeatability Method->m3 Reagents Reagents Reagents->Result r1 Purity Reagents->r1 r2 Stability Reagents->r2

Caption: Cause-and-effect diagram of uncertainty sources.

Conclusion

The choice of method for estimating measurement uncertainty in the quantitative analysis of benzene derivatives depends on the complexity of the measurement model, the availability of prior information, and the desired level of detail in the uncertainty statement.

  • The GUM approach remains the standard and is often sufficient for well-characterized analytical methods with linear or near-linear models.

  • The Monte Carlo method offers a more robust alternative for complex, non-linear models and provides a more complete picture of the output distribution.

  • Bayesian inference is a powerful tool when prior knowledge is available and a full probabilistic understanding of the uncertainty is required, allowing for the systematic updating of knowledge as new data becomes available.

For researchers, scientists, and drug development professionals, a thorough understanding and appropriate application of these methods are crucial for ensuring the quality, reliability, and defensibility of their analytical results. By carefully considering the sources of uncertainty and selecting the most appropriate estimation method, the scientific community can have greater confidence in the data used to make critical decisions regarding public health, environmental protection, and pharmaceutical safety.

References

Safety Operating Guide

Proper Disposal of Benzene, 1-butyl-4-ethyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Benzene, 1-butyl-4-ethyl, a flammable aromatic hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for researchers, scientists, and drug development professionals, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Disposal Procedures

This compound should be handled as a hazardous waste, primarily classified as an ignitable and toxic chemical.[1] Improper disposal can lead to fire hazards, environmental contamination, and potential health risks.[1][2][3]

Core Disposal Steps:

  • Waste Identification and Classification: Classify waste containing this compound as a hazardous waste. Specifically, it falls under the categories of flammable liquids and toxic organic compounds.[1]

  • Segregation: Do not mix this waste with non-hazardous materials.[4] It is also advisable to avoid mixing it with other types of hazardous waste to prevent potentially dangerous reactions.[2]

  • Containerization:

    • Use a designated, compatible, and properly sealed waste container.[1][2] Glass bottles or metal safety cans are recommended.[1]

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[2]

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[2]

  • Storage:

    • Store the waste container in a cool, well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][5]

    • Ensure the storage area is a designated Satellite Accumulation Area (SAA) for hazardous waste.[1]

  • Disposal Request:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[4][6]

    • Do not attempt to dispose of this chemical down the drain or by evaporation in a fume hood.[6]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent materials used for spills, must also be disposed of as hazardous waste.[1] These should be collected in a separate, clearly labeled solid waste stream.[1]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][6]

Key Data for Disposal

The following table summarizes the known physical and chemical properties of this compound relevant to its safe disposal.

PropertyValue
Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS Number 15181-08-5

Source: PubChem[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type is_liquid Liquid Waste? waste_type->is_liquid liquid_container Use Labeled, Sealed Liquid Waste Container (<75% Full) is_liquid->liquid_container Yes solid_waste Contaminated Solid Waste (Gloves, etc.)? is_liquid->solid_waste No storage Store in Designated Satellite Accumulation Area liquid_container->storage solid_container Use Labeled, Sealed Solid Waste Container solid_waste->solid_container Yes solid_waste->storage No solid_container->storage disposal_request Request Pickup by EHS or Licensed Contractor storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzene, 1-butyl-4-ethyl

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benzene, 1-butyl-4-ethyl-

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound-. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Understanding the Hazards

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][3] Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Health Hazards: May be fatal if swallowed and enters airways.[1][2] Causes skin and serious eye irritation.[1][3] May cause genetic defects and cancer.[1][2][3] Causes damage to organs through prolonged or repeated exposure.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield in combination with safety glasses with side shields.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®). Inspect gloves for tears or holes before and during use.[5]
Body Protection A flame-resistant lab coat worn over personal clothing. An apron may be required for larger quantities.[4]
Respiratory All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][6][7] For emergencies or situations where the airborne concentration is high, a full-face respirator with organic vapor cartridges is necessary.
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly. Work with the sash at the lowest possible height.[8]

  • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Spill Kit: Have a spill kit rated for flammable organic solvents readily accessible.

3.2. Handling and Use:

  • Don PPE: Put on all required personal protective equipment before entering the laboratory.

  • Dispensing: Carefully dispense the required amount of this compound- inside the chemical fume hood. Keep the container tightly closed when not in use.[7]

  • Avoid Inhalation: Do not breathe vapors.[1]

  • Prevent Contact: Avoid contact with skin and eyes.[2] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

  • Ignition Sources: Eliminate all ignition sources from the work area, including open flames, hot plates, and static electricity.[1][5] Use only non-sparking tools.[1][2]

3.3. Post-Experiment:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

All waste containing this compound- must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other incompatible waste streams.[6]

  • Solid Waste: Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated solid hazardous waste container.[6]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not reuse empty containers.[1]

  • Waste Pickup: Follow your institution's guidelines for the storage and pickup of hazardous chemical waste.

Emergency Procedures
  • Spills: In case of a small spill within the fume hood, use an absorbent material to contain it, and then decontaminate the area. For larger spills, evacuate the laboratory, notify the appropriate safety personnel, and restrict access.

  • Fire: Use a dry chemical, foam, or carbon dioxide fire extinguisher. Do not use water, as it may spread the fire.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Safe Handling Workflow for this compound-

cluster_prep Preparation cluster_handling Handling and Use cluster_post Post-Experiment cluster_disposal Waste Disposal a Conduct Risk Assessment b Verify Fume Hood Operation a->b c Gather Materials in Hood b->c d Ensure Spill Kit is Accessible c->d e Don Appropriate PPE f Dispense Chemical in Fume Hood e->f g Keep Container Closed f->g h Avoid Inhalation and Contact g->h i Eliminate Ignition Sources h->i j Decontaminate Surfaces k Properly Remove and Dispose of Gloves j->k l Wash Hands Thoroughly k->l m Collect Liquid Waste n Dispose of Solid Waste m->n o Manage Empty Containers n->o p Follow Institutional Waste Procedures o->p end End p->end start Start start->a

Caption: Workflow for the safe handling of this compound-.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.